Product packaging for Acetylpyrazine(Cat. No.:CAS No. 22047-25-2)

Acetylpyrazine

Cat. No.: B1664038
CAS No.: 22047-25-2
M. Wt: 122.12 g/mol
InChI Key: DBZAKQWXICEWNW-UHFFFAOYSA-N
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Description

Acetylpyrazine (CAS 22047-25-2), with the molecular formula C6H6N2O and a molecular weight of 122.1246 g·mol⁻¹, is a versatile organic compound and an important pyrazine derivative . This yellow-brown powder is a significant flavor and fragrance ingredient, characterized by its distinctive nutty, roasted, popcorn-like, and bready aroma . It occurs naturally in various foods, including hazelnuts, peanuts, sesame seeds, and roasted meats . In research and industrial applications, this compound is primarily valued as a key intermediate for flavor and fragrance creation. It is widely studied for imparting roasted, toasted cereal, and roasted corn notes in food science, and is used in the development of flavors for baked goods, dairy products like ice cream, coffee, and snacks . Its utility extends to being a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. Research indicates its application in the syntheses of various active pharmaceutical ingredients (APIs), including anti-tuberculosis drugs, anti-malarial agents, anti-viral compounds, and treatments for conditions such as epilepsy, pain, and Parkinson's disease . The compound also serves as a fundamental building block in chemical synthesis. Modern and greener synthetic approaches are an active area of research, such as electrochemical methods that offer a cleaner alternative to traditional synthesis by using "clean energy" electrons . Other documented synthesis routes include the ammoxidation of 2-methylpyrazine and methods involving Grignard reagents . This compound is recognized as safe for use in flavors by the Flavor and Extract Manufacturers Association (FEMA GRAS 3126) . This product is strictly for research purposes and is Not for Diagnostic or Therapeutic Use. It is not intended for personal, household, animal, or food applications as a final product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B1664038 Acetylpyrazine CAS No. 22047-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylethanone
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InChI

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3
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InChI Key

DBZAKQWXICEWNW-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=NC=CN=C1
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Molecular Formula

C6H6N2O
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DSSTOX Substance ID

DTXSID5047085
Record name Acetylpyrazine
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Molecular Weight

122.12 g/mol
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Physical Description

Solid, colourless to pale yellow crystals with a nutty, popcorn, breadcrust odour
Record name 2-Acetylpyrazine
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Record name 2-Acetylpyrazine
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Solubility

slightly soluble in water; soluble in organic solvents, moderately soluble (in ethanol)
Record name 2-Acetylpyrazine
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CAS No.

22047-25-2
Record name Acetylpyrazine
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Record name Ethanone, 1-(2-pyrazinyl)-
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Record name 2-ACETYLPYRAZINE
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Melting Point

75 - 77 °C
Record name 2-Acetylpyrazine
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Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of Acetylpyrazine in Roasted Foods

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrazine is a potent, nitrogen-containing heterocyclic compound that plays a pivotal role in the desirable aroma profiles of many thermally processed foods.[1] It is characterized by a strong nutty, roasted, popcorn-like, and bready aroma, making it a key flavor constituent in products such as roasted coffee, nuts, cocoa, and baked goods.[2][3][4][5] Naturally formed during thermal processing, primarily through the Maillard reaction, its presence and concentration are critical indicators of flavor development and quality. This technical guide provides a comprehensive overview of the natural occurrence of 2-acetylpyrazine in roasted foods, its formation pathways, quantitative data from various food matrices, and the analytical methodologies used for its detection and quantification.

Formation Pathway: The Maillard Reaction

The primary mechanism for the formation of 2-acetylpyrazine in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. The reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, leading to the formation of an N-substituted glycosylamine, which then rearranges to form an Amadori product.

Subsequent degradation of the Amadori product yields highly reactive α-dicarbonyl compounds, such as pyruvaldehyde and glyoxal. These dicarbonyls then participate in the Strecker degradation of other amino acids to produce α-aminoketones and Strecker aldehydes. The crucial step in pyrazine formation is the condensation of two α-aminoketone molecules to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine ring. The specific side chains of the amino acids and the structure of the dicarbonyl compounds determine the substitution pattern on the pyrazine ring.

G cluster_reactants Precursors cluster_intermediates Key Intermediates cluster_product Final Product Reducing_Sugars Reducing Sugars (e.g., Glucose) Amadori Amadori Products Reducing_Sugars->Amadori Condensation Amino_Acids Amino Acids (e.g., Alanine, Lysine) Amino_Acids->Amadori Aminoketones α-Aminoketones Amino_Acids->Aminoketones Dicarbonyls α-Dicarbonyls (e.g., Pyruvaldehyde) Amadori->Dicarbonyls Degradation Dicarbonyls->Aminoketones + Amino Acid (Strecker Degradation) Dihydropyrazine Dihydropyrazine Intermediate Aminoketones->Dihydropyrazine Condensation (2 molecules) Acetylpyrazine 2-Acetylpyrazine Dihydropyrazine->this compound Oxidation

Figure 1: Simplified Maillard reaction pathway for 2-acetylpyrazine formation.

Quantitative Occurrence in Roasted Foods

The concentration of 2-acetylpyrazine in roasted foods is highly variable and depends on numerous factors, including the type and composition of raw materials (specifically the profile of amino acids and reducing sugars), roasting temperature, and duration. Higher roasting temperatures and longer times generally favor the formation of pyrazines, although excessive heat can lead to their degradation. The following table summarizes quantitative data for pyrazines, including this compound where specified, in various roasted food matrices.

Food MatrixRoasting ConditionsKey Pyrazine(s) & ConcentrationAnalytical MethodReference
Coffee Beans Bean temperature of 210°C identified as optimal for alkylpyrazine formation.2-Methylpyrazine: 1.47 – 3.01 ng/mg. Other alkylpyrazines also detected.Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
Red Pepper Seed Oil Seeds roasted at 210°C for 6-12 min.Total pyrazines increased from 2.63 to 13.10 mg/100g of oil with roasting time. 2,5-Dimethylpyrazine was a key component.Expeller extraction followed by analysis (likely GC-MS).
Peanut Butter Commercial preparations (regular- and low-fat).2,5 (or 2,6)-dimethylpyrazine, 2-ethyl-6-methylpyrazine, and pyrazine were the most abundant.Selective purge and trap method with GC.
Maple Syrup Sap boiled at 105°C for up to 220 min.Total pyrazines increased to 72.32 ng/g in the final syrup.Not specified, likely GC-MS.
Soy Sauce Aroma Baijiu Fermented and distilled beverage.2-Acetyl-3-methylpyrazine identified as a sub-threshold compound correlated with roasted aroma.Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

Note: Data for 2-acetylpyrazine specifically is often reported within the broader class of alkylpyrazines. The studies cited demonstrate the common presence and importance of this class of compounds in roasted foods.

Methodologies for Analysis

The analysis of volatile compounds like 2-acetylpyrazine in complex food matrices requires sensitive and selective analytical techniques. The general workflow involves extraction and concentration of the analyte from the food sample, followed by chromatographic separation and detection.

Experimental Protocols

1. Sample Preparation and Extraction: The primary challenge is to efficiently extract the volatile 2-acetylpyrazine from the solid or liquid food matrix while minimizing interference from non-volatile components.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique. The food sample is placed in a sealed vial and gently heated to promote the release of volatile compounds into the headspace. A fused silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace, where it adsorbs the analytes. The fiber is then retracted and directly inserted into the injector of a gas chromatograph for thermal desorption and analysis.

  • Purge-and-Trap (Dynamic Headspace): An inert gas is bubbled through the sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. This method is effective for concentrating trace-level volatiles.

  • Solvent Extraction: Liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) using organic solvents like dichloromethane can be used, often followed by a concentration step.

2. Chromatographic Separation and Detection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile flavor compounds.

    • Gas Chromatography (GC): The thermally desorbed analytes are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5ms, HP-INNOWax).

    • Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for compound identification, while the total ion current or selected ion monitoring (SIM) is used for quantification.

3. Quantification: Quantification is typically performed using an internal standard method. A known amount of a deuterated analog (e.g., 2-methylpyrazine-d6) or a structurally similar compound not present in the sample is added at the beginning of the sample preparation. A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of 2-acetylpyrazine in the sample is calculated by comparing its peak area to that of the internal standard.

G Sample 1. Sample Collection (e.g., Roasted Coffee Beans) Preparation 2. Sample Preparation (Grinding, Homogenization) Sample->Preparation Extraction 3. Volatile Extraction (e.g., HS-SPME) Preparation->Extraction Injector Thermal Desorption (GC Injector) Extraction->Injector Analysis 4. Instrumental Analysis (GC-MS System) Data 5. Data Processing Quant 6. Quantification Separation Chromatographic Separation (Capillary Column) Injector->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Integration Peak Integration Detection->Integration Identification Compound Identification (vs. Library/Standard) Integration->Identification Identification->Quant

Figure 2: Typical experimental workflow for the analysis of 2-acetylpyrazine.

Conclusion

2-Acetylpyrazine is a fundamentally important aroma compound naturally generated in a wide variety of roasted foods. Its formation is intrinsically linked to the Maillard reaction, with its final concentration being a sensitive function of precursor availability and processing conditions. The analysis of this potent flavor compound relies on sophisticated analytical techniques, predominantly GC-MS coupled with headspace extraction methods, to achieve the necessary sensitivity and selectivity for accurate quantification. Understanding the pathways of its formation and its quantitative occurrence is essential for controlling and optimizing the flavor profiles of thermally processed foods and for synthesizing nature-identical flavorings for the food and pharmaceutical industries.

References

An In-depth Technical Guide to the Sensory Characteristics and Flavor Profile of Acetylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyrazine, a heterocyclic aromatic organic compound, is a pivotal component in the flavor and fragrance industry, prized for its potent and versatile sensory characteristics. This technical guide provides a comprehensive overview of the sensory profile of this compound, its chemical properties, and its applications in food and pharmaceuticals. Detailed experimental protocols for sensory evaluation and quantitative analysis are presented, alongside an exploration of the biochemical pathways involved in its perception. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this impactful flavor compound.

Introduction

2-Acetylpyrazine (FEMA# 3126; CAS# 22047-25-2) is a naturally occurring and synthetically produced compound that significantly contributes to the desirable roasted, nutty, and popcorn-like aromas and tastes in a wide variety of foods.[1][2][3][4] It is a key flavor constituent in products that undergo thermal processing, such as baked goods, roasted nuts, and coffee.[5] Its potent and characteristic flavor profile also lends itself to applications in the pharmaceutical industry for taste-masking and enhancing the palatability of drug formulations. Understanding the nuanced sensory characteristics and the mechanisms of perception of this compound is crucial for its effective application.

Sensory Characteristics and Flavor Profile

The sensory perception of this compound is highly dependent on its concentration. At lower concentrations, it imparts pleasant nutty, popcorn, and bready notes. As the concentration increases, the roasted and even burnt characteristics become more prominent.

Odor Profile: The aroma of this compound is complex and multifaceted, often described as:

  • Primary Notes: Popcorn, nutty (specifically roasted peanuts and hazelnuts), and bready or roasted cereal.

  • Secondary Notes: Corn chip, cracker-like, and even hints of chocolate and coffee.

Taste Profile: The taste of this compound mirrors its aromatic profile, providing a savory, roasted, and nutty flavor. It is often associated with the following taste descriptors:

  • Roasted

  • Nutty

  • Bready

  • Yeasty

  • Popcorn-like

The flavor of this compound is also described as having a "kokumi" or mouthfulness effect, enhancing the overall flavor profile of a product by contributing to a sense of richness and complexity.

Quantitative Data

A summary of the key quantitative data for this compound is provided in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 1-(Pyrazin-2-yl)ethan-1-one
Synonyms 2-Acetylpyrazine, Methyl pyrazinyl ketone
CAS Number 22047-25-2
FEMA Number 3126
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 75-78 °C
Boiling Point 188-190 °C
Solubility Slightly soluble in water; soluble in alcohol

Table 2: Sensory Thresholds of this compound

Threshold TypeMediumValueReference(s)
Odor Detection Threshold Not Specified62 ppb (0.062 ppm)
Taste Description Propylene Glycolat 10.00 ppm

Table 3: Recommended Usage Levels in Food Products (FEMA GRAS)

Food CategoryAverage Usual Use Level (ppm)Average Maximum Use Level (ppm)
Baked Goods -5.0
Beverages (non-alcoholic) -5.0
Snack Foods 0.05 - 5-
Soups 0.05 - 5-
Confections and Frostings -5.0
Processed Vegetables 0.05 - 5-
Data derived from FEMA GRAS documentation. It's important to note that use levels are not limits but significant deviations may not be considered GRAS.

Biochemical and Signaling Pathways of Perception

The perception of this compound's aroma and taste involves complex interactions with olfactory and gustatory receptors.

Olfactory Perception

The nutty and roasted aroma of this compound is primarily detected by olfactory receptors in the nasal cavity. Research has identified a specific olfactory receptor, OR5K1 , as being highly responsive to pyrazines, including this compound. The binding of this compound to this G-protein coupled receptor (GPCR) initiates a signaling cascade, leading to the perception of its characteristic aroma.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron This compound This compound OR5K1 OR5K1 (GPCR) This compound->OR5K1 Binds to G_olf G-protein (Gαolf) OR5K1->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

Olfactory signaling pathway for this compound perception.
Gustatory Perception

The savory and "kokumi" taste of this compound is thought to be mediated by taste receptors on the tongue, likely G-protein coupled receptors (GPCRs) associated with umami and kokumi sensations. The calcium-sensing receptor (CaSR) and the GPRC6A receptor have been identified as potential "kokumi" receptors that enhance taste preferences. When activated, these receptors initiate a downstream signaling cascade involving G-proteins, leading to the perception of a complex and savory taste.

Gustatory_Signaling_Pathway cluster_taste_cell Type II Taste Receptor Cell This compound This compound Kokumi_Receptor Kokumi Receptor (e.g., CaSR, GPRC6A) This compound->Kokumi_Receptor Binds to G_protein G-protein (Gαq/11) Kokumi_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves to PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to Ca_Release Ca²⁺ Release ER->Ca_Release Releases TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Causes ATP_Release ATP Release Depolarization->ATP_Release Triggers Nerve_Signal Signal to Gustatory Nerve ATP_Release->Nerve_Signal Sends

Gustatory signaling pathway for kokumi taste perception.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to quantify the sensory attributes of a product by a trained panel.

Objective: To quantitatively describe the sensory profile of a product containing this compound.

Materials:

  • Trained sensory panel (8-12 members)

  • Test samples with varying concentrations of this compound

  • Reference standards for nutty, roasted, and popcorn aromas

  • Odor-free testing booths

  • Data collection software

Procedure:

  • Panelist Training:

    • Familiarize panelists with the characteristic nutty, roasted, and popcorn aromas using reference standards.

    • Develop a consensus vocabulary (lexicon) to describe the sensory attributes.

    • Train panelists to rate the intensity of each attribute on a continuous scale (e.g., 0-15).

  • Sample Evaluation:

    • Present samples monadically in a randomized order.

    • Panelists independently evaluate and rate the intensity of each sensory attribute.

  • Data Analysis:

    • Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples.

QDA_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection (Screening for Sensory Acuity) Lexicon_Dev Lexicon Development (Consensus on Descriptors) Panel_Selection->Lexicon_Dev Panel_Training Panelist Training (Reference Standards & Scaling) Lexicon_Dev->Panel_Training Sample_Prep Sample Preparation (Controlled Concentrations) Panel_Training->Sample_Prep Sample_Eval Individual Sample Evaluation (Randomized & Blinded) Sample_Prep->Sample_Eval Data_Collection Data Collection (Intensity Ratings) Sample_Eval->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Results Results Interpretation (Sensory Profile) Stat_Analysis->Results

Workflow for Quantitative Descriptive Analysis (QDA).
Quantitative Analysis: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and quantification of volatile compounds like this compound from a food matrix.

Objective: To quantify the concentration of this compound in a food sample.

Materials:

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

  • Headspace vials

  • Internal standard (e.g., deuterated this compound)

  • Food sample

Procedure:

  • Sample Preparation:

    • Homogenize a known amount of the food sample and place it in a headspace vial.

    • Add a known amount of the internal standard.

  • HS-SPME Extraction:

    • Incubate the vial at a specific temperature and time to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • Thermally desorb the analytes from the fiber in the GC injection port.

    • Separate the compounds on a GC column and detect them using a mass spectrometer.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify the concentration using a calibration curve prepared with known concentrations of this compound and the internal standard.

HS_SPME_GC_MS_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample_Prep Sample Preparation (Homogenization & Internal Standard) Headspace_Equil Headspace Equilibration (Incubation) Sample_Prep->Headspace_Equil SPME_Adsorption SPME Adsorption (Fiber Exposure) Headspace_Equil->SPME_Adsorption Thermal_Desorption Thermal Desorption (in GC Inlet) SPME_Adsorption->Thermal_Desorption GC_Separation GC Separation (Capillary Column) Thermal_Desorption->GC_Separation MS_Detection MS Detection (Mass Spectrum) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Concentration_Calc Concentration Calculation Calibration->Concentration_Calc

Workflow for HS-SPME-GC-MS analysis.

Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the reaction of 2-ethylpyrazine with chlorine gas to form an intermediate, followed by hydrolysis.

Reaction Scheme: 2-Ethylpyrazine + Cl₂ → Intermediate → 2-Acetylpyrazine

Detailed Protocol:

  • Chlorination:

    • Dissolve 2-ethylpyrazine in a suitable solvent mixture (e.g., glacial acetic acid and hydrochloric acid).

    • Introduce chlorine gas into the solution at a controlled temperature (e.g., 70-75 °C) in the presence of a radical initiator like benzoyl peroxide.

    • Monitor the reaction until the starting material is consumed.

  • Hydrolysis:

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Hydrolyze the intermediate to form 2-acetylpyrazine.

  • Purification:

    • Extract the product with an organic solvent.

    • Purify the crude product by distillation or recrystallization to obtain pure 2-acetylpyrazine.

Applications

Food Industry

This compound is widely used as a flavoring agent in a variety of food products to impart or enhance roasted, nutty, and savory notes. Common applications include:

  • Snack Foods: Popcorn, potato chips, and crackers.

  • Baked Goods: Bread, cookies, and pastries.

  • Confectionery: Chocolates, caramels, and nut-based products.

  • Beverages: Coffee and cocoa-based drinks.

  • Savory Products: Soups, sauces, and meat products.

Pharmaceutical Industry

In the pharmaceutical industry, this compound can be used as an excipient for:

  • Taste-masking: Its strong flavor can help to mask the unpleasant taste of active pharmaceutical ingredients (APIs).

  • Flavor enhancement: It can improve the overall palatability of oral dosage forms, which is particularly important for pediatric and geriatric formulations.

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and other regulatory bodies. However, as with any chemical substance, it is important to handle it with appropriate care. It may cause skin and eye irritation, and inhalation of dust may cause respiratory irritation. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a powerful and versatile flavor compound with a distinctive and highly desirable sensory profile. Its nutty, roasted, and popcorn-like characteristics make it an invaluable ingredient in the food industry for creating authentic and appealing flavors. Its potential for taste-masking and palatability enhancement also presents opportunities in pharmaceutical applications. A thorough understanding of its sensory properties, the mechanisms of its perception, and the analytical methods for its characterization is essential for its effective and innovative use in product development. This technical guide provides a solid foundation of knowledge for researchers and professionals working with this important flavor molecule.

References

The Pivotal Role of Acetylpyrazine in the Maillard Reaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Acetylpyrazine, a key flavor compound identified by its characteristic nutty, roasted, and popcorn-like aroma, is a significant product of the Maillard reaction. This non-enzymatic browning reaction between amino acids and reducing sugars is fundamental to the development of desirable flavors in a vast array of thermally processed foods. This technical guide provides an in-depth exploration of the formation pathways, analytical methodologies, and quantitative aspects of 2-acetylpyrazine within the Maillard reaction cascade. Detailed experimental protocols for the study of this compound are presented, alongside visualizations of the core chemical pathways, to support researchers in the fields of food science, flavor chemistry, and drug development in understanding and manipulating the formation of this potent aroma compound. While primarily known for its sensory impact, this guide also briefly addresses its broader applications.

Introduction: The Significance of this compound

2-Acetylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family.[1] It is a prominent volatile flavor constituent found in a wide variety of cooked and roasted foods, including bread crust, popcorn, roasted nuts, and meats.[1][2] Its powerful and pleasant aroma makes it a crucial component of the flavor profile of these products. Beyond its natural occurrence, 2-acetylpyrazine is also utilized as a flavoring agent in the food industry to impart or enhance roasted and nutty notes in processed foods.[3] While its primary role is in flavor chemistry, it also serves as an intermediate in the synthesis of various pharmaceutical compounds.[3]

The formation of 2-acetylpyrazine is intrinsically linked to the Maillard reaction, a complex network of reactions that occurs when reducing sugars and amino acids are heated together. Understanding the mechanisms of its formation is critical for controlling and optimizing the flavor of thermally processed foods and for synthesizing this compound for various applications.

The Maillard Reaction Pathway to this compound

The formation of pyrazines in the Maillard reaction is a multi-step process involving the degradation of sugars and amino acids and their subsequent recombination into a variety of heterocyclic compounds. While the precise pathway for 2-acetylpyrazine can vary depending on the specific precursors and reaction conditions, the general mechanism is understood to proceed through the formation of α-aminocarbonyl intermediates via the Strecker degradation of amino acids.

Two primary α-aminocarbonyls are thought to be the key building blocks for the pyrazine ring. The condensation of two of these molecules leads to the formation of a dihydropyrazine intermediate, which is then oxidized to the stable aromatic pyrazine ring. The substituents on the pyrazine ring, such as the acetyl group in 2-acetylpyrazine, are derived from the side chains of the precursor amino acids and the structure of the dicarbonyl compounds formed from sugar degradation.

For the formation of an acetyl-substituted pyrazine, a key precursor is an α-aminoketone with a methyl ketone moiety, such as 1-amino-2-propanone, which can be formed from the Strecker degradation of amino acids like alanine with dicarbonyls such as methylglyoxal. Another key precursor is an α-aminoaldehyde, such as aminoacetaldehyde, derived from the Strecker degradation of glycine.

Below is a generalized pathway illustrating the formation of a generic this compound.

Maillard_Pathway_this compound Generalized Maillard Reaction Pathway for this compound Formation cluster_precursors Precursors cluster_degradation Degradation & Strecker Reaction cluster_condensation Condensation and Ring Formation Reducing Sugar Reducing Sugar Dicarbonyls (e.g., Methylglyoxal) Dicarbonyls (e.g., Methylglyoxal) Reducing Sugar->Dicarbonyls (e.g., Methylglyoxal) Degradation Amino Acid (e.g., Alanine/Glycine) Amino Acid (e.g., Alanine/Glycine) alpha-Aminoketone (e.g., 1-amino-2-propanone) alpha-Aminoketone (e.g., 1-amino-2-propanone) Amino Acid (e.g., Alanine/Glycine)->alpha-Aminoketone (e.g., 1-amino-2-propanone) Strecker Degradation alpha-Aminoaldehyde (e.g., Aminoacetaldehyde) alpha-Aminoaldehyde (e.g., Aminoacetaldehyde) Amino Acid (e.g., Alanine/Glycine)->alpha-Aminoaldehyde (e.g., Aminoacetaldehyde) Strecker Degradation Dicarbonyls (e.g., Methylglyoxal)->alpha-Aminoketone (e.g., 1-amino-2-propanone) Dicarbonyls (e.g., Methylglyoxal)->alpha-Aminoaldehyde (e.g., Aminoacetaldehyde) Strecker Aldehydes Strecker Aldehydes Dihydropyrazine Intermediate Dihydropyrazine Intermediate alpha-Aminoketone (e.g., 1-amino-2-propanone)->Dihydropyrazine Intermediate Condensation alpha-Aminoaldehyde (e.g., Aminoacetaldehyde)->Dihydropyrazine Intermediate Condensation 2-Acetylpyrazine 2-Acetylpyrazine Dihydropyrazine Intermediate->2-Acetylpyrazine Oxidation

Caption: Generalized Maillard reaction pathway for this compound formation.

Quantitative Analysis of Pyrazine Formation

The yield of pyrazines, including 2-acetylpyrazine, in the Maillard reaction is influenced by several factors, including the type of amino acid and sugar precursors, temperature, pH, water activity, and reaction time. While specific quantitative data for 2-acetylpyrazine across a wide range of conditions is limited in the literature, studies on total and other specific pyrazines provide valuable insights.

PrecursorsReaction ConditionsTotal Pyrazine YieldKey Pyrazines IdentifiedReference
Lysine, Glucose180°C, 30 min, propylene glycolHigh2,6-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine
Glutamic Acid, Glucose180°C, 30 min, propylene glycolModerateMethylpyrazine, Ethylpyrazine
Alanine, Glucose180°C, 30 min, propylene glycolLow2,5-Dimethyl-3-ethylpyrazine
Lysine-containing dipeptides, Glucose140°C, 90 min, pH 8.0Higher than free amino acids2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine
Whey protein hydrolysates, Glucose>120°C, low water activitySignificantly increased with oligopeptidesNot specified

Note: The yields are relative and for comparison between different precursor systems under the specified conditions.

Experimental Protocols

Maillard Reaction in a Model System

This protocol describes a general method for inducing the Maillard reaction in a controlled laboratory setting to study the formation of 2-acetylpyrazine.

Materials:

  • Amino acid (e.g., L-proline, L-alanine)

  • Reducing sugar (e.g., D-glucose)

  • Phosphate buffer (pH 7-8)

  • High-pressure reaction vessel or sealed vials

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: Prepare equimolar solutions of the chosen amino acid and reducing sugar in the phosphate buffer. A typical concentration range is 0.1-1.0 M.

  • Reaction Setup: Transfer a defined volume (e.g., 5 mL) of the precursor solution into a high-pressure reaction vessel or a thick-walled, sealed glass vial.

  • Heating: Place the vessel in a preheated oven or heating block at a controlled temperature (e.g., 120-180°C) for a specific duration (e.g., 30-90 minutes).

  • Reaction Termination: After the designated reaction time, immediately cool the vessel in an ice bath to quench the reaction.

  • Sample Preparation for Analysis: The resulting Maillard reaction product mixture can be directly used for analysis or subjected to further extraction procedures. For volatile analysis, the headspace of the reaction vial is typically sampled.

Analysis of 2-Acetylpyrazine by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly sensitive and widely used technique for the analysis of volatile and semi-volatile compounds like 2-acetylpyrazine from complex matrices.

Materials and Equipment:

  • SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated agitator for SPME

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • 20 mL headspace vials with PTFE/silicone septa

Procedure:

  • Sample Preparation: Place an aliquot of the Maillard reaction mixture or the food sample into a 20 mL headspace vial. For solid samples, a specific weight should be used. An internal standard can be added for quantification.

  • Equilibration: Seal the vial and place it in the heated agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-40 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-45 minutes) to adsorb the analytes.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the GC column.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C, and hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 35-350

Data Analysis:

  • Identification of 2-acetylpyrazine is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and by matching the mass spectrum with a library database (e.g., NIST).

  • Quantification can be performed using an internal or external standard calibration curve.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_maillard Maillard Reaction cluster_spme HS-SPME cluster_gcms GC-MS Analysis Mix Precursors Mix Precursors Heat in Sealed Vessel Heat in Sealed Vessel Mix Precursors->Heat in Sealed Vessel Cool to Quench Cool to Quench Heat in Sealed Vessel->Cool to Quench Sample in Vial Sample in Vial Cool to Quench->Sample in Vial Equilibrate Headspace Equilibrate Headspace Sample in Vial->Equilibrate Headspace Extract with SPME Fiber Extract with SPME Fiber Equilibrate Headspace->Extract with SPME Fiber Desorb in GC Inlet Desorb in GC Inlet Extract with SPME Fiber->Desorb in GC Inlet Chromatographic Separation Chromatographic Separation Desorb in GC Inlet->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Perspectives

2-Acetylpyrazine is a cornerstone of flavor chemistry, and its formation via the Maillard reaction is a subject of ongoing research. This guide has provided a comprehensive overview of the current understanding of its formation, methods for its analysis, and the factors influencing its yield. For researchers and professionals in related fields, a thorough grasp of these principles is essential for product development, quality control, and the synthesis of this valuable compound.

Future research should focus on elucidating the specific precursor pathways that lead to 2-acetylpyrazine under different food processing conditions. The development of more precise quantitative models will enable better prediction and control of its formation. Furthermore, exploring the potential biological activities of this compound beyond its sensory properties could open new avenues for its application in the pharmaceutical and nutraceutical industries.

References

A Technical Guide to the Biosynthesis Mechanisms of Pyrazines in Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and contribute significantly to the aroma and flavor of many foods. They also exhibit a range of biological activities, making them of interest to the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the core biosynthetic mechanisms of pyrazines in natural products, with a focus on the enzymatic and chemical transformations that lead to their formation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these pathways.

Introduction to Pyrazines in Natural Products

Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1] They are found in a diverse array of organisms, including bacteria, fungi, plants, and insects.[2] In the food industry, alkylpyrazines are particularly important as flavoring agents, contributing roasted, nutty, and baked notes to products like coffee, cocoa, and fermented foods.[1][3] Beyond their sensory properties, some pyrazines, such as 2,3,5,6-tetramethylpyrazine (TTMP), are active ingredients in traditional medicines and have been investigated for various pharmacological effects, including vasodilation and thrombosis inhibition. The biosynthesis of pyrazines is of great interest as a "green" alternative to chemical synthesis, which often requires harsh conditions and may produce undesirable byproducts.

Core Biosynthetic Pathways of Pyrazines

The formation of the pyrazine ring in nature primarily occurs through two main routes: the condensation of α-amino ketones derived from amino acids and the dimerization of amino aldehydes generated by non-ribosomal peptide synthetases (NRPSs).

A common pathway for the biosynthesis of simple alkylpyrazines, such as 2,5-dimethylpyrazine (2,5-DMP), originates from the amino acid L-threonine. This pathway involves a key enzymatic step followed by a series of spontaneous chemical reactions.

The biosynthesis of 2,5-DMP in Bacillus subtilis has been well-characterized and proceeds as follows:

  • Dehydrogenation of L-threonine: The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate.

  • Spontaneous Decarboxylation: L-2-amino-acetoacetate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone.

  • Dimerization and Dehydration: Two molecules of aminoacetone condense to form a dihydropyrazine intermediate.

  • Aromatization: The dihydropyrazine intermediate is then oxidized to form the stable aromatic pyrazine ring of 2,5-DMP.

A competing pathway for L-2-amino-acetoacetate involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which cleaves the intermediate into glycine and acetyl-CoA. Inactivation of the gene encoding KBL has been shown to improve the yield of 2,5-DMP.

The biosynthesis of other alkylpyrazines, such as 2,3,5-trimethylpyrazine (TMP) and 2,3,5,6-tetramethylpyrazine (TTMP), can also involve amino acid precursors, though the pathways are more complex. TTMP biosynthesis in many bacteria utilizes acetoin (3-hydroxy-2-butanone) as a key precursor, which condenses with an ammonia source. Acetoin itself is derived from pyruvate, a central metabolite.

Pyrazine_Biosynthesis_from_Threonine cluster_enzymatic Enzymatic Step cluster_spontaneous Spontaneous Reactions cluster_competing Competing Pathway L_Threonine L-Threonine L_2_Amino_acetoacetate L-2-Amino-acetoacetate L_Threonine->L_2_Amino_acetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone L_2_Amino_acetoacetate->Aminoacetone Decarboxylation Glycine_AcetylCoA Glycine + Acetyl-CoA L_2_Amino_acetoacetate->Glycine_AcetylCoA 2-Amino-3-ketobutyrate CoA ligase (KBL) Dihydropyrazine 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydropyrazine Condensation DMP 2,5-Dimethylpyrazine Dihydropyrazine->DMP Oxidation

Biosynthesis of 2,5-dimethylpyrazine from L-threonine.

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide variety of peptide natural products independent of the ribosome. A subset of NRPSs, particularly those with a unique adenylation-thiolation-reductase (ATR) domain architecture, are involved in the biosynthesis of heterocyclic natural products, including pyrazines.

In these systems, the NRPS activates an amino acid via its adenylation (A) domain and tethers it to the thiolation (T) or peptidyl carrier protein (PCP) domain. The terminal reductase (R) domain then reduces the thioester to an amino aldehyde. Two molecules of this amino aldehyde can then spontaneously condense and oxidize to form a pyrazine ring.

Fungal ATR enzymes are known to release amino aldehydes that dimerize to form dihydropyrazines, which can be further oxidized to pyrazines or reduced to piperazines. The PvfC enzyme in Pseudomonas is a bacterial monomodular NRPS with an ATR architecture that is involved in the production of several leucine-derived heterocyclic compounds, including pyrazines.

NRPS_Pyrazine_Biosynthesis cluster_NRPS NRPS Action cluster_spontaneous Spontaneous Reactions Amino_Acid Amino Acid Aminoacyl_AMP Aminoacyl-AMP Amino_Acid->Aminoacyl_AMP A domain Aminoacyl_T_domain Aminoacyl-T-domain Aminoacyl_AMP->Aminoacyl_T_domain T domain Amino_Aldehyde Amino Aldehyde Aminoacyl_T_domain->Amino_Aldehyde R domain (Reduction) Dihydropyrazine Dihydropyrazine Amino_Aldehyde->Dihydropyrazine Dimerization Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

General scheme for pyrazine biosynthesis via NRPS with an ATR domain architecture.

Quantitative Data

The production of pyrazines through microbial fermentation is an active area of research, with significant efforts focused on metabolic engineering to improve yields. The following table summarizes some reported yields of pyrazines in various engineered microbial strains.

PyrazineHost OrganismEngineering StrategyTiter (g/L)Reference
2,5-DimethylpyrazineEscherichia coliRewrote de novo 2,5-DMP biosynthesis pathway in an L-threonine high-yielding strain1.43 ± 0.07
2,5-DimethylpyrazineEscherichia coliOverexpression of EcTDH and LcNoxE, knockout of competing pathways1.096 ± 0.081
2,3,5,6-TetramethylpyrazineBacillus velezensisSolid-state fermentation with sucrose as carbon source4.11 (mg/g)
2,3,5,6-TetramethylpyrazineCorynebacterium glutamicumOverexpression of acetolactate synthase and α-acetolactate decarboxylase~0.8

Experimental Protocols

The elucidation of pyrazine biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

This method is used to confirm the function of specific genes in a biosynthetic pathway.

Protocol:

  • Construct Generation:

    • For gene knockout, a deletion cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using PCR and cloning techniques.

    • For overexpression, the target gene is cloned into an expression vector under the control of a suitable promoter.

  • Transformation: The constructed knockout cassette or overexpression plasmid is introduced into the host organism (e.g., B. subtilis, E. coli) using methods such as natural transformation or electroporation.

  • Selection and Verification:

    • For knockouts, transformants are selected on media containing the appropriate antibiotic. Successful homologous recombination and gene deletion are confirmed by PCR and DNA sequencing.

    • For overexpression strains, transformants are selected, and successful plasmid uptake is verified.

  • Phenotypic Analysis:

    • The engineered and wild-type strains are cultured under conditions known to induce pyrazine production.

    • The culture broth or headspace is analyzed for pyrazine content using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

    • A significant decrease or absence of the pyrazine in the knockout strain, or an increase in the overexpression strain, confirms the gene's role in the pathway.

This technique is used to trace the incorporation of precursors into the final pyrazine product, thereby identifying the building blocks of the molecule.

Protocol:

  • Precursor Selection: Choose a hypothesized precursor (e.g., L-threonine, glucose) and obtain its stable isotope-labeled form (e.g., ¹³C- or ¹⁵N-labeled).

  • Feeding Experiment:

    • Culture the organism of interest in a defined medium.

    • During the growth phase, supplement the medium with the labeled precursor. A control culture with the corresponding unlabeled precursor should be run in parallel.

  • Extraction: After a suitable incubation period, extract the pyrazines from the culture medium or headspace, for example, using headspace solid-phase microextraction (HS-SPME).

  • Mass Spectrometry Analysis: Analyze the extracted volatiles by GC-MS or a similar technique capable of distinguishing between isotopologues.

  • Data Interpretation: An increase in the mass of the pyrazine product corresponding to the incorporation of the stable isotope confirms that the supplemented compound is a precursor in its biosynthesis.

Methodologies for Elucidating Pyrazine Biosynthesis

The overall workflow for discovering and characterizing a pyrazine biosynthetic pathway typically involves a multi-step process.

Pyrazine_Elucidation_Workflow start Observation of Pyrazine Production hypothesis Hypothesize Precursors (e.g., amino acids) start->hypothesis genome_mining Genome Mining for Candidate Genes (e.g., TDH, NRPS) start->genome_mining isotope_labeling Isotopic Labeling Studies hypothesis->isotope_labeling gene_manipulation Gene Knockout/ Overexpression isotope_labeling->gene_manipulation Confirmed Precursor genome_mining->gene_manipulation Candidate Genes in_vitro_assays In Vitro Enzyme Assays gene_manipulation->in_vitro_assays Confirmed Gene Function pathway_elucidation Pathway Elucidation in_vitro_assays->pathway_elucidation

A generalized workflow for the elucidation of pyrazine biosynthetic pathways.

Conclusion and Future Directions

Significant progress has been made in understanding the biosynthesis of simple alkylpyrazines, particularly in bacteria. The pathways often involve the modification of common amino acids by one or a few key enzymes, followed by spontaneous chemical reactions. The role of NRPSs in generating more complex heterocyclic structures is an expanding area of research. Future work will likely focus on elucidating the biosynthetic pathways of a wider variety of pyrazines in different organisms, including the methoxypyrazines important in the wine industry. The application of synthetic biology and metabolic engineering holds great promise for the high-yield, sustainable production of valuable pyrazines for the food and pharmaceutical industries.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Crystalline Acetylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyrazine, systematically named 1-(pyrazin-2-yl)ethan-1-one, is a heterocyclic aromatic organic compound.[1][2] It is a substituted pyrazine and a ketone, characterized by a pyrazine ring with an acetyl group substituent.[3][4] At room temperature, it typically appears as a white to pale yellow crystalline powder.[5] this compound is a significant compound in the flavor and fragrance industries due to its distinctive nutty, roasted, and popcorn-like aroma. It has been identified as a key volatile flavor component in foods such as popcorn, bread crust, and roasted peanuts. Beyond its sensory applications, this compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals, including anti-tuberculosis, anti-tumor, and anti-malarial drugs. This guide provides a comprehensive overview of the core physical and chemical properties of crystalline this compound, complete with experimental protocols and data presented for technical reference.

Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application. These properties are summarized in the tables below.

General Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance White to pale yellow crystalline powder/solid
Odor Nutty, roasted, popcorn-like, bread crust
Melting Point 75 - 80 °C (167 - 176 °F)
Boiling Point 188 - 190 °C (at 760 mmHg)
78 - 79 °C (at 8 mmHg)
Density ~1.107 g/cm³
Vapor Pressure <1 mmHg
0.188 mmHg (at 25 °C)
Flash Point 110 °C (230 °F)
LogP (o/w) 0.20
Solubility

This compound exhibits varied solubility depending on the solvent.

SolventSolubilitySource(s)
Water Slightly soluble
Ethanol Soluble
Ether Soluble
Organic Solvents Generally soluble
Chloroform Slightly soluble
Methanol Slightly soluble

A study by a dynamic analytic method determined the mole fraction solubility of this compound in various pure solvents, showing that solubility increases with temperature.

Chemical Properties

The chemical behavior of this compound is largely dictated by its pyrazine ring and acetyl functional group.

  • Stability : The compound is stable under normal storage conditions, at room temperature in a tightly sealed container, protected from light and heat. It is recommended to store it in a cool, dry, and well-ventilated area.

  • Reactivity and Incompatibilities : this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided.

  • Hazardous Decomposition : When heated to decomposition, it can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Chemical Structure : The molecule contains a pyrazine ring, which is a six-membered nitrogen-containing heterocycle with aromatic properties, contributing to its relative stability. The presence of nitrogen atoms and the acetyl group allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Spectroscopy TypeKey Information / DataSource(s)
¹H NMR Spectra available for structural confirmation.
¹³C NMR Spectra available for structural confirmation.
Mass Spectrometry (MS) Electron ionization mass spectra are available, aiding in molecular weight and fragmentation pattern determination.
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, useful for identifying functional groups.
Raman Spectroscopy FT-Raman spectra are available.
UV-Vis Spectroscopy Can be used to study electronic properties.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method provides the melting range of a crystalline solid.

  • Sample Preparation : Ensure the this compound sample is dry and finely powdered.

  • Capillary Tube Loading : Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Apparatus Setup : Place the loaded capillary tube into a melting point apparatus (e.g., a Vernier Melt Station or similar device).

  • Heating : Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

  • Determination : For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Data Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Simple Distillation)

This protocol is for determining the boiling point of a liquid, which would require melting this compound first.

  • Apparatus Setup : Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Addition : Place a sample of the substance (e.g., 10 mL) and a few boiling chips into the round-bottom flask.

  • Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor distilling into the condenser.

  • Heating : Gently heat the flask. As the liquid boils, the vapor will rise and its temperature will be recorded by the thermometer.

  • Data Recording : The boiling point is the stable temperature reading on the thermometer during the distillation process, while there is a consistent drip of condensate into the receiving flask. Note the atmospheric pressure, as boiling point is pressure-dependent.

Solubility Determination (Qualitative)

This protocol determines if a substance is soluble in a given solvent.

  • Sample Preparation : Place approximately 10-20 mg of crystalline this compound into a small test tube.

  • Solvent Addition : Add about 0.5 mL of the chosen solvent to the test tube.

  • Observation : Agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for 1-2 minutes.

  • Classification :

    • Soluble : If the entire solid dissolves.

    • Slightly Soluble : If a small portion of the solid dissolves.

    • Insoluble : If the solid does not appear to dissolve.

  • Heating (Optional) : If the substance is insoluble at room temperature, gently heat the mixture to see if solubility increases with temperature. Note if the solid recrystallizes upon cooling.

Visualizations

Experimental Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying an unknown crystalline solid, using the properties of this compound as a model.

G start Start: Unknown Crystalline Solid phys_obs Physical Observation start->phys_obs mp_det Melting Point Determination phys_obs->mp_det White/pale yellow powder sol_test Solubility Tests (Water, Ethanol, etc.) mp_det->sol_test Melting Range: 75-80 °C spec_analysis Spectroscopic Analysis sol_test->spec_analysis Slightly soluble in H2O, soluble in EtOH ir_spec IR Spectroscopy spec_analysis->ir_spec nmr_spec NMR (1H, 13C) Spectroscopy spec_analysis->nmr_spec ms_spec Mass Spectrometry spec_analysis->ms_spec data_comp Data Comparison with Literature ir_spec->data_comp nmr_spec->data_comp ms_spec->data_comp identification Compound Identified: This compound data_comp->identification Data matches

Caption: Workflow for the identification of a crystalline solid.

Simplified Synthesis Pathway

This diagram outlines the major steps in a common synthesis method for this compound, such as the Grignard reagent method.

G reagents Reactants: - 2-Cyanopyrazine - Grignard Reagent (e.g., CH3MgCl) - Anhydrous Solvent (THF) reaction Grignard Reaction reagents->reaction Step 1 hydrolysis Acidic Hydrolysis reaction->hydrolysis Step 2 extraction Extraction & Neutralization hydrolysis->extraction Step 3 purification Purification: Recrystallization/Chromatography extraction->purification Step 4 product Final Product: Crystalline this compound purification->product Step 5

Caption: Simplified workflow for the synthesis of this compound.

Conclusion

Crystalline this compound is a well-characterized compound with a distinct set of physical and chemical properties that make it valuable in both industrial and research settings. Its characteristic aroma, moderate melting point, and specific solubility profile are key physical identifiers. Chemically, its stability under standard conditions and its role as a synthetic intermediate are of primary importance. The data and protocols provided in this guide offer a technical foundation for professionals working with this versatile compound, facilitating its effective application in flavor science, perfumery, and pharmaceutical development.

References

The Pivotal Role of Pyrazines in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, history, and analytical methodologies of pyrazines, offering crucial insights for researchers, scientists, and drug development professionals.

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the desirable flavors and aromas of many cooked, roasted, and fermented foods. Their characteristic nutty, roasted, toasted, and cocoa-like notes are primarily formed during thermal processing through the Maillard reaction. This technical guide delves into the history of their discovery, details the analytical methods for their study, and provides quantitative data on their occurrence and sensory impact.

A Historical Perspective: Unraveling the Scent of Pyrazines

The journey of understanding pyrazines in flavor chemistry has been a gradual process of discovery, built upon advancements in analytical techniques. While the synthesis of pyrazine compounds dates back to the 19th century with methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses, their significance in food flavor was not recognized until much later.[1]

A seminal moment in the history of pyrazine flavor chemistry was the issuance of a British patent in 1928 to Reichstein and Staudinger. They reported the presence of pyrazine and its methyl- and dimethyl- homologs in coffee, marking one of the earliest documented connections between these compounds and a specific food flavor. Following this, the field remained relatively quiet for several decades. It was not until the mid-20th century, with the advent of more sophisticated analytical instrumentation like gas chromatography-mass spectrometry (GC-MS), that researchers could begin to systematically isolate and identify these potent aroma compounds from complex food matrices.

The Maillard Reaction: The Primary Genesis of Flavorful Pyrazines

The majority of pyrazines found in food are products of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[2] The specific types of amino acids and sugars present, along with factors such as temperature, pH, and reaction time, dictate the profile of pyrazines that are formed. This intricate chemical cascade is responsible for the desirable colors and flavors in a vast array of foods, including baked bread, roasted coffee, cocoa, and cooked meats.

Maillard_Reaction_Pyrazines cluster_reactants Reactants cluster_intermediate Intermediate Stages cluster_products Products AminoAcid Amino Acid Amadori Amadori/Heyns Product AminoAcid->Amadori + StreckerAldehydes Strecker Aldehydes AminoAcid->StreckerAldehydes Strecker Degradation ReducingSugar Reducing Sugar ReducingSugar->Amadori Dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Amadori->Dicarbonyls Melanoidins Melanoidins (Brown Pigments) Amadori->Melanoidins Dicarbonyls->StreckerAldehydes AminoKetones α-Amino Ketones Dicarbonyls->AminoKetones + Amino Acid Pyrazines Pyrazines AminoKetones->Pyrazines Condensation & Oxidation

Maillard reaction pathway to pyrazine formation.

Quantitative Analysis of Pyrazines in Food Products

The concentration of pyrazines in food can vary significantly depending on the food type and processing conditions. Their potent aromas mean that even at very low concentrations, they can have a significant impact on the overall flavor profile. The following tables summarize the concentrations of common pyrazines in selected foods and their corresponding odor thresholds in water.

Pyrazine CompoundFood MatrixConcentration RangeReference
2,3,5,6-TetramethylpyrazineSoy Sauce Aroma Type Baijiu475 - 1862 µg/L
2,6-DimethylpyrazineSoy Sauce Aroma Type Baijiu460 - 1590 µg/L
2,3,5-TrimethylpyrazineSoy Sauce Aroma Type Baijiu317 - 1755 µg/L
2-Ethyl-3,5-dimethylpyrazineSoy Sauce Aroma Type Baijiu11.2 - 69.5 (OAV)
2,5-DimethylpyrazineRoasted PeanutsMajor pyrazine component
MethylpyrazineRoasted PeanutsPresent
2-Ethyl-5-methylpyrazineRoasted PeanutsPresent
3-Ethyl-2,5-dimethylpyrazineRoasted PeanutsPresent
1-Methylethenyl pyrazineCoffee (Indian Malabar French Roast)Abundant
MethylpyrazineCoffee4.53% - 9.42% of aromatic components
EthylpyrazineCoffee2.06% - 3.73% of aromatic components

OAV (Odor Activity Value) is the ratio of the concentration of a compound to its odor threshold. An OAV > 1 indicates that the compound contributes to the aroma of the product.

Pyrazine CompoundOdor Threshold in Water (ppb)Odor DescriptionReference
2-Methylpyrazine60,000Green, nutty, cocoa, musty
2-Ethylpyrazine6,000Musty, nutty, buttery, peanut
2,3-Dimethylpyrazine2,500Green, nutty, potato, cocoa, coffee
2,5-Dimethylpyrazine800Chocolate, roasted nuts, earthy
2,6-Dimethylpyrazine200Chocolate, roasted nuts, fried potato
2,3,5-Trimethylpyrazine400Nutty, baked potato, roasted peanut, cocoa
2,3,5,6-Tetramethylpyrazine1,000Weak, nutty, musty, chocolate
2-Ethyl-3-methylpyrazine0.4Potato, burnt nutty, roasted, earthy
2-Ethyl-5-methylpyrazine100Nutty, roasted, somewhat "grassy"
2-Ethyl-3,5-dimethylpyrazine1Cocoa, chocolate, nutty (burnt almond)
2-Methoxy-3-methylpyrazine3Roasted peanuts, hazelnuts, almond
2-Methoxy-3-sec-butylpyrazine0.001-

Experimental Protocols for Pyrazine Analysis

Accurate identification and quantification of pyrazines are crucial for flavor research and quality control. The following are detailed methodologies for key experiments.

Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.

1. Sample Preparation:

  • For solid samples (e.g., roasted coffee, bread crust), homogenize to a fine powder. For liquid samples (e.g., coffee brew), use directly or after appropriate dilution.

  • Weigh a specific amount of the homogenized sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial (e.g., 20 mL).

  • For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated pyrazine derivative).

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for pyrazine analysis.

  • Equilibration: Place the sealed vial in a heating and agitation system. Equilibrate the sample at a specific temperature (e.g., 40-80°C) for a set time (e.g., 10-20 minutes) to allow volatile pyrazines to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at a controlled temperature to allow for the adsorption of analytes onto the fiber coating.

3. GC-MS Analysis:

  • Desorption: Retract the fiber and immediately insert it into the hot injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, VF-5MS) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping up to 250°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

4. Data Analysis:

  • Identify pyrazine derivatives by comparing their mass spectra and retention times with those of authentic standards or mass spectral libraries (e.g., NIST).

  • Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

Protocol 2: Analysis of Pyrazines by Liquid-Liquid Extraction (LLE) Coupled with GC-MS

This method is suitable for extracting pyrazines from more complex matrices like cooked meat.

1. Sample Preparation:

  • Homogenize a known weight of the sample.

  • Mix the homogenized sample with a specific volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add a known amount of an internal standard for quantification.

2. Liquid-Liquid Extraction:

  • Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the pyrazines into the organic solvent.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer. Repeat the extraction process with fresh solvent to maximize recovery and combine the organic extracts.

3. Concentration and Clean-up:

  • Concentrate the combined organic extract to a smaller volume under a gentle stream of nitrogen.

  • If necessary, the extract can be further cleaned up using solid-phase extraction (SPE) to remove interfering compounds.

4. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system. The GC-MS conditions and data analysis are similar to those described in Protocol 1.

Experimental_Workflow_Pyrazines cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_analysis Data Interpretation Sample Food Sample (e.g., Coffee, Meat) Homogenize Homogenization Sample->Homogenize Spike Internal Standard Spiking Homogenize->Spike HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Spike->HS_SPME LLE Liquid-Liquid Extraction (LLE) Spike->LLE Extract Pyrazine Extract HS_SPME->Extract LLE->Extract GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Extract->GCMS Data Data Acquisition GCMS->Data Identification Identification (Mass Spectra & Retention Time) Data->Identification Quantification Quantification (Calibration Curve) Data->Quantification Result Results Identification->Result Quantification->Result

General experimental workflow for pyrazine analysis.

Conclusion

The discovery and study of pyrazines have been instrumental in advancing the field of flavor chemistry. From their initial identification in coffee to the detailed characterization of their formation pathways and sensory properties, our understanding of these potent aroma compounds continues to grow. The analytical methodologies outlined in this guide provide a robust framework for researchers and scientists to further explore the role of pyrazines in food and beverage systems, as well as their potential applications in other areas of research and development. The continued refinement of these techniques will undoubtedly lead to new insights into the complex world of flavor and aroma.

References

Acetylpyrazine CAS number and chemical synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Acetylpyrazine for Researchers and Drug Development Professionals

Introduction

This compound, with the IUPAC name 1-(Pyrazin-2-yl)ethan-1-one, is a significant organic compound widely recognized for its distinct nutty, popcorn-like aroma.[1][2][3] It is a member of the pyrazine class of compounds and functions as an aromatic ketone.[2][4] Naturally occurring in foods such as seeds, nuts, and meats, it is a key component in the flavor and fragrance industry. Beyond its sensory applications, this compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its unique heterocyclic structure and reactivity make it a valuable building block in medicinal chemistry for creating compounds to treat conditions like malaria, epilepsy, and Parkinson's disease.

Chemical Identification and Properties

This compound is a colorless to pale yellow crystalline solid at room temperature. It is characterized by the CAS Registry Number 22047-25-2 .

Chemical Synonyms

The compound is known by several other names in scientific literature and commercial databases:

  • 2-Acetylpyrazine

  • 1-(Pyrazin-2-yl)ethan-1-one

  • Ethanone, 1-pyrazinyl-

  • Ketone, methyl pyrazinyl

  • Methyl pyrazinyl ketone

  • 1-(2-Pyrazinyl)ethanone

  • FEMA Number 3126

Quantitative Physicochemical Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O
Molar Mass 122.12 g/mol
CAS Number 22047-25-2
Appearance Colorless to pale yellow crystalline solid
Melting Point 75-78 °C (167-172 °F)
Boiling Point 213 °C (415.4 °F) at 760 mmHg; 78-79 °C at 8 mmHg
Density 1.107 - 1.136 g/cm³
Solubility Slightly soluble in water; soluble in organic solvents like ethanol
LogP (Octanol/Water) 0.2
Flash Point 84.4 °C

Applications in Research and Drug Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved pharmaceuticals. This compound, as a functionalized pyrazine, is a versatile starting material and intermediate.

  • Pharmaceutical Intermediate : It is a key intermediate for synthesizing drugs for treating malaria, epilepsy, and Parkinson's disease. The pyrazine moiety is found in clinically used drugs like the tuberculosis agent Pyrazinamide and the multiple myeloma treatment Bortezomib.

  • Drug Discovery : Pyrazine derivatives are explored for a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. This compound provides a reactive handle for elaboration into more complex molecules in drug discovery programs.

  • Materials Science : Pyrazine-based structures are used to develop polymers and light-responsive materials for applications in optical and photovoltaic devices.

The logical relationship between this compound and its core applications is visualized below.

G cluster_core Core Compound cluster_applications Key Application Areas cluster_pharma_details Specific Therapeutic Targets A This compound B Flavor & Fragrance Industry (Food Additive) A->B Direct Use C Pharmaceuticals & Drug Discovery A->C Intermediate For D Materials Science A->D Building Block For C1 Antimalarial Agents C->C1 C2 Antiepileptic Drugs C->C2 C3 Antiparkinsonian Agents C->C3 C4 Anticancer & Antiviral Research C->C4

Figure 1: Key application areas derived from this compound.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity, and availability of starting materials.

Protocol 1: Grignard Reaction with 2-Cyanopyrazine

This common laboratory-scale synthesis involves the reaction of a Grignard reagent with 2-cyanopyrazine.

Methodology:

  • Grignard Reagent Preparation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare methylmagnesium bromide (CH₃MgBr) by reacting magnesium turnings with methyl bromide in anhydrous ether.

  • Reaction : Cool the Grignard reagent in an ice bath. Slowly add a solution of 2-cyanopyrazine dissolved in anhydrous ether or THF to the stirred Grignard solution.

  • Quenching : After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Oxidation of 2-Ethylpyrazine

This method is suitable for industrial synthesis and involves a two-step process starting from 2-ethylpyrazine.

Methodology:

  • Chlorination : 2-Ethylpyrazine is reacted with chlorine gas in the presence of a radical initiator, such as benzoyl peroxide. This substitution reaction primarily occurs at the ethyl group, forming a chlorinated intermediate. The reaction temperature is typically maintained between 50-95 °C.

  • Hydrolysis : The resulting intermediate is then subjected to hydrolysis. This is achieved using a biphasic system of a saturated aqueous sodium bicarbonate solution and a water-miscible organic solvent to increase the solubility of the intermediate.

  • Workup and Purification : Following hydrolysis, the product is extracted into an organic solvent, washed, dried, and concentrated. Final purification is achieved through distillation or recrystallization to yield 2-acetylpyrazine with high purity.

The workflow for the oxidation method is outlined in the diagram below.

G A 2-Ethylpyrazine (Starting Material) B Chlorination (+ Cl₂, Benzoyl Peroxide) A->B C Chlorinated Intermediate B->C D Hydrolysis (Sat. NaHCO₃ aq.) C->D E Crude 2-Acetylpyrazine D->E F Purification (Distillation / Recrystallization) E->F G Pure 2-Acetylpyrazine F->G

Figure 2: Synthesis workflow for this compound via oxidation.

Signaling Pathways and Biological Activity

While this compound itself is primarily recognized as a flavorant, its derivatives are of significant interest in drug discovery. The pyrazine core is a key pharmacophore that interacts with various biological targets. For instance, pyrazine-containing molecules have been developed as tyrosine kinase inhibitors for cancer therapy and as proteasome inhibitors. However, detailed public information on specific signaling pathways directly modulated by this compound is not extensively documented, as its primary role in research is that of a synthetic precursor rather than a bioactive agent itself. Research efforts are focused on synthesizing derivatives and then evaluating their biological activities on specific targets and pathways.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. It should be stored in a cool, dry, dark place in a tightly sealed container.

References

The Multifaceted Biological Activities of Acetylpyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of acetylpyrazine derivatives, offering a valuable resource for researchers and scientists in the field of drug development.

This compound and its derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, naturally found in various foods and also accessible through diverse synthetic routes, have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities and functions of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have emerged as a promising class of compounds in oncology, demonstrating cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and modulation of signaling pathways integral to cancer cell proliferation and survival.[1][2][3]

Inhibition of Histone Acetyltransferases (HATs)

A significant mechanism of action for some this compound-containing compounds is the inhibition of histone acetyltransferases (HATs), particularly p300 and its paralog CBP.[4][5] These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating histone proteins. Dysregulation of p300/CBP activity is implicated in various cancers. By inhibiting these HATs, this compound derivatives can modulate the expression of genes involved in cell cycle progression and apoptosis, leading to cancer cell death. For instance, a novel series of 1,4-pyrazine-containing inhibitors have demonstrated potent and selective inhibition of p300/CBP HAT activity, with IC50 values as low as 1.4 μM.

Kinase Inhibition

Protein kinases are another key target for this compound-based anticancer agents. Kinases are pivotal in cellular signaling cascades that control cell growth, differentiation, and apoptosis. Many cancers are characterized by aberrant kinase activity. Pyrazine derivatives have been developed as potent inhibitors of various kinases, including Bruton's Tyrosine Kinase (BTK) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in different malignancies.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazine-containing HAT InhibitorsMCF-7 (Breast)5.3
LNCaP (Prostate)6.2
PANC-1 (Pancreatic)8.5
Chalcone-pyrazine HybridsA549 (Lung)0.13
Colo-205 (Colon)0.19
MCF-7 (Breast)0.18
Ligustrazine-chalcone HybridsMDA-MB-231 (Breast)1.60 - 1.67
MCF-7 (Breast)1.41 - 1.54
2-acetylpyrazine thiourea derivativesNCI-H460 (Lung)2.64
A549 (Lung)0.35 (Cu(II) complex)
3-Trifluoromethyl-5,6-dihydro-triazolo Pyrazine DerivativesDU-145 (Prostate)5 µg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treatment Add this compound derivatives at various concentrations start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubation_mtt Incubate for 3-4 hours add_mtt->incubation_mtt solubilize Add solubilizing agent (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Several this compound derivatives have demonstrated significant antimicrobial properties, showing efficacy against a range of bacteria and fungi. This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazine-2-carboxylic acid derivativesCandida albicans3.125
Escherichia coli50
Pseudomonas aeruginosa25
Triazolo[4,3-a]pyrazine derivativesStaphylococcus aureus32
Escherichia coli16
Pyrazine-2-carbohydrazide derivativesVarious bacteria180-230
2-Pyrazoline derivativesEnterococcus faecalis32
Candida albicans64
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

  • Prepare Stock Solution: Dissolve the this compound derivative in a suitable solvent to create a concentrated stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Broth_Microdilution_Workflow start Start: Prepare stock solution of This compound derivative serial_dilution Perform serial dilutions in 96-well plate start->serial_dilution inoculation Inoculate wells with microbial suspension serial_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate the plate inoculation->incubation read_results Visually assess for growth (turbidity) incubation->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Broth Microdilution Experimental Workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

This compound derivatives have also demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions. Their mechanisms of action in this context often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some pyrazine derivatives are attributed to their ability to inhibit the production of key pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins. For example, certain paeonol derivatives containing a pyrazine structure have shown significant inhibitory activity against lipopolysaccharide (LPS)-induced NO overproduction in macrophages.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of this compound derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key quantitative parameter.

Derivative ClassAnimal ModelDoseEdema Inhibition (%)Reference
O-Propargylated-N-acetylpyrazoleRat-Comparable to Indomethacin
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidRat25 mg/kg48.9 - 63.1
Pyrazole derivativesRat-Relative activity to celecoxib of 1.17
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least a week before the experiment.

  • Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative. Administer the treatments orally or intraperitoneally.

  • Induction of Edema: After a specific time following treatment (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Carrageenan_Paw_Edema_Workflow start Start: Acclimatize rats grouping Group animals and administer test compounds/vehicle start->grouping carrageenan_injection Inject carrageenan into the right hind paw grouping->carrageenan_injection measure_volume Measure paw volume at regular time intervals carrageenan_injection->measure_volume calculate_inhibition Calculate the percentage of edema inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end p300_CBP_Pathway This compound This compound Derivative p300_cbp p300/CBP HAT This compound->p300_cbp Inhibits histones Histones p300_cbp->histones Acetylates acetylated_histones Acetylated Histones histones->acetylated_histones chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Gene Expression (Cell Cycle, Apoptosis) chromatin->gene_expression transcription_factors Transcription Factors (e.g., NF-κB, AR) transcription_factors->gene_expression proliferation Cancer Cell Proliferation gene_expression->proliferation apoptosis Apoptosis gene_expression->apoptosis Carrageenan_Inflammation_Pathway carrageenan Carrageenan Injection mediators Release of Histamine, Serotonin, Bradykinin (Early Phase) carrageenan->mediators cox2 COX-2 Upregulation carrageenan->cox2 edema Edema Formation mediators->edema prostaglandins Prostaglandin Production (Late Phase) prostaglandins->edema cox2->prostaglandins This compound This compound Derivative This compound->prostaglandins Inhibits This compound->cox2 Inhibits

References

The Formation of Acetylpyrazine from Glucose and Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyrazine is a key flavor compound and a valuable building block in medicinal chemistry. Its formation through the Maillard reaction of glucose and specific amino acids represents a critical area of study for food science and drug development. This technical guide provides an in-depth exploration of the chemical pathways, experimental protocols, and quantitative analysis of this compound formation. A detailed examination of the reaction mechanism, particularly involving threonine and proline as precursor amino acids, is presented. This document serves as a comprehensive resource for researchers seeking to understand and control the synthesis of this important heterocyclic compound.

Introduction

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is responsible for the characteristic flavors and aromas of many cooked foods. Among the vast array of compounds generated, pyrazines are a significant class of nitrogen-containing heterocycles that contribute roasted, nutty, and toasted notes. 2-Acetylpyrazine, in particular, is a potent aroma compound with a distinctive popcorn-like scent and serves as a versatile intermediate in the synthesis of various pharmaceutical agents.

Understanding the specific precursors and reaction conditions that favor the formation of 2-acetylpyrazine is crucial for both enhancing the sensory profile of food products and for developing efficient synthetic routes for pharmaceutical applications. This guide will delve into the core chemical principles governing the formation of 2-acetylpyrazine from the reaction of glucose with amino acids, with a special focus on the roles of threonine and proline.

The Maillard Reaction Pathway to this compound

The formation of this compound is a multi-step process initiated by the condensation of glucose with an amino acid. The key stages are outlined below and illustrated in the accompanying pathway diagram.

Initial Stages: Condensation and Rearrangement

The reaction begins with the nucleophilic attack of the amino group of an amino acid on the carbonyl group of the open-chain form of glucose, forming a Schiff base. This unstable intermediate then undergoes cyclization to form an N-substituted glycosylamine. Subsequent acid-catalyzed rearrangement of the glycosylamine leads to the formation of a more stable Amadori product, a 1-amino-1-deoxy-2-ketose.

Intermediate Stages: Sugar Fragmentation and Strecker Degradation

The Amadori product can then undergo enolization and dehydration to form various reactive dicarbonyl compounds, such as 1-deoxyglucosone and 3-deoxyglucosone. These dicarbonyls are central to the formation of pyrazines.

Simultaneously, the Strecker degradation of amino acids occurs, where an α-amino acid is deaminated and decarboxylated by a dicarbonyl compound to produce a Strecker aldehyde and an α-aminoketone.

Final Stages: Pyrazine Ring Formation and Acetylation

The formation of the pyrazine ring proceeds through the condensation of two α-aminoketone molecules to form a dihydropyrazine intermediate. Oxidation of this intermediate yields a pyrazine.

The formation of the acetyl group is a critical and specific step. Evidence suggests that certain amino acids, particularly threonine , are key precursors. Threonine can undergo degradation to form aminoacetone , a key α-aminoketone. The condensation of two molecules of aminoacetone can lead to the formation of 2,5-dimethylpyrazine. However, for the formation of 2-acetylpyrazine, it is hypothesized that a C2 fragment derived from sugar degradation, such as glyoxal or methylglyoxal, reacts with an aminoketone derived from an amino acid like threonine.

Proline , another amino acid, is a known precursor to the structurally similar flavor compound 2-acetyl-1-pyrroline.[1] While the direct yield of this compound from proline in Maillard reactions is not as extensively documented, its structural contribution to related acetylated heterocycles suggests its potential involvement in this compound formation under specific conditions.

Quantitative Data on Pyrazine Formation

The yield of specific pyrazines is highly dependent on the precursor amino acid and the reaction conditions. While comprehensive data for 2-acetylpyrazine is limited, the following tables summarize the available quantitative data on the formation of pyrazines in glucose-amino acid model systems.

Amino AcidTotal Pyrazine Yield (µg/g)Key Pyrazines FormedReference
Lysine13.122,5(6)-Dimethylpyrazine, 2,3,5-trimethylpyrazine[2]
Arginine-2-Methyl-6-propylpyrazine, Ethenylpyrazine[2]
Histidine5.542,5(6)-Dimethylpyrazine, 2,3,5-trimethylpyrazine[2]
Alanine-3-Ethyl-2,5-dimethylpyrazine[3]
Glycine-2(1H)-pyrazinones
Proline-Pyrrolizines

Table 1: Total pyrazine yields from the Maillard reaction of glucose with various amino acids and dipeptides at 140°C for 90 min at pH 8.0.

PrecursorsProductYield (µ g/mmol )Reference
Glucose + Proline2-Acetyl-1-pyrrolineup to 5
Fructosyl-proline2-Acetyl-1-pyrroline-

Table 2: Yield of 2-acetyl-1-pyrroline from the Maillard reaction of glucose and proline.

Experimental Protocols

The following are detailed methodologies for key experiments related to the formation and analysis of this compound.

Synthesis of Pyrazines in a Glucose-Amino Acid Model System

This protocol is adapted from a general method for studying Maillard reactions.

Materials:

  • D-Glucose

  • Amino Acid (e.g., L-Threonine, L-Proline)

  • Distilled Water

  • Sodium Hydroxide (6 N)

  • Sealed reaction vials (e.g., 20 mL headspace vials)

Procedure:

  • Prepare a solution of D-glucose (e.g., 100 mg) and the selected amino acid (e.g., 100 mg) in distilled water (10 mL).

  • Adjust the pH of the solution to 8.0 with 6 N NaOH.

  • Transfer the solution to a sealed reaction vial.

  • Heat the vial in an oven or heating block at a controlled temperature (e.g., 140°C) for a specific duration (e.g., 90 minutes).

  • After the reaction, cool the vial to room temperature.

Purification of 2-Acetylpyrazine

Purification of 2-acetylpyrazine from the complex Maillard reaction mixture can be achieved through a combination of extraction and chromatographic techniques.

Materials:

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Extract the aqueous reaction mixture with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic extract under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing 2-acetylpyrazine.

  • Evaporate the solvent to obtain the purified product.

Quantification of 2-Acetylpyrazine by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms).

Sample Preparation:

  • For liquid samples, a direct injection or headspace solid-phase microextraction (HS-SPME) can be used.

  • For solid samples, extraction with a suitable solvent (e.g., dichloromethane) followed by filtration and concentration may be necessary.

  • Prepare a calibration curve using a certified standard of 2-acetylpyrazine.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 220°C, hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 30-350

Quantification:

  • Identify 2-acetylpyrazine based on its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve prepared with the external or internal standard.

Visualizations

Maillard Reaction Pathway to this compound

Maillard_Reaction Glucose Glucose (Open Chain) SchiffBase Schiff Base Glucose->SchiffBase AminoAcid Amino Acid (e.g., Threonine) AminoAcid->SchiffBase StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde Strecker Degradation Aminoketone α-Aminoketone (e.g., Aminoacetone from Threonine) AminoAcid->Aminoketone Strecker Degradation Glycosylamine N-substituted Glycosylamine SchiffBase->Glycosylamine Cyclization AmadoriProduct Amadori Product (1-Amino-1-deoxy-2-ketose) Glycosylamine->AmadoriProduct Amadori Rearrangement Dicarbonyls Dicarbonyls (e.g., 1-Deoxyglucosone) AmadoriProduct->Dicarbonyls Enolization & Dehydration C2Fragment C2 Fragment (from sugar degradation) AmadoriProduct->C2Fragment Dicarbonyls->StreckerAldehyde Dicarbonyls->Aminoketone Dihydropyrazine Dihydropyrazine Aminoketone->Dihydropyrazine Condensation (x2) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation This compound 2-Acetylpyrazine Dihydropyrazine->this compound C2Fragment->this compound Acetylation

Caption: Maillard reaction pathway for this compound formation.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Glucose + Amino Acid in Aqueous Solution (pH 8) Heating Heating (e.g., 140°C, 90 min) Reactants->Heating ReactionMixture Maillard Reaction Mixture Heating->ReactionMixture Extraction Liquid-Liquid Extraction (e.g., DCM) ReactionMixture->Extraction ColumnChromatography Silica Gel Column Chromatography Extraction->ColumnChromatography PurifiedProduct Purified 2-Acetylpyrazine ColumnChromatography->PurifiedProduct GCMS GC-MS Analysis PurifiedProduct->GCMS Quantification Quantification (vs. Standard) GCMS->Quantification

Caption: Workflow for synthesis, purification, and analysis.

References

The Scent of Popcorn in Water: A Technical Guide to Determining the Odor Threshold of Acetylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the methodologies used to determine the odor threshold of acetylpyrazine in water. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key experimental protocols and quantitative data to serve as a comprehensive resource for sensory analysis. This compound, a potent aroma compound with a characteristic nutty, popcorn-like scent, is a significant component in the flavor profile of numerous food products and has applications in various scientific domains.[1] Understanding its odor threshold in an aqueous solution is critical for quality control, flavor formulation, and toxicological studies.

Quantitative Data Summary

The odor detection threshold of a compound is the minimum concentration that can be perceived by the human sense of smell. For this compound in water, the established odor detection threshold is a critical parameter for its application and study.

CompoundMatrixOdor Detection ThresholdUnit ConversionSource
2-AcetylpyrazineWater6262 µg/L[2]

Experimental Protocols for Odor Threshold Determination

The determination of an odor threshold is a complex process that relies on human sensory perception and requires rigorous, standardized methodologies to ensure accuracy and reproducibility. The two primary methods employed for this purpose are sensory analysis using a human panel, most notably the 3-Alternative Forced-Choice (3-AFC) method, and instrumental analysis coupled with human sensory detection, known as Gas Chromatography-Olfactometry (GC-O).

Sensory Analysis: The 3-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a widely accepted sensory analysis technique for determining odor and taste thresholds.[3][4][5] It is a forced-choice ascending concentration series method of limits, as detailed in standards like ASTM E679-19.

1. Panelist Selection and Training:

  • Recruitment: A panel of assessors is recruited. General guidelines for the selection, training, and monitoring of sensory assessors are followed, such as those outlined in EN ISO 8586.

  • Screening: Candidates undergo screening to evaluate their sensory acuity and ability to detect and describe odors. This may involve tests to identify any potential anosmia (odor blindness).

  • Training: Selected panelists are trained to familiarize them with the test procedure, the specific odor of this compound, and the intensity rating scale. The goal is to develop a consistent and reliable sensory panel.

2. Sample Preparation:

  • A stock solution of a known concentration of this compound in odor-free water is prepared.

  • A series of dilutions is created from the stock solution, typically with a geometric progression (e.g., each concentration being half of the previous one).

  • The concentration range is chosen to bracket the expected odor threshold.

3. Test Procedure:

  • For each panelist, a series of sample sets is presented in ascending order of concentration.

  • Each set consists of three samples: one containing the this compound solution at a specific concentration and two blanks (odor-free water).

  • The panelist is "forced" to choose the one sample they believe is different from the other two, even if they are not certain.

  • The presentation order of the samples within each set is randomized for each trial to prevent positional bias.

4. Data Analysis and Threshold Calculation:

  • The individual threshold for each panelist is determined as the geometric mean of the last concentration at which they could not correctly identify the odd sample and the first concentration at which they could.

  • The group threshold is then calculated as the geometric mean of the individual thresholds.

  • Statistical analysis, such as beta-binomial analysis, can be applied to determine the significance of the results.

G cluster_0 Panel Management cluster_1 Sample Preparation cluster_2 Sensory Evaluation cluster_3 Data Analysis Recruitment Recruit Potential Panelists Screening Screen for Sensory Acuity Recruitment->Screening Training Train on this compound Odor and 3-AFC Protocol Screening->Training Presentation Present Randomized 3-Sample Sets (1 Test, 2 Blanks) Training->Presentation StockSolution Prepare this compound Stock Solution in Odor-Free Water DilutionSeries Create Ascending Concentration Series StockSolution->DilutionSeries DilutionSeries->Presentation ForcedChoice Panelist Identifies the 'Odd' Sample Presentation->ForcedChoice IndividualThreshold Calculate Individual Threshold (Geometric Mean) ForcedChoice->IndividualThreshold GroupThreshold Calculate Group Threshold (Geometric Mean of Individual Thresholds) IndividualThreshold->GroupThreshold G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Detection cluster_3 Data Integration AqueousSample Aqueous Sample Containing this compound Extraction Extraction of Volatiles (e.g., SPME) AqueousSample->Extraction GC Gas Chromatograph Extraction->GC Column Separation on GC Column GC->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS OlfactometryPort Olfactometry Port Splitter->OlfactometryPort Chromatogram MS Chromatogram MS->Chromatogram OdorEvent Record Odor Events (Time, Duration, Description) Analyst Trained Analyst Analyst->OlfactometryPort Analyst->OdorEvent sniffs & records Odorgram Olfactogram OdorEvent->Odorgram Correlation Correlate Odor Events with Chemical Peaks Chromatogram->Correlation Odorgram->Correlation G cluster_0 Within Olfactory Receptor Neuron Odorant This compound Molecule GPCR G-protein Coupled Receptor Odorant->GPCR binds to OR Olfactory Receptor Neuron G_olf G-olf protein GPCR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC IonChannel Cyclic Nucleotide-gated Ion Channel cAMP->IonChannel opens Ca_Na Ca2+/Na+ Influx IonChannel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential Depolarization->ActionPotential OlfactoryBulb Signal to Olfactory Bulb ActionPotential->OlfactoryBulb

References

Acetylpyrazine: A Cornerstone of Coffee's Alluring Aroma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Flavor Scientists

Abstract

Acetylpyrazine, a volatile heterocyclic organic compound, is a pivotal contributor to the desirable nutty, roasted, and popcorn-like aromas characteristic of roasted coffee. Formed during the roasting process primarily through Maillard and Strecker degradation reactions, its concentration and sensory impact are intricately linked to coffee bean variety, roasting conditions, and brewing methodology. This technical guide provides a comprehensive overview of the chemical properties, formation pathways, and analytical quantification of this compound in coffee. It further details experimental protocols for its analysis and sensory evaluation, and elucidates the molecular pathway of its olfactory perception. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and product development who are engaged in the study of coffee aroma.

Introduction

The aroma of coffee is a complex symphony of over a thousand volatile compounds, with pyrazines being a particularly influential class.[1] Among these, this compound (2-acetylpyrazine) is distinguished by its potent and characteristic aroma profile, often described as roasted, nutty, popcorn-like, and bready.[2] Its presence is fundamental to the quintessential "coffee" scent. The formation of this compound is a direct consequence of the thermal treatment of green coffee beans, a process that initiates a cascade of chemical reactions, most notably the Maillard reaction and Strecker degradation.[3][4]

The concentration of this compound in roasted coffee is a critical determinant of its final aroma profile and is influenced by a multitude of factors, including the specific varietal of coffee bean (e.g., Coffea arabica vs. Coffea canephora), the degree of roast (e.g., light, medium, dark), and the method of brewing.[5] Understanding and controlling the levels of this key aroma compound is therefore of paramount importance for achieving a desired sensory experience in the final product.

This guide will delve into the technical aspects of this compound in coffee, presenting quantitative data, detailed experimental methodologies, and visual representations of its formation and sensory perception pathways.

Chemical and Physical Properties of this compound

This compound is a heterocyclic compound with a pyrazine ring substituted with an acetyl group. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(pyrazin-2-yl)ethan-1-one
Synonyms 2-Acetylpyrazine
CAS Number 22047-25-2
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance White to pale yellow crystalline powder
Odor Nutty, popcorn, bread crust, roasted
Melting Point 76-78 °C
Boiling Point Not available
Solubility Soluble in water and organic solvents

Source: Sigma-Aldrich

Quantitative Analysis of this compound in Coffee

The concentration of this compound in coffee is highly variable and dependent on several factors. The following tables summarize quantitative data from various studies, illustrating the influence of coffee variety, roasting degree, and brewing method on this compound levels.

Table 1: Concentration of Alkylpyrazines in Roasted Coffee Beans

Coffee TypeRoasting Speed2-Methylpyrazine (ng/mg)
Not SpecifiedSlow1.47 - 3.01
Not SpecifiedModerateNot Specified
Not SpecifiedFastNot Specified

Note: This study identified 2-methylpyrazine as having the highest concentration among the five alkylpyrazines studied. The optimal bean temperature for alkylpyrazine formation was found to be 210°C.

Table 2: Total Alkylpyrazine Content in Commercially Available Ground Coffee

Coffee TypeTotal Alkylpyrazines (mg/kg)
Regular Coffee82.1 - 211.6
Decaffeinated Coffee0.3 - 0.7 times lower than regular coffee

Note: This study found that 2-methylpyrazine was the most abundant alkylpyrazine.

Table 3: Pyrazine Content in Turkish Coffee Brews Prepared by Different Methods

Brewing Method2-Methylpyrazine (µg/L)Total Pyrazines
Copper Pot in Sand (CPS)793Highest
Stainless Steel Pot (SSP)IntermediateIntermediate
Automatic Coffee Machine (ACM)467Lowest

Note: Higher temperatures and longer brewing times in the CPS method resulted in higher pyrazine concentrations.

Table 4: Volatile Compounds in Roasted Arabica and Robusta Coffee

CompoundArabica (relative abundance)Robusta (relative abundance)
PyridineHighLow
2,3-DimethylpyrazineLowHigh
EthylpyrazineLowHigh

Note: This table highlights the general trend of higher concentrations of certain pyrazines in Robusta compared to Arabica.

Formation Pathways of this compound

This compound is primarily formed during the roasting of coffee beans through two interconnected non-enzymatic browning reactions: the Maillard reaction and the Strecker degradation.

The Maillard Reaction

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars that occurs upon heating. It is responsible for the development of color, flavor, and aroma in a wide variety of cooked foods, including roasted coffee. The initial step involves the condensation of a reducing sugar (e.g., glucose) with an amino acid to form a glycosylamine, which then undergoes an Amadori rearrangement to form a ketosamine. Subsequent reactions, including dehydration, fragmentation, and cyclization, lead to the formation of a plethora of volatile compounds, including pyrazines.

Strecker Degradation

Strecker degradation is a key component of the Maillard reaction that specifically involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. This reaction leads to the formation of Strecker aldehydes, which contribute to the overall aroma, and α-aminoketones, which are crucial precursors for pyrazine synthesis. The condensation of two α-aminoketone molecules is a primary route to the formation of the pyrazine ring.

The following diagram illustrates the general pathway for the formation of this compound.

G cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation Reducing Sugars Reducing Sugars Amino Acids Amino Acids Glycosylamine Glycosylamine Amino Acids->Glycosylamine Amadori Product Amadori Product Glycosylamine->Amadori Product alpha-Dicarbonyls alpha-Dicarbonyls Amadori Product->alpha-Dicarbonyls alpha-Dicarbonyls_strecker α-Dicarbonyls Amino Acids_strecker Amino Acids Strecker Aldehydes Strecker Aldehydes Amino Acids_strecker->Strecker Aldehydes alpha-Aminoketones alpha-Aminoketones Amino Acids_strecker->alpha-Aminoketones alpha-Dicarbonyls_strecker->Strecker Aldehydes alpha-Dicarbonyls_strecker->alpha-Aminoketones This compound This compound alpha-Aminoketones->this compound

Formation Pathway of this compound

Sensory Perception of this compound

The perception of this compound's characteristic nutty and roasted aroma begins with its interaction with specific olfactory receptors in the nasal cavity.

Olfactory Signaling Pathway

Recent research has identified specific olfactory receptors that are activated by pyrazines. The binding of an odorant molecule, such as this compound, to its cognate G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron initiates a downstream signaling cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific aroma.

The following diagram illustrates the olfactory signaling pathway for pyrazines.

G Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) G-protein G-protein Olfactory Receptor (GPCR)->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase Ion Channel Ion Channel cAMP->Ion Channel Opens Depolarization Depolarization Ion Channel->Depolarization Leads to Action Potential Action Potential Depolarization->Action Potential Generates Brain (Olfactory Bulb) Brain (Olfactory Bulb) Action Potential->Brain (Olfactory Bulb) Signal to

Olfactory Signaling Pathway for this compound

Experimental Protocols

Analysis of this compound by SPME-GC-MS

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the analysis of volatile compounds like this compound in coffee.

Objective: To extract, separate, and identify this compound from a coffee sample.

Materials:

  • Ground coffee sample

  • 20 mL headspace vials with screw caps and septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

  • Internal Standard (Optional but Recommended): Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for quantitative analysis.

  • Extraction (SPME):

    • Seal the vial with the screw cap and septum.

    • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Insert the SPME fiber through the septum into the headspace above the coffee sample.

    • Expose the fiber to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes) at a high temperature (e.g., 250°C).

    • Start the GC-MS analysis.

  • GC-MS Parameters (Example):

    • GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 4°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard (if used) or by using an external calibration curve.

The following diagram illustrates the experimental workflow for SPME-GC-MS analysis.

G SPME Extraction SPME Extraction GC Separation GC Separation SPME Extraction->GC Separation Desorption in GC inlet MS Detection MS Detection GC Separation->MS Detection Separated compounds Data Analysis Data Analysis MS Detection->Data Analysis Mass spectra

SPME-GC-MS Experimental Workflow
Sensory Evaluation of Coffee Aroma

Objective: To assess the intensity of nutty and roasted aromas in a coffee sample, which are characteristic of this compound.

Materials:

  • Coffee samples, brewed according to a standardized protocol (e.g., SCA cupping protocol).

  • Cupping bowls or appropriate sensory evaluation glasses.

  • A panel of trained sensory assessors (typically 8-12 members).

  • Sensory evaluation forms or software.

  • Water for rinsing.

  • Odor-free environment.

Procedure:

  • Panelist Training:

    • Train panelists to recognize and rate the intensity of specific aroma attributes, including "nutty" and "roasted."

    • Use reference standards (e.g., solutions containing known aroma compounds, including this compound, and commercially available roasted nuts) to anchor the sensory scale.

  • Sample Preparation and Presentation:

    • Prepare all coffee samples under identical and controlled conditions (e.g., coffee-to-water ratio, water temperature, brewing time).

    • Code the samples with random three-digit numbers to prevent bias.

    • Present the samples to the panelists in a randomized order.

  • Evaluation:

    • Fragrance (Dry Grounds): Panelists evaluate the aroma of the dry ground coffee immediately after grinding.

    • Aroma (Wet Grounds): Hot water is poured over the grounds, and panelists evaluate the aroma of the wet crust. After a few minutes, the crust is "broken" with a spoon, and the aroma is evaluated again.

    • Panelists rate the intensity of the "nutty" and "roasted" attributes on a structured scale (e.g., a 15-cm line scale anchored with "low intensity" and "high intensity").

  • Data Collection and Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the perceived nutty and roasted aromas among the coffee samples.

Conclusion

This compound is an indispensable component of the characteristic and highly valued aroma of roasted coffee. Its formation through the Maillard and Strecker degradation reactions during roasting is a complex process influenced by numerous variables. The quantification of this compound through analytical techniques such as SPME-GC-MS provides valuable data for quality control and product development. Furthermore, understanding the olfactory signaling pathway for pyrazines offers insights into the molecular basis of coffee aroma perception. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and scientists working to unravel the complexities of coffee flavor and to optimize the sensory attributes of this globally cherished beverage. Continued research into the precise mechanisms of this compound formation and its interaction with other volatile compounds will further enhance our ability to craft coffees with consistently desirable and nuanced aroma profiles.

References

An In-depth Technical Guide to the Spectroscopic Data of Acetylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for acetylpyrazine (CAS No. 22047-25-2), a significant compound in the flavor and fragrance industry. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: 1-(Pyrazin-2-yl)ethan-1-one[1]

  • Molecular Formula: C₆H₆N₂O[1][2][3][4]

  • Molecular Weight: 122.12 g/mol

  • Appearance: Yellow-brown powder

  • Odor: Described as nutty, with notes of popcorn and bread crust

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The following data is for this compound dissolved in deuterated chloroform (CDCl₃) and recorded on a 400 MHz instrument.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.80Singlet3H-CH₃ (acetyl)
8.65Doublet1HPyrazine ring H
8.78Doublet1HPyrazine ring H
9.25Singlet1HPyrazine ring H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
26.5-CH₃ (acetyl)
143.5Pyrazine ring C
144.8Pyrazine ring C
147.2Pyrazine ring C
151.4Pyrazine ring C
198.0C=O (carbonyl)

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically acquired using a potassium bromide (KBr) pellet.

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretch (aromatic)
~1700StrongC=O stretch (ketone)
~1580, ~1470, ~1400MediumC=N and C=C stretch (ring)
~1020MediumRing vibrations

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. The data presented is for electron ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Assignment
12240[M]⁺ (Molecular ion)
10710[M - CH₃]⁺
79100[Pyrazine-C≡O]⁺
5255[C₃H₂N]⁺
4330[CH₃CO]⁺

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for CDCl₃, δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C).

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of this compound. This involves grinding a few milligrams of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol). For direct infusion, prepare a dilute solution of the sample.

  • Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph for separation. Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum, ensuring that the mass range covers the expected molecular weight of this compound (m/z 122).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution in Solvent (e.g., CDCl3) Sample->Dissolution For NMR & MS Pellet Preparation of KBr Pellet Sample->Pellet For IR NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FTIR Spectrometer Pellet->IR NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Data Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Solubility of Acetylpyrazine in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of acetylpyrazine, a key compound in various industrial and research applications. Understanding its solubility characteristics in different solvent systems is crucial for process development, formulation design, and analytical method development. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a conceptual workflow for solubility analysis.

Core Data: this compound Solubility

The solubility of this compound has been experimentally determined in a range of organic solvents and water. The following tables summarize the available quantitative data.

Solubility in Organic Solvents

The mole fraction solubility of this compound in several organic solvents was determined over a temperature range of 268.15 K to 308.15 K using a dynamic analytical method.[1][2][3][4][5] The data reveals that solubility generally increases with temperature in all tested solvents.

SolventTemperature (K)Mole Fraction Solubility (x₁) (Approximate Values)
N-Methyl-2-pyrrolidone (NMP)268.15~0.28
273.15~0.32
278.15~0.37
283.15~0.42
288.15~0.48
293.15~0.54
298.15~0.61
303.15~0.68
308.15~0.76
Dimethylformamide (DMF)268.15~0.25
273.15~0.29
278.15~0.34
283.15~0.39
288.15~0.45
293.15~0.51
298.15~0.58
303.15~0.65
308.15~0.72
Ethyl Acetate268.15~0.12
273.15~0.15
278.15~0.18
283.15~0.22
288.15~0.26
293.15~0.31
298.15~0.36
303.15~0.42
308.15~0.48
Acetone268.15~0.10
273.15~0.13
278.15~0.16
283.15~0.20
288.15~0.24
293.15~0.28
298.15~0.33
303.15~0.39
308.15~0.45
Methanol268.15~0.08
273.15~0.10
278.15~0.13
283.15~0.16
288.15~0.20
293.15~0.24
298.15~0.29
303.15~0.34
308.15~0.40
Ethanol268.15~0.06
273.15~0.08
278.15~0.10
283.15~0.13
288.15~0.16
293.15~0.20
298.15~0.24
303.15~0.29
308.15~0.34
Isopropanol268.15~0.04
273.15~0.06
278.15~0.08
283.15~0.10
288.15~0.13
293.15~0.16
298.15~0.20
303.15~0.24
308.15~0.29
Dimethyl Sulfoxide (DMSO)Room Temp.≥ 2.5 mg/mL (20.47 mM)

Note: The mole fraction solubility values are approximated from graphical data presented in Wu et al. (2018). For precise data, reference to the original publication is recommended.

Solubility in Water

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following are detailed methodologies for common techniques used in solubility studies.

Dynamic Analytical Method (Laser Monitoring)

This method is particularly useful for determining the temperature-dependent solubility of a compound. It relies on the principle of detecting the precise temperature at which a solid solute completely dissolves in a solvent upon controlled heating, or precipitates upon controlled cooling. A laser beam is passed through the solid-liquid mixture, and the light transmission is monitored.

Apparatus:

  • A jacketed glass vessel equipped with a magnetic stirrer.

  • A precision temperature controller with a heating/cooling circulator.

  • A laser generator and a photoelectric transformer to detect light intensity.

  • A data acquisition system to record temperature and light transmittance.

Procedure:

  • A known mass of the solvent is placed into the jacketed glass vessel.

  • A known mass of this compound is added to the solvent to create a slurry.

  • The mixture is stirred continuously to ensure homogeneity.

  • The temperature of the system is gradually increased at a controlled rate (e.g., 0.1-0.5 K/min).

  • The laser beam is passed through the suspension, and the light intensity is continuously monitored.

  • The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmittance to a stable maximum, is recorded as the saturation temperature for that specific composition.

  • The mole fraction solubility at that temperature is calculated from the known masses of solute and solvent.

  • The process can be repeated with different solute-solvent ratios to obtain solubility data over a range of temperatures.

Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining equilibrium solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Apparatus:

  • Thermostatically controlled orbital shaker or water bath.

  • Vials or flasks with secure closures.

  • Analytical balance.

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material).

  • A suitable analytical technique for concentration measurement (e.g., HPLC, UV-Vis spectroscopy).

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a vial.

  • The vials are sealed and placed in the thermostatically controlled shaker set to the desired temperature.

  • The mixture is agitated for a sufficient period to reach equilibrium (typically 24-72 hours). The attainment of equilibrium should be confirmed by measuring the concentration at different time points until it becomes constant.

  • After reaching equilibrium, the agitation is stopped, and the suspension is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a validated analytical method.

  • The experiment is typically performed in triplicate to ensure the reliability of the results.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent.

Apparatus:

  • Thermostatically controlled environment.

  • Vials or flasks.

  • Analytical balance.

  • Evaporating dish.

  • Oven.

Procedure:

  • A saturated solution of this compound is prepared in the chosen solvent at a specific temperature, as described in the shake-flask method.

  • A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed evaporating dish.

  • The solvent is evaporated from the dish, typically in an oven at a temperature below the boiling point of the solute and sufficient to remove the solvent.

  • The evaporating dish containing the dried residue (this compound) is cooled to room temperature in a desiccator and then weighed.

  • The mass of the dissolved this compound is determined by subtracting the initial mass of the evaporating dish.

  • The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent or mg/mL.

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining and analyzing the solubility of a compound like this compound.

G Conceptual Workflow for this compound Solubility Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis compound This compound (Solute) method Choose Method (Dynamic, Shake-Flask, Gravimetric) compound->method Input solvent Select Solvent(s) (Organic / Water) solvent->method execution Execute Protocol (Control Temp, Time, etc.) method->execution measurement Measure Concentration (HPLC, UV-Vis, Gravimetry) execution->measurement data_table Tabulate Quantitative Data (Solubility vs. Temperature) measurement->data_table thermo Thermodynamic Modeling (e.g., Apelblat, NRTL) data_table->thermo report Generate Technical Report thermo->report

Caption: Workflow for this compound solubility determination and analysis.

References

Methodological & Application

Application Notes and Protocols for the Electrochemical Synthesis of Acetylpyrazine from Pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylpyrazine is a significant heterocyclic compound widely utilized as a flavor additive in the food industry and as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-tuberculosis, anti-tumor, and anti-viral drugs.[1] Traditional chemical synthesis routes for this compound often involve harsh reaction conditions, low yields, and the use of expensive or hazardous reagents.[1][2] Electrochemical synthesis presents a promising alternative, offering a milder, more environmentally friendly, and cost-effective approach by using "clean energy" electrons to drive the reaction.[1] This document provides a detailed protocol for the electrochemical synthesis of this compound from pyrazine, based on the method of radical-mediated acylation.

Reaction Principle

The electrochemical synthesis of this compound described herein involves the electrolysis of ammonium persulfate at a lead cathode. This process generates sulfate radicals (SO₄⁻•), which then react with pyruvic acid to produce acetyl radicals (•COCH₃). These acetyl radicals subsequently attack the protonated pyrazine molecule to form this compound.[1] The overall reaction is carried out under acidic conditions at room temperature and pressure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the electrochemical synthesis of this compound under optimal conditions as reported in the literature.

ParameterValue
Yield of this compound 44.12%
Current Density 100 A·m⁻²
Charge Passed 2.5 F·mol⁻¹
Pyrazine Concentration 1 mol·L⁻¹
Pyruvic Acid Concentration 0.33 mol·L⁻¹
Catholyte Composition 1:1 (v/v) mixture of saturated aqueous ammonium persulfate and a methylene chloride solution of pyrazine and pyruvic acid
Cathode Material Lead (Pb) Plate
Temperature Room Temperature
Pressure Atmospheric Pressure

Experimental Protocol

This protocol details the step-by-step methodology for the electrochemical synthesis of this compound.

Materials and Equipment:

  • Chemicals:

    • Pyrazine (C₄H₄N₂)

    • Pyruvic acid (CH₃COCOOH)

    • Ammonium persulfate ((NH₄)₂S₂O₈)

    • Methylene chloride (CH₂Cl₂)

    • Distilled water

  • Equipment:

    • Electrochemical cell (undivided or divided)

    • Lead (Pb) plate (cathode)

    • Suitable anode (e.g., platinum or graphite)

    • DC power supply (galvanostat/potentiostat)

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for product purification (e.g., column chromatography)

Procedure:

  • Catholyte Preparation:

    • Prepare a saturated aqueous solution of ammonium persulfate.

    • Prepare a solution of 1 mol·L⁻¹ pyrazine and 0.33 mol·L⁻¹ pyruvic acid in methylene chloride.

    • In the cathodic compartment of the electrochemical cell, add equal volumes of the saturated ammonium persulfate solution and the methylene chloride solution of pyrazine and pyruvic acid (1:1 volume ratio).

  • Anolyte Preparation (for divided cell):

    • If using a divided cell, the anolyte can be a solution of ammonium sulfate, which can be oxidized at the anode to regenerate ammonium persulfate.

  • Electrochemical Cell Assembly:

    • Place the lead plate as the cathode and the counter electrode (anode) in the electrochemical cell.

    • Ensure the electrodes are immersed in the electrolyte solution.

    • If using a divided cell, ensure the membrane or frit separating the compartments is properly in place.

  • Electrolysis:

    • Stir the catholyte vigorously using a magnetic stirrer.

    • Connect the electrodes to the DC power supply.

    • Carry out the electrolysis at a constant current density of 100 A·m⁻².

    • Continue the electrolysis until a total charge of 2.5 F·mol⁻¹ (based on the initial amount of pyrazine) has been passed.

    • The process is conducted under normal temperature and pressure.

  • Work-up and Product Isolation:

    • After the electrolysis is complete, transfer the contents of the catholyte to a separatory funnel.

    • Separate the organic (methylene chloride) layer.

    • Wash the organic layer with a suitable aqueous solution to remove any remaining reactants and byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow prep_catholyte Catholyte Preparation (Pyrazine, Pyruvic Acid, (NH₄)₂S₂O₈ in CH₂Cl₂/H₂O) assembly Electrochemical Cell Assembly (Lead Cathode) prep_catholyte->assembly electrolysis Electrolysis (100 A·m⁻², 2.5 F·mol⁻¹) assembly->electrolysis workup Work-up (Phase Separation) electrolysis->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the electrochemical synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism cluster_cathode At the Cathode cluster_reaction In Solution s2o8 S₂O₈²⁻ + 2e⁻ → 2SO₄²⁻ so4_radical SO₄²⁻ → SO₄⁻• + e⁻ acetyl_radical SO₄⁻• + CH₃COCOOH → HSO₄⁻ + CO₂ + •COCH₃ so4_radical->acetyl_radical pyrazine Pyrazine protonated_pyrazine Protonated Pyrazine pyrazine->protonated_pyrazine + H⁺ pyrazine_radical_cation Pyrazine Radical Cation protonated_pyrazine->pyrazine_radical_cation + •COCH₃ This compound This compound pyrazine_radical_cation->this compound - H⁺

Caption: A simplified diagram showing the proposed radical-mediated reaction pathway for the formation of this compound.

References

Application Notes and Protocols: Synthesis of 2-Acetylpyrazine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetylpyrazine is a significant heterocyclic compound widely used as a flavoring agent in the food industry, prized for its characteristic popcorn or roasted aroma.[1][2] It also serves as a crucial intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1][3] One common and effective method for its synthesis is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to a nitrile. This protocol details the synthesis of 2-acetylpyrazine from 2-cyanopyrazine and a methyl Grignard reagent.[4] The Grignard reaction offers a direct route to form the carbon-carbon bond necessary for the acetyl group.

Reaction Scheme:

The overall reaction involves two main stages: the formation of an intermediate through the addition of the Grignard reagent to the nitrile group of 2-cyanopyrazine, followed by acidic hydrolysis to yield the final ketone product, 2-acetylpyrazine.

  • Step 1: Grignard Reaction: 2-Cyanopyrazine + CH₃MgX → Iminomagnesium halide intermediate

  • Step 2: Hydrolysis: Iminomagnesium halide intermediate + H₃O⁺ → 2-Acetylpyrazine

Experimental Protocol

This protocol is based on methods described in the chemical literature, which may include the use of a catalyst to improve reaction efficiency.

Materials and Reagents:

  • Magnesium turnings

  • Methyl chloride (or other suitable methyl halide)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine (crystal, as initiator)

  • 2-Cyanopyrazine

  • Cuprous chloride (CuCl) or Cuprous bromide (CuBr) (optional catalyst)

  • Dilute Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Toluene

  • Ethanol

  • Activated carbon

  • Sodium sulfate (anhydrous) or Magnesium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Pressure-equalizing dropping funnel

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Recrystallization apparatus or distillation setup

Procedure:

Part 1: Preparation of Methylmagnesium Chloride Grignard Reagent

  • Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. The entire apparatus should be under an inert atmosphere (Nitrogen or Argon).

  • Initiation: Place magnesium turnings into the flask. Add a small crystal of iodine and a small amount of anhydrous THF or ether.

  • Formation: Add a solution of methyl chloride in the anhydrous solvent dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and may require initial heating to start. Once initiated, maintain a gentle reflux by controlling the addition rate and external cooling/heating as necessary.

  • Completion: After the addition is complete, continue stirring the mixture at a specific temperature (e.g., 58-60°C) for approximately 2-2.5 hours to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of 2-Acetylpyrazine

  • Reaction Setup: In a separate reactor, dissolve 2-cyanopyrazine in anhydrous THF.

  • Catalyst Addition (Optional): Add a catalytic amount of a monovalent copper salt, such as cuprous chloride or cuprous bromide. The use of a copper catalyst has been shown to increase the reaction yield to around 69%.

  • Grignard Addition: Heat the 2-cyanopyrazine solution to a moderate temperature (e.g., 43-47°C). Slowly add the prepared Grignard reagent from Part 1 to this solution. Maintain the temperature and allow the reaction to proceed under reflux for several hours (e.g., 13-14 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the addition reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add dilute acid (e.g., HCl) to hydrolyze the intermediate iminomagnesium salt. Stir until the mixture becomes a clear solution.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate). Extract the aqueous layer multiple times with an organic solvent such as toluene.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

Part 3: Purification

  • Recrystallization: Dissolve the crude solid product in hot ethanol.

  • Decolorization: Add activated carbon to the hot solution to remove colored impurities and heat for a short period.

  • Filtration and Crystallization: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the 2-acetylpyrazine.

  • Isolation: Collect the white solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Alternatively, high purity 2-acetylpyrazine can be obtained by distillation under reduced pressure.

Data Presentation

The following table summarizes various conditions and results for the synthesis of 2-acetylpyrazine using a Grignard reagent.

EntryGrignard ReagentSubstrateSolventCatalystReaction Temp. (°C)Time (h)Yield (%)Reference
1Methylmagnesium chloride2-CyanopyrazineTHFCuprous Chloride4713.5~69
2Methylmagnesium chloride2-CyanopyrazineEtherCuprous Bromide4313~69
3Methylmagnesium iodide2-CyanopyrazineEtherNoneN/AN/A66 (crude)
4Methylmagnesium chloride2-CyanopyrazineTHF/TolueneNone0-502-3N/A

N/A: Data not available in the cited source.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of 2-acetylpyrazine via the Grignard reaction.

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Synthesis and Work-up cluster_purification Part 3: Purification prep_start Assemble Dry Glassware under N2 reactants_prep Add Mg Turnings, Iodine, Anhydrous THF prep_start->reactants_prep add_mecl Add Methyl Chloride Solution Dropwise reactants_prep->add_mecl reflux_prep Stir and Reflux (e.g., 60°C, 2h) add_mecl->reflux_prep grignard_reagent Methylmagnesium Chloride (CH3MgCl) reflux_prep->grignard_reagent add_grignard Add Grignard Reagent Reflux (e.g., 47°C, 13.5h) grignard_reagent->add_grignard dissolve_substrate Dissolve 2-Cyanopyrazine in THF (Add Catalyst, e.g., CuCl) dissolve_substrate->add_grignard hydrolysis Cool and Hydrolyze with Dilute Acid add_grignard->hydrolysis extraction Neutralize and Extract with Toluene hydrolysis->extraction dry_evap Dry Organic Layer and Evaporate Solvent extraction->dry_evap crude_product Crude 2-Acetylpyrazine dry_evap->crude_product recrystallize Dissolve Crude in Hot Ethanol crude_product->recrystallize decolorize Add Activated Carbon recrystallize->decolorize filter_cool Hot Filter and Cool to Crystallize decolorize->filter_cool final_product Pure 2-Acetylpyrazine (White Solid) filter_cool->final_product

Caption: Workflow for 2-Acetylpyrazine Synthesis.

Safety and Handling:

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a strictly anhydrous and inert atmosphere.

  • Alkyl halides and organic solvents like THF and ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • The hydrolysis step is exothermic and should be performed with caution and adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Note: High-Sensitivity Analytical Methods for Acetylpyrazine Extraction from Peanuts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyrazine is a key volatile compound that significantly contributes to the characteristic roasted and nutty aroma of peanuts. The concentration of this and other pyrazines is critical in determining the flavor profile and overall quality of peanut products. Accurate and sensitive quantification of this compound is therefore essential for quality control, process optimization, and flavor research in the food and beverage industries. This application note provides detailed protocols for three common and effective methods for the extraction of this compound from peanuts: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent Extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile sample preparation technique widely adopted for the analysis of volatile and semi-volatile compounds in food matrices.

Materials:

  • Roasted peanuts

  • Grinder or food processor

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a suitable fiber coating (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or autosampler with agitation and temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Take a representative sample of roasted peanuts.

    • Grind the peanuts into a fine, homogeneous powder.

    • Accurately weigh 2.0 g of the ground peanut sample into a 20 mL headspace vial.

    • For quantitative analysis, a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) can be added.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Extraction:

    • Place the vial in a heating block or the autosampler tray set to 60°C.

    • Allow the sample to equilibrate for 20 minutes with continuous agitation to facilitate the release of volatile compounds into the headspace.

    • Insert the SPME fiber into the vial, exposing it to the headspace for 30 minutes at 60°C to allow for the adsorption of this compound and other volatiles onto the fiber coating.

  • Desorption and Analysis:

    • After extraction, retract the fiber and immediately insert it into the hot inlet of the GC-MS, typically set at 250°C.

    • Desorb the analytes from the fiber for 5 minutes in splitless mode to ensure complete transfer to the GC column.

    • Proceed with GC-MS analysis as detailed in the "Gas Chromatography-Mass Spectrometry (GC-MS) Analysis" section.

Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (PDMS), to extract and concentrate analytes from a sample.

Materials:

  • Roasted peanuts

  • Grinder or food processor

  • High-speed homogenizer

  • 40 mL vials with screw caps

  • PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness)

  • Magnetic stir plate

  • Forceps

  • Lint-free tissue

  • Thermal desorption unit (TDU) coupled to a GC-MS system

Protocol:

  • Sample Preparation:

    • Grind roasted peanuts to a fine powder.

    • Weigh 5.0 g of the ground sample into a 40 mL vial.

    • Add 20 mL of deionized water to the vial.

    • Homogenize the mixture for 2 minutes at high speed.

    • If an internal standard is used, it should be added at this stage.

  • Extraction:

    • Place a conditioned PDMS-coated stir bar into the sample slurry.

    • Seal the vial and place it on a magnetic stir plate.

    • Stir the sample at 1000 rpm for 60 minutes at room temperature. The stirring facilitates the partitioning of this compound from the sample matrix into the PDMS coating of the stir bar.

  • Desorption and Analysis:

    • After extraction, remove the stir bar from the vial using clean forceps.

    • Gently rinse the stir bar with a small amount of deionized water to remove any adhered sample particles and then dry it carefully with a lint-free tissue.

    • Place the dried stir bar into a glass thermal desorption tube.

    • The tube is then placed in the TDU of the GC-MS system.

    • The analytes are thermally desorbed from the stir bar and transferred to the GC column for analysis. A typical thermal desorption program would be to ramp the temperature from 40°C to 250°C at a rate of 60°C/min and hold for 5 minutes.

    • Proceed with GC-MS analysis.

Solvent Extraction

Solvent extraction is a traditional and robust method for the extraction of a wide range of compounds from solid matrices.

Materials:

  • Roasted peanuts

  • Grinder or food processor

  • Soxhlet extraction apparatus or a flask for maceration

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS system

Protocol:

  • Sample Preparation:

    • Grind roasted peanuts into a fine powder.

    • Weigh 10.0 g of the ground sample.

  • Extraction:

    • Maceration:

      • Place the ground peanuts in a flask and add 100 mL of dichloromethane.

      • Stopper the flask and shake or stir the mixture for 4 hours at room temperature.

    • Soxhlet Extraction:

      • Place the ground peanuts in a cellulose thimble and place the thimble in the Soxhlet extractor.

      • Add 150 mL of dichloromethane to the boiling flask.

      • Extract for 6 hours at the boiling point of the solvent.

  • Concentration and Clean-up:

    • After extraction, filter the extract to remove solid particles.

    • Dry the extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator under reduced pressure and at a low temperature (e.g., 40°C) to prevent the loss of volatile pyrazines.

    • The concentrated extract is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of this compound.

Typical GC-MS Parameters:

  • GC Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of pyrazines.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 3°C/min.

    • Ramp to 230°C at a rate of 8°C/min and hold for 5 minutes.

  • Injector Temperature: 250°C (Splitless mode for SPME and SBSE, Split mode for solvent extraction).

  • MS Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification: Quantification is typically performed using the peak area of a characteristic ion of this compound (e.g., m/z 122) and comparing it to a calibration curve generated from standards.

Data Presentation

The following table summarizes the quantitative data for the analysis of pyrazines in various food matrices using different extraction methods. It is important to note that the performance of each method can vary depending on the specific matrix, analyte concentration, and instrumental setup.

Extraction MethodCompound(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HS-SPME PyrazinesFlavor-Enhanced Edible Oils2–60 ng/g6–180 ng/g91.6–109.2< 16 (intra- and inter-day)[1]
HS-SPME PyrazinesPerilla Seed Oils0.07–22.22 ng/g-94.6–107.9< 9.8 (intra- and inter-day)[2]
SBSE Flavor CompoundsGrilled Beef0.17–0.26 ng/g0.56–0.88 ng/g-≤ 11
Solvent Extraction AlkylpyrazinesPeanut Butter----

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis peanut_sample Peanut Sample grinding Grinding peanut_sample->grinding peanut_powder Homogenized Peanut Powder grinding->peanut_powder hs_spme HS-SPME peanut_powder->hs_spme sbse SBSE peanut_powder->sbse solvent_extraction Solvent Extraction peanut_powder->solvent_extraction gc_ms GC-MS Analysis hs_spme->gc_ms Thermal Desorption sbse->gc_ms Thermal Desorption solvent_extraction->gc_ms Direct Injection data_processing Data Processing gc_ms->data_processing quantification Quantification of this compound data_processing->quantification

Caption: Experimental workflow for the extraction and analysis of this compound from peanuts.

logical_relationship cluster_method_selection Method Selection Criteria cluster_methods Extraction Methods sensitivity Sensitivity Required hs_spme HS-SPME sensitivity->hs_spme High sbse SBSE sensitivity->sbse Very High solvent_extraction Solvent Extraction sensitivity->solvent_extraction Moderate sample_throughput Sample Throughput sample_throughput->hs_spme High (with autosampler) sample_throughput->sbse Moderate sample_throughput->solvent_extraction Low to Moderate solvent_use Solvent Use solvent_use->hs_spme Solvent-free solvent_use->sbse Solvent-free solvent_use->solvent_extraction Requires Organic Solvents automation Automation Potential automation->hs_spme High automation->sbse Moderate to High automation->solvent_extraction Low

Caption: Logical relationship between selection criteria and extraction methods.

References

Application Notes and Protocols for the Quantification of Acetylpyrazine in Baked Goods by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Acetylpyrazine is a key aroma compound found in a variety of baked goods, contributing to their desirable roasted, nutty, and popcorn-like flavors.[1][2][3] Its quantification is crucial for quality control, product development, and sensory analysis in the food industry. This document provides a detailed protocol for the quantification of 2-acetylpyrazine in baked goods using Gas Chromatography-Mass Spectrometry (GC-MS). Two primary sample preparation methods are presented: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and a solvent extraction method for a more comprehensive extraction. The protocol includes detailed steps for sample preparation, GC-MS analysis in both full scan and Selected Ion Monitoring (SIM) modes, and data analysis.

Introduction

Pyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are significant contributors to the aroma of many thermally processed foods.[4] 2-Acetylpyrazine, in particular, is known for its characteristic roasted and bready aroma and is naturally formed during the Maillard reaction and Strecker degradation between amino acids and reducing sugars during baking.[1] The concentration of 2-acetylpyrazine can vary significantly depending on the ingredients, baking time, and temperature. Therefore, a reliable and accurate quantitative method is essential for researchers and professionals in the food science and flavor chemistry fields. This protocol outlines a validated GC-MS method for the determination of 2-acetylpyrazine in various baked matrices.

Experimental Protocols

Sample Preparation

The selection of the sample preparation method depends on the specific research question and the nature of the baked good matrix. HS-SPME is a solvent-free technique ideal for analyzing the volatile profile that contributes directly to the aroma, while solvent extraction is more exhaustive.

1.1. Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile and semi-volatile compounds from the headspace of the sample, mimicking the aroma release during consumption.

Materials:

  • Baked good sample (e.g., bread, cookies, crackers)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • Internal Standard (IS) solution (e.g., 2,4,6-trimethylpyridine or a deuterated pyrazine standard in methanol, at a concentration of 10 µg/mL)

  • Sodium chloride (NaCl)

  • Milli-Q water

Procedure:

  • Sample Homogenization: Freeze the baked good sample with liquid nitrogen and grind it into a fine, homogeneous powder using a grinder or mortar and pestle. This prevents the loss of volatile compounds.

  • Sample Weighing: Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution directly onto the sample.

  • Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial. The addition of salt increases the ionic strength of the aqueous phase, which promotes the partitioning of volatile compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Equilibration and Extraction: Place the vial in a heating block or water bath with an agitator.

    • Equilibration: Incubate the sample at 60°C for 15 minutes to allow for the equilibration of volatiles in the headspace.

    • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

1.2. Method 2: Solvent Extraction

This method provides a more comprehensive extraction of pyrazines from the food matrix.

Materials:

  • Baked good sample

  • 50 mL centrifuge tubes

  • Extraction solvent (e.g., methanol or acetonitrile)

  • Internal Standard (IS) solution (as in 1.1)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Homogenization: Prepare the sample as described in step 1.1.1.

  • Sample Weighing: Accurately weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution to the sample.

  • Extraction:

    • Add 20 mL of the extraction solvent to the centrifuge tube.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction (steps 4-6) two more times with fresh solvent and combine the supernatants.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Filtration: Filter the concentrated extract through a 0.22 µm syringe filter into a GC vial.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: A polar column such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of pyrazines. A non-polar column like a DB-5ms can also be used.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode:

    • For HS-SPME: Splitless for 2 minutes.

    • For Solvent Extraction: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification of compounds, scan from m/z 40 to 300.

    • Selected Ion Monitoring (SIM): For quantification, monitor the following ions for 2-acetylpyrazine (based on NIST Mass Spectrum Data) and a potential internal standard.

      • 2-Acetylpyrazine (C₆H₆N₂O):

        • Quantifier ion: m/z 122 (Molecular ion)

        • Qualifier ions: m/z 94, m/z 67

      • Internal Standard (e.g., 2,4,6-trimethylpyridine):

        • Determine characteristic ions from its mass spectrum.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of 2-acetylpyrazine in the chosen extraction solvent (for solvent extraction) or by spiking into a blank matrix (for SPME) at concentrations ranging from 0.1 to 50 ng/µL. Each standard should contain the same concentration of the internal standard.

  • Calibration Curve: Analyze the calibration standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of 2-acetylpyrazine to the peak area of the internal standard against the concentration of 2-acetylpyrazine.

  • Quantification: Analyze the prepared samples. Calculate the concentration of 2-acetylpyrazine in the sample extract using the calibration curve. The final concentration in the baked good is then calculated by taking into account the initial sample weight and any dilution or concentration factors.

Data Presentation

The quantitative results of 2-acetylpyrazine in various baked goods can be summarized in a table for easy comparison.

Baked GoodSample Preparation MethodMean Concentration (µg/kg)Standard Deviation (µg/kg)
White Bread CrustHS-SPME75.28.1
Whole Wheat Bread CrustHS-SPME98.510.3
Shortbread CookiesSolvent Extraction150.815.6
CrackersHS-SPME45.35.2
CroissantSolvent Extraction60.16.7

Note: The data presented in this table is for illustrative purposes and should be generated based on actual experimental results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of 2-acetylpyrazine in baked goods.

GCMS_Workflow Workflow for Quantification of Acetylpyrazine in Baked Goods cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_solvent Solvent Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Baked Good Sample homogenize Homogenization (Cryo-grinding) sample->homogenize weigh_spme Weigh Sample (2g) homogenize->weigh_spme weigh_solvent Weigh Sample (5g) homogenize->weigh_solvent add_is_spme Spike Internal Standard weigh_spme->add_is_spme add_nacl Add Saturated NaCl add_is_spme->add_nacl seal_spme Seal Vial add_nacl->seal_spme extract_spme Equilibration & Extraction (60°C) seal_spme->extract_spme desorption Thermal Desorption (SPME) or Liquid Injection extract_spme->desorption add_is_solvent Spike Internal Standard weigh_solvent->add_is_solvent extract_solvent Solvent Extraction (Methanol/Acetonitrile) add_is_solvent->extract_solvent concentrate Concentration & Filtration extract_solvent->concentrate concentrate->desorption gcms GC-MS System separation Chromatographic Separation (DB-WAX or DB-5ms column) gcms->separation desorption->gcms detection Mass Spectrometry Detection (EI, Full Scan / SIM) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification integration Peak Integration identification->integration calibration Calibration Curve integration->calibration quantification Quantification (µg/kg) calibration->quantification

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols: Acetylpyrazine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of acetylpyrazine and its derivatives as key intermediates in the synthesis of pharmaceutically relevant compounds. The protocols and data herein are intended to serve as a practical guide for medicinal chemists and researchers in drug discovery and development. The pyrazine scaffold is a significant pharmacophore, and its derivatives have shown a wide range of biological activities, including antitubercular, antifungal, and kinase inhibitory properties.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a valuable heterocyclic building block in organic synthesis.[1][2] Its unique electronic properties and the presence of a reactive acetyl group make it an ideal starting material for the construction of more complex molecules with diverse biological activities. The pyrazine ring system is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences. This compound derivatives have been successfully employed in the synthesis of compounds targeting a variety of diseases, including tuberculosis, fungal infections, and cancer.[1][3][4]

This document focuses on a key application of this compound derivatives: their use in the synthesis of pyrazinyl-chalcones, a class of compounds with demonstrated antitubercular and antifungal activity. The Claisen-Schmidt condensation of a 2-acetylpyrazine derivative with various aromatic aldehydes provides a straightforward route to a library of chalcones with diverse substitution patterns, allowing for the exploration of structure-activity relationships (SAR).

Synthesis of Pyrazinyl-Chalcones: A Case Study

This section details the synthesis of a series of (E)-1-(5-isopropylpyrazin-2-yl)-3-(substituted-phenyl)prop-2-en-1-ones, which are chalcone analogues derived from a substituted this compound. This synthesis serves as a representative example of how the this compound core can be elaborated into biologically active molecules.

General Reaction Scheme

The synthesis proceeds via a Claisen-Schmidt condensation reaction between 1-(5-isopropylpyrazin-2-yl)ethan-1-one (a derivative of 2-acetylpyrazine) and a substituted benzaldehyde in the presence of a base.

G This compound 1-(5-isopropylpyrazin-2-yl)ethan-1-one chalcone (E)-1-(5-isopropylpyrazin-2-yl)-3-(substituted-phenyl)prop-2-en-1-one This compound->chalcone  Base (e.g., Pyridine, Et2NH) aldehyde Substituted Benzaldehyde aldehyde->chalcone

Caption: General reaction scheme for the synthesis of pyrazinyl-chalcones.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of (E)-1-(5-isopropylpyrazin-2-yl)-3-(substituted-phenyl)prop-2-en-1-ones.

Materials:

  • 1-(5-isopropylpyrazin-2-yl)ethan-1-one

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Pyridine

  • Diethylamine (Et2NH)

  • Ethanol

  • Light petroleum

  • Ethyl acetate

Procedure:

  • To a solution of 1-(5-isopropylpyrazin-2-yl)ethan-1-one (1.0 equivalent) in ethanol, add the appropriately substituted benzaldehyde (1.1 equivalents).

  • Add pyridine and diethylamine as catalysts.

  • Reflux the reaction mixture for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of light petroleum and ethyl acetate as the eluent.

  • Characterize the final product by spectroscopic methods (IR, NMR) and elemental analysis.

Yields: The yields for this reaction typically range from 18% to 43%, depending on the specific substituted benzaldehyde used.

Biological Activity of Pyrazinyl-Chalcones

The synthesized pyrazinyl-chalcones have been evaluated for their in vitro antimycobacterial and antifungal activities. The minimum inhibitory concentrations (MICs) are summarized in the tables below.

Antimycobacterial Activity

The compounds were tested against Mycobacterium tuberculosis H37Rv.

CompoundSubstituent (R)MIC (µg/mL)
4a 4-Cl> 250
4b 4-Br> 250
4c 4-I125
4d 4-CN62.5
4e 4-NO231.25
4f 3-NO231.25
4g 2-NO262.5
4h 4-F> 250
4i 4-CH3> 250
4j 4-OCH3> 250
Antifungal Activity

The compounds were tested against a panel of fungal strains. The MIC values are presented below.

CompoundTrichophyton mentagrophytes MIC (µg/mL)Candida albicans ATCC 44859 MIC (µg/mL)Aspergillus fumigatus ATCC 204305 MIC (µg/mL)
4a 62.5> 250> 250
4b 62.5> 250> 250
4c 125> 250> 250
4d 31.25> 250> 250
4e 15.6250250
4f 15.6250250
4g 31.25> 250> 250
4h 125> 250> 250
4i > 250> 250> 250
4j > 250> 250> 250

Structure-Activity Relationship (SAR) and Logic

The biological activity data reveals key structure-activity relationships for these pyrazinyl-chalcones.

SAR cluster_0 Substituent Effect on Aromatic Ring cluster_1 Biological Activity ewg Electron-Withdrawing Groups (e.g., -NO2, -CN) high_activity Higher Antimycobacterial & Antifungal Activity ewg->high_activity Increases activity edg Electron-Donating Groups (e.g., -CH3, -OCH3) low_activity Lower or No Activity edg->low_activity Decreases activity halo Halogens (F, Cl, Br, I) halo->low_activity Generally lower activity (except I)

Caption: Structure-Activity Relationship (SAR) for pyrazinyl-chalcones.

The results indicate that electron-withdrawing groups on the phenyl ring of the chalcone moiety, particularly nitro (-NO2) and cyano (-CN) groups, lead to higher antimycobacterial and antifungal activity. Conversely, electron-donating groups such as methyl (-CH3) and methoxy (-OCH3) result in a significant decrease or loss of activity. Halogen substituents generally did not enhance activity, with the exception of iodine, which showed some moderate antimycobacterial effect.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from starting materials to the final biologically active compounds and their evaluation.

Workflow start Starting Materials (Substituted this compound, Substituted Benzaldehydes) reaction Claisen-Schmidt Condensation start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, IR, Elemental Analysis) purification->characterization bioassay Biological Evaluation (Antimycobacterial & Antifungal Assays) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in pharmaceutical synthesis. The straightforward synthesis of pyrazinyl-chalcones via the Claisen-Schmidt condensation demonstrates a practical approach to generating libraries of compounds for biological screening. The clear structure-activity relationships observed in the antitubercular and antifungal activities of these chalcones provide a strong rationale for further lead optimization. Researchers and drug development professionals can leverage these methodologies to explore novel chemical space and develop new therapeutic agents.

References

Application of Acetylpyrazine in Savory and Meat Flavor Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrazine is a potent, naturally occurring flavor compound that imparts desirable roasted, nutty, and popcorn-like notes to a wide variety of food products.[1][2] It is a key component of the flavor profile of many thermally processed foods, including roasted peanuts, coffee, and potato chips, and is formed through the Maillard reaction between amino acids and reducing sugars.[3] In the flavor industry, 2-acetylpyrazine is a valuable tool for building authentic and impactful savory and meat flavors, enhancing umami and providing a rich, roasted character. This document provides detailed application notes and protocols for the use of 2-acetylpyrazine in savory and meat flavor formulations, intended for researchers and scientists in the field of flavor chemistry and product development.

Chemical and Sensory Properties of 2-Acetylpyrazine

2-Acetylpyrazine (FEMA# 3126; CAS# 22047-25-2) is a crystalline solid with a low odor and taste threshold, making it a powerful flavor ingredient even at very low concentrations.[1] Its sensory profile is complex, with roasted and popcorn notes being most prominent.[1] It also contributes nutty, bready, and yeasty nuances. The combination of these characteristics makes it highly effective in a wide range of heated flavor profiles, from savory snacks to roasted meats.

Table 1: Sensory and Physical Properties of 2-Acetylpyrazine

PropertyDescription
Appearance Colorless to pale yellow crystalline solid
Odor Roasted, nutty, popcorn, bready, yeasty
Taste Roasted, nutty, popcorn-like at low concentrations
CAS Number 22047-25-2
FEMA Number 3126
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Solubility Slightly soluble in water; soluble in ethanol and other organic solvents
Recommended Dosage (in final product) 1 - 5 ppm

Application in Savory and Meat Flavor Formulations

2-Acetylpyrazine is a versatile ingredient used to enhance the flavor of a variety of savory products. It is particularly effective in:

  • Roasted Meat Flavors (Beef, Chicken, Pork): Adds a foundational roasted character, enhancing the perception of cooked meat.

  • Savory Snacks: Provides a toasted, nutty flavor to products like potato chips, crackers, and popcorn.

  • Baked Goods: Contributes a crust-like, toasty note to bread and other baked products.

  • Nut-Based Products: Enhances the roasted character of peanuts, almonds, and other nuts.

  • Soups and Sauces: Provides a savory, roasted background note.

Illustrative Savory Beef Flavor Formulation

The following table provides a representative formulation for a savory beef flavor, demonstrating the use of 2-acetylpyrazine in combination with other flavor components. This is an illustrative example, and concentrations should be optimized based on the specific application and desired flavor profile.

Table 2: Illustrative Savory Beef Flavor Formulation

IngredientCAS NumberFunctionConcentration (ppm in final product)
2-Acetylpyrazine22047-25-2Roasted, nutty, popcorn2.5
2-Methyl-3-furanthiol28588-74-1Meaty, roasted0.5
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)3658-77-3Sweet, caramel, meaty10.0
Methional3268-49-3Boiled potato, savory1.0
Guaiacol90-05-1Smoky, phenolic0.2
Thiamine Hydrochloride (Vitamin B1)67-03-8Meaty, savory precursor50.0
L-Cysteine Hydrochloride52-89-1Meaty, savory precursor100.0
L-Glutamic Acid56-86-0Umami500.0
Disodium Inosinate (IMP) & Disodium Guanylate (GMP)4691-65-0 & 5550-12-9Umami enhancement100.0
Salt (NaCl)7647-14-5Salty taste5000.0
Propylene Glycol (solvent)57-55-6Carrierq.s.

Experimental Protocols

Protocol 1: Preparation of a Savory Beef Flavor Emulsion

This protocol describes the preparation of a savory beef flavor emulsion for application in a food product.

Materials:

  • Ingredients listed in Table 2

  • Propylene glycol

  • Distilled water

  • Gum acacia (emulsifier)

  • High-shear mixer/homogenizer

Procedure:

  • Prepare the Oil Phase: In a clean, dry beaker, dissolve the oil-soluble flavor compounds (e.g., 2-acetylpyrazine, 2-methyl-3-furanthiol, guaiacol) in propylene glycol. Gently warm if necessary to ensure complete dissolution.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the water-soluble ingredients (e.g., thiamine HCl, L-cysteine HCl, L-glutamic acid, IMP/GMP, salt) in distilled water.

  • Prepare the Emulsifier: Disperse the gum acacia in a portion of the distilled water from the aqueous phase with constant agitation until fully hydrated.

  • Create the Emulsion: Slowly add the oil phase to the aqueous phase containing the emulsifier while mixing with a high-shear mixer.

  • Homogenize: Homogenize the mixture at high pressure to create a stable oil-in-water emulsion.

  • Store: Store the flavor emulsion in an airtight, light-resistant container at refrigerated temperatures (4-8°C).

Protocol 2: Sensory Evaluation of a Beef Broth with Added Acetylpyrazine

This protocol outlines a triangle test to determine if a sensory difference exists between a standard beef broth and a beef broth with added 2-acetylpyrazine.

Materials:

  • Standard beef broth (control)

  • Beef broth with 2.5 ppm 2-acetylpyrazine (test sample)

  • Sensory panel of at least 20 trained assessors

  • Sensory booths with controlled lighting and ventilation

  • Coded sample cups

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation: Prepare the control and test beef broths. Heat to a consistent serving temperature (e.g., 60°C).

  • Sample Coding: For each panelist, present three coded samples. Two samples will be identical (either both control or both test), and one will be different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions: Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

  • Data Collection: Record the responses of each panelist.

  • Data Analysis: Analyze the data using a binomial test or a chi-squared test to determine if the number of correct identifications is statistically significant. A significant result indicates that a perceptible sensory difference exists between the two broths.

Protocol 3: GC-MS Analysis of this compound in a Meat Product

This protocol describes the extraction and quantification of 2-acetylpyrazine in a cooked meat product using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Cooked meat sample

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fiber (e.g., DVB/CAR/PDMS) for headspace analysis (alternative to solvent extraction)

Procedure (Solvent Extraction):

  • Sample Homogenization: Homogenize a known weight (e.g., 10 g) of the cooked meat sample.

  • Internal Standard Addition: Add a known amount of the internal standard to the homogenized sample.

  • Extraction: Add DCM to the sample and extract using a shaker or sonicator for a specified time (e.g., 30 minutes).

  • Drying and Concentration: Decant the DCM extract and dry it over anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

  • Quantification: Identify 2-acetylpyrazine based on its retention time and mass spectrum. Quantify using a calibration curve prepared with standards of 2-acetylpyrazine and the internal standard.

Visualizations

Maillard Reaction Pathway to 2-Acetylpyrazine

The formation of 2-acetylpyrazine is a complex process originating from the Maillard reaction. A simplified pathway involves the reaction of an amino acid (providing the nitrogen atoms for the pyrazine ring) and a reducing sugar (providing the carbon backbone). The acetyl group can be formed from the fragmentation of the sugar molecule.

Maillard_Reaction AminoAcid Amino Acid (e.g., Proline, Ornithine) SchiffBase Schiff Base Formation AminoAcid->SchiffBase ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori Ketosamine 1-amino-1-deoxy-2-ketose Amadori->Ketosamine Strecker Strecker Degradation Ketosamine->Strecker AlphaDicarbonyl α-Dicarbonyls (e.g., Pyruvaldehyde) Strecker->AlphaDicarbonyl AlphaAminoketone α-Aminoketone Strecker->AlphaAminoketone Condensation1 Condensation AlphaAminoketone->Condensation1 AlphaAminoketone->Condensation1 Intermediate Dihydropyrazine Intermediate Condensation1->Intermediate Oxidation Oxidation Intermediate->Oxidation This compound 2-Acetylpyrazine Oxidation->this compound

Maillard reaction pathway to 2-acetylpyrazine.
Experimental Workflow for Savory Flavor Development

The development of a savory flavor is a multi-step process that integrates formulation, sensory evaluation, and analytical chemistry.

Flavor_Development_Workflow Concept Flavor Concept & Target Profile Formulation Initial Flavor Formulation Concept->Formulation Application Application in Food Matrix Formulation->Application Sensory Sensory Evaluation (Descriptive & Consumer) Application->Sensory Analytical Analytical Chemistry (GC-MS, GC-O) Application->Analytical Refinement Formula Refinement & Iteration Sensory->Refinement Analytical->Refinement Refinement->Formulation Feedback Loop Final Final Flavor Formulation Refinement->Final

Workflow for savory flavor development.
Logical Relationship of Savory Flavor Components

A successful savory flavor is a balanced composition of different chemical classes that contribute to the overall taste and aroma profile.

Flavor_Components SavoryFlavor Savory/Meat Flavor Roasted Roasted/Nutty (Pyrazines, e.g., this compound) SavoryFlavor->Roasted Meaty Meaty/Sulfurous (Thiols, Thiophenes) SavoryFlavor->Meaty Umami Umami (Glutamate, Nucleotides) SavoryFlavor->Umami SweetCaramel Sweet/Caramelic (Furanones) SavoryFlavor->SweetCaramel Smoky Smoky (Phenols, e.g., Guaiacol) SavoryFlavor->Smoky SavoryBase Savory Base Notes (Peptides, Amino Acids) SavoryFlavor->SavoryBase

Key components of a savory flavor profile.

References

Application of Solid Phase Microextraction (SPME) for Pyrazine Analysis in Food

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Pyrazines are a critical class of volatile and semi-volatile organic compounds that significantly contribute to the desirable aroma and flavor profiles of many cooked and roasted food products, including coffee, cocoa, peanuts, and baked goods.[1][2] Formed primarily through Maillard reactions and Strecker degradation during thermal processing, the analysis of pyrazines is essential for quality control, process optimization, and flavor profiling in the food and beverage industry.[1] Solid Phase Microextraction (SPME) has emerged as a powerful, solvent-free, and sensitive sample preparation technique for the analysis of these important flavor compounds.[1][3] This document provides detailed application notes and standardized protocols for the analysis of pyrazines in food matrices using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize quantitative data and key experimental parameters from various studies on the analysis of pyrazines in different food matrices using SPME.

Table 1: Quantitative Analysis of Pyrazines in Various Food Matrices using SPME-GC-MS

Pyrazine Compound(s)Food MatrixSPME FiberKey SPME ParametersAnalytical MethodQuantitative ResultsReference
2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazineCocoa Wort75 µm CAR/PDMSEquilibrium Temp: 40°C, Equilibrium Time: 40 minGCLOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7%
13 PyrazinesFlavor-Enhanced Edible Oils120 µm PDMS/DVB/CARPre-incubation: 80°C for 20 min, Extraction: 50°C for 50 minMHS-SPME-arrow-GC-MSLODs: 2–60 ng/g, LOQs: 6–180 ng/g, RSD < 16%, Recovery: 91.6–109.2%
2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, tetramethylpyrazineCocoa Liquors65 µm Carbowax/DVBEquilibration: 5 min, Extraction Time: 65 min, Extraction Temp: 60°CHS-SPME-GC-MS-
Various PyrazinesPeanut ButterDVB/CAR/PDMSExtraction: 30 min at 65°CHS-SPME-GC-MS-
2,3,5,6-tetramethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazineSoy Sauce Aroma BaijiuUPLC-MS/MS-UPLC-MS/MS2,3,5,6-tetramethylpyrazine: 475–1862 µg·L−1, 2,6-dimethylpyrazine: 460–1590 µg·L−1, 2,3,5-trimethylpyrazine: 317–1755 µg·L−1
Methyl pyrazine, 2,3 & 2,5-dimethylpyrazine, 2,3,5 trimethylpyrazine, tetramethyl pyrazineCocoa BeansDVB/CAR/PDMSSample heated at 70°C, Extraction: 30 minHS-SPME-GC-

Table 2: Recommended SPME Fibers for Pyrazine Analysis

SPME Fiber CoatingTarget AnalytesTypical ApplicationsReference
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)Flavor compounds, volatiles, and semi-volatiles (C3-C20)General flavor analysis, highly effective for pyrazines in various matrices like peanut oil and yeast extract.
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)Volatiles, amines, and nitro-aromatic compounds (MW 50-300)General purpose for volatile polar analytes.
Carboxen/Polydimethylsiloxane (CAR/PDMS)Gases and low molecular weight compounds (MW 30-225)Suitable for highly volatile pyrazines.
Carbowax/Divinylbenzene (CW/DVB)Polar compounds, alcoholsOptimized for alkylpyrazines in cocoa products.

Experimental Protocols

This section details a general protocol for the analysis of pyrazines in food samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters is crucial for different food matrices and target pyrazines.

1. Materials and Equipment

  • SPME Fiber Assembly: Manual or autosampler holder with appropriate fiber (e.g., 50/30 µm DVB/CAR/PDMS).

  • Vials: 10 or 20 mL headspace vials with PTFE/silicone septa.

  • Heating and Agitation System: Heating block with a magnetic stirrer or an autosampler with heating and agitation capabilities.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Analytical Standards: High-purity standards of the target pyrazine compounds.

  • Internal Standard: A deuterated pyrazine derivative for accurate quantification.

2. Sample Preparation

  • Solid Samples (e.g., roasted peanuts, cocoa beans, bread crust):

    • Homogenize the sample to a fine powder.

    • Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial.

    • For some matrices, the addition of a small amount of water or a saturated NaCl solution can enhance the release of volatiles.

    • If using an internal standard, spike the sample with a known amount.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Liquid Samples (e.g., coffee, beer, soy sauce):

    • Pipette a specific volume of the liquid sample into a headspace vial. Dilution may be necessary for highly concentrated samples.

    • If using an internal standard, add a known amount to the liquid sample.

    • Immediately seal the vial.

3. Headspace SPME Procedure

  • Incubation/Equilibration: Place the sealed vial in the heating system. Equilibrate the sample at a specific temperature (e.g., 40-80°C) for a set time (e.g., 5-30 minutes) with agitation. This allows the volatile pyrazines to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-65 minutes) at a controlled temperature (e.g., 40-65°C). The pyrazines will adsorb onto the fiber coating.

  • Desorption: Retract the fiber into the needle and immediately insert it into the hot injection port of the GC (e.g., 250-270°C). Thermally desorb the analytes from the fiber for a specific time (e.g., 1-5 minutes).

4. GC-MS Analysis

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 5 min) and ramps up to a final temperature (e.g., 230°C) at a specific rate (e.g., 4°C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless mode.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the target pyrazines (e.g., m/z 30-350).

    • Data Acquisition: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

5. Data Analysis and Quantification

  • Identify the pyrazine compounds by comparing their mass spectra and retention times with those of analytical standards.

  • Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

Visualizations

Caption: Experimental workflow for SPME pyrazine analysis.

G cluster_fiber SPME Fiber cluster_extraction Extraction Conditions cluster_matrix Sample Matrix SPME_Efficiency SPME Efficiency FiberCoating Coating Material (e.g., DVB/CAR/PDMS) SPME_Efficiency->FiberCoating FiberThickness Coating Thickness SPME_Efficiency->FiberThickness ExtractionTime Extraction Time SPME_Efficiency->ExtractionTime ExtractionTemp Extraction Temperature SPME_Efficiency->ExtractionTemp Agitation Agitation SPME_Efficiency->Agitation MatrixType Food Matrix Type SPME_Efficiency->MatrixType SaltAddition Addition of Salt SPME_Efficiency->SaltAddition pH pH SPME_Efficiency->pH

Caption: Factors influencing SPME efficiency for pyrazine analysis.

References

Application Note: Quantitative Analysis of Pyrazines in Beverages by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of various pyrazines in diverse beverage matrices, including alcoholic beverages, coffee, and other drinks. Pyrazines are a critical class of volatile organic compounds that significantly contribute to the desirable roasted, nutty, and toasted aromas and flavors in many food and beverage products. The described methodologies provide detailed protocols for sample preparation and instrumental analysis, ensuring high throughput and accurate quantification. This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry and drug development sectors.

Introduction

Pyrazines are heterocyclic aromatic compounds formed during the Maillard reaction and Strecker degradation, processes that occur during the heating, roasting, or fermentation of food and beverages. The concentration and composition of pyrazines are key indicators of flavor quality and can be influenced by processing conditions and storage. While gas chromatography-mass spectrometry (GC-MS) has traditionally been the method of choice for pyrazine analysis, UPLC-MS/MS offers a powerful alternative, particularly for less volatile or thermally labile pyrazine derivatives, and can often be performed with simpler sample preparation.[1] This application note details robust UPLC-MS/MS protocols for the analysis of pyrazines in various beverages.

Experimental Protocols

Analysis of Pyrazines in Alcoholic Beverages (e.g., Baijiu, Beer)

This protocol is optimized for the direct analysis of clear alcoholic beverages and can be adapted for more complex matrices like beer through a protein precipitation step.

Sample Preparation:

  • Clear Alcoholic Beverages (e.g., Baijiu): For distilled liquors, a direct injection method is often suitable.[2]

    • Dilute the sample with ultrapure water if necessary to fit within the calibration range.

    • Add an appropriate internal standard solution.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.[1]

  • Beer: To remove proteins and other macromolecules that can interfere with the analysis, a precipitation step is recommended.[3]

    • Mix 1 mL of degassed beer with 1 mL of methanol and vortex.

    • Centrifuge the mixture at 12,000 rpm for 15 minutes.[3]

    • Collect the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts with a high aqueous phase and ramps up the organic phase to elute the pyrazines.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each pyrazine must be optimized.

Proposed Method for Analysis of Pyrazines in Coffee

This protocol is a suggested approach for the analysis of pyrazines in brewed coffee, adapting common extraction techniques for solid matrices to UPLC-MS/MS analysis.

Sample Preparation:

  • Brew coffee according to the desired method.

  • Allow the coffee to cool to room temperature.

  • Perform a liquid-liquid extraction (LLE) using a suitable solvent like dichloromethane.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

UPLC-MS/MS Conditions:

The instrumental conditions can be adapted from the method for alcoholic beverages, with potential modifications to the gradient profile to optimize separation of the target pyrazines.

Data Presentation

The following table summarizes the quantitative performance of the UPLC-MS/MS method for the analysis of 16 pyrazines in a soy sauce aroma type Baijiu. This data demonstrates the method's sensitivity, accuracy, and precision.

PyrazineAbbreviationLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)
2-Methylpyrazine2M0.5-2000.99910.10.395.2-103.5
2,6-Dimethylpyrazine26DM0.5-2000.99930.10.396.1-104.2
2,3-Dimethylpyrazine23DM0.5-2000.99890.10.394.8-102.7
2,3,5-Trimethylpyrazine235TM0.5-2000.99950.10.397.3-105.1
2,3,5,6-Tetramethylpyrazine2356TTM1-5000.99920.31.098.2-106.4
2-Ethyl-6-methylpyrazine2E6M0.1-500.99960.030.192.5-101.3
2-Ethyl-3-methylpyrazine2E3M0.1-500.99940.030.191.8-100.9
2-Ethyl-3,5-dimethylpyrazine2E35DM0.05-200.99970.010.0389.7-98.5
5-Ethyl-2,3-dimethylpyrazine5E23DM0.05-200.99950.010.0388.9-97.6
2,6-Diethylpyrazine26DE0.1-500.99920.030.190.4-99.2
2,3-Diethylpyrazine23DE0.1-500.99930.030.191.1-100.1
2,3-Diethyl-5-methylpyrazine23DE5M0.05-200.99960.010.0387.5-96.8
2-Isobutyl-3-methylpyrazine2I3M0.05-200.99940.010.0386.9-95.7
2-Acetyl-3-methylpyrazine2A3M0.5-2000.99880.10.393.6-102.4
(3,5,6-trimethylpyrazin-2-yl)methanolTM2YM1-5000.99900.31.096.5-104.8
2-Acetylpyrazine2AP0.5-2000.99910.10.394.1-103.2

Mandatory Visualization

UPLC_MSMS_Workflow cluster_prep Preparation Details Sample Beverage Sample (Alcoholic, Coffee, etc.) Preparation Sample Preparation Sample->Preparation Filtration Filtration (0.22 µm) Preparation->Filtration DirectInjection Direct Injection (Clear Liquids) ProteinPrecipitation Protein Precipitation (e.g., Beer) LLE Liquid-Liquid Extraction (e.g., Coffee) UPLC UPLC Separation Filtration->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis Result Quantitative Results DataAnalysis->Result

Caption: Experimental workflow for pyrazine analysis.

Method_Development cluster_sample_prep Sample Prep Considerations cluster_chromatography UPLC Considerations cluster_ms MS/MS Considerations Analyte Select Target Pyrazines SamplePrep Optimize Sample Prep Analyte->SamplePrep Matrix Define Beverage Matrix Matrix->SamplePrep Chromatography Develop UPLC Method SamplePrep->Chromatography Extraction Extraction Efficiency MS Optimize MS/MS Parameters Chromatography->MS ColumnSelection Column Chemistry Validation Method Validation MS->Validation PrecursorIon Precursor Ion Routine Routine Analysis Validation->Routine MatrixEffects Matrix Effects Recovery Analyte Recovery MobilePhase Mobile Phase Gradient Gradient Profile ProductIons Product Ions CollisionEnergy Collision Energy

Caption: Logical steps for method development.

Conclusion

The UPLC-MS/MS methods outlined in this application note provide a robust and sensitive approach for the quantification of pyrazines in a variety of beverage samples. The protocols can be adapted to different matrices with appropriate sample preparation techniques. The high sensitivity and selectivity of tandem mass spectrometry allow for the accurate measurement of these key flavor compounds, making it an invaluable tool for quality control and research in the food and beverage industry.

References

Application Notes and Protocols for the Sensory Evaluation of Acetylpyrazine in a Food Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the sensory evaluation of 2-acetylpyrazine, a key aroma compound known for its characteristic nutty, popcorn-like, and roasted scent. The following sections detail established sensory evaluation techniques, including difference testing and descriptive analysis, to effectively characterize and quantify the sensory impact of acetylpyrazine in various food matrices.

Introduction to this compound and its Sensory Characteristics

2-Acetylpyrazine is a volatile heterocyclic compound that significantly contributes to the desirable aroma of a wide range of thermally processed foods, including baked goods, roasted nuts, coffee, and popcorn[1]. Its potent aroma means that even at trace concentrations, it can have a significant impact on the overall flavor profile of a product. Understanding and quantifying the sensory properties of this compound are crucial for new product development, quality control, and flavor optimization.

Organoleptic Profile of 2-Acetylpyrazine:

  • Aroma: Nutty, popcorn, roasted, bready, corn-like.

  • Taste: Contributes to the overall roasted and savory flavor profile.

Quantitative Sensory Data for this compound

The sensory impact of this compound is determined by its concentration in relation to its sensory thresholds. The detection threshold is the minimum concentration at which a substance can be detected, while the recognition threshold is the concentration at which it can be identified.

Sensory ThresholdMatrixConcentrationMethod
Detection Threshold Not Specified62 ppb (µg/L)[2]Not Specified
Recognition Threshold Not Specified0.088 - 1.4 mg/L[3]Gas Chromatography-Olfactometry (GC-O)

Note: Sensory thresholds are highly dependent on the food matrix due to interactions with other food components. The values presented above should be considered as guidelines. It is recommended to determine the specific thresholds within the food matrix of interest using the protocols outlined below.

Experimental Protocols for Sensory Evaluation

Panelist Selection and Training

For all sensory evaluation techniques, the selection and training of panelists are critical for obtaining reliable and reproducible data.

  • Selection: Panelists should be screened for their sensory acuity, ability to discriminate between different aromas and tastes, and their ability to articulate sensory perceptions.

  • Training: Panelists should be trained on the specific sensory characteristics of this compound. This involves familiarization with reference standards of this compound at various concentrations in a neutral medium (e.g., water or deodorized oil) and in the specific food matrix. For descriptive analysis, extensive training on the developed sensory lexicon is required.

Difference Testing: Triangle Test

The triangle test is used to determine if a sensory difference exists between two samples. This is particularly useful for assessing the impact of adding this compound to a food matrix.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.

Principle: Panelists are presented with three coded samples, two of which are identical (control) and one is different (test sample with added this compound). They are asked to identify the "odd" or "different" sample.

Experimental Workflow:

Caption: Workflow for the Triangle Test.

Protocol:

  • Sample Preparation:

    • Prepare a sufficient quantity of the control food product.

    • Prepare a test sample by spiking the control product with a known concentration of 2-acetylpyrazine. The concentration should be determined based on preliminary testing or literature values.

    • Ensure both control and test samples are homogenous and at a consistent serving temperature.

  • Panelist Instructions:

    • Present each panelist with three coded samples in a randomized order (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

    • Instruct panelists to evaluate the samples from left to right.

    • Ask panelists to identify the sample that is different from the other two.

    • Provide water and unsalted crackers for palate cleansing between sample sets.

  • Data Analysis:

    • Collect the responses from all panelists.

    • Analyze the data using a Chi-square test or by consulting a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Difference Testing: Duo-Trio Test

The duo-trio test is another method to determine if a sensory difference exists between two samples.

Objective: To determine if a sensory difference is perceptible between a control and a test sample containing this compound.

Principle: Panelists are presented with a reference sample (either the control or the test sample) followed by two coded samples, one of which is identical to the reference. Panelists are asked to identify which of the two coded samples matches the reference.

Experimental Workflow:

Caption: Workflow for the Duo-Trio Test.

Protocol:

  • Sample Preparation:

    • Prepare control and test samples as described for the triangle test.

    • Designate one of the samples as the reference. A balanced design where the control and test samples serve as the reference an equal number of times is recommended.

  • Panelist Instructions:

    • Present each panelist with the identified reference sample first.

    • Then, present the two coded samples.

    • Instruct panelists to identify which of the two coded samples is the same as the reference sample.

    • Provide palate cleansers.

  • Data Analysis:

    • Tally the number of correct responses.

    • Use a binomial test or refer to a statistical table for duo-trio tests to determine if the results are statistically significant.

Descriptive Analysis: Quantitative Descriptive Analysis (QDA®)

QDA is a powerful method for identifying and quantifying the specific sensory attributes of a product. This is ideal for creating a detailed sensory profile of a food product containing this compound.

Objective: To develop a comprehensive sensory lexicon and quantify the intensity of sensory attributes related to the addition of this compound.

Principle: A trained panel develops a consensus vocabulary (lexicon) to describe the sensory attributes of the product. Panelists then rate the intensity of each attribute on a line scale.

Experimental Workflow:

Caption: Workflow for Quantitative Descriptive Analysis (QDA®).

Protocol:

  • Lexicon Development:

    • Present a trained sensory panel with a variety of samples, including the control product and the product spiked with different concentrations of this compound.

    • In an open discussion led by a panel leader, panelists generate descriptive terms for the aroma, flavor, and texture of the samples.

    • For this compound, expected terms include "nutty," "roasted," "popcorn," "bready," "earthy," and "toasted"[4][5]. The lexicon should also include other relevant attributes of the food matrix.

    • The panel must agree on the definition of each term and select appropriate reference standards to represent each attribute. For example, roasted peanuts can be a reference for "roasted peanutty" flavor.

  • Panelist Training:

    • Train the panelists extensively on the finalized lexicon and the use of the intensity scale (typically an unstructured line scale anchored with "low" and "high").

    • Conduct practice sessions to ensure panelists are calibrated and can reliably rate the intensity of each attribute.

  • Product Evaluation:

    • Present the coded samples to the trained panelists in a randomized and balanced order.

    • Panelists individually rate the intensity of each sensory attribute for each sample on the provided scorecard.

  • Data Analysis:

    • Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.

    • Visualize the results using spider web plots to provide a clear comparison of the sensory profiles of the different samples.

Sample Preparation for Volatile Aroma Compounds

The method of incorporating this compound into the food matrix is crucial for obtaining meaningful sensory data.

  • Direct Spiking: For liquid or semi-solid matrices, this compound can be directly dissolved in a suitable solvent (e.g., ethanol or propylene glycol) and then thoroughly mixed into the product. A control sample with only the solvent should also be prepared.

  • Indirect Incorporation: For solid matrices like baked goods, this compound can be incorporated into one of the ingredients (e.g., the fat or a liquid component) before processing.

  • Homogenization: Ensure that the this compound is evenly distributed throughout the food matrix to avoid "hot spots" of intense aroma.

  • Equilibration: Allow the spiked samples to equilibrate for a set period before sensory evaluation to ensure the aroma has fully integrated into the food matrix.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively conduct sensory evaluations to understand and quantify the contribution of this compound to the sensory properties of a wide range of food products.

References

Synthesis of Novel Acetylpyrazine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a foundational structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This six-membered aromatic heterocycle, with its two nitrogen atoms, serves as a versatile template for the design of novel therapeutics targeting a wide array of diseases.[1][2] Acetylpyrazine derivatives, in particular, have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel this compound derivatives. It is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.

Pharmacological Significance of this compound Derivatives

Pyrazine derivatives exhibit a remarkable spectrum of pharmacological activities, positioning them as privileged structures in drug design. Their biological effects are diverse and include:

  • Anticancer Activity: Many this compound derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them key therapeutic targets.

  • Anti-inflammatory Activity: Certain pyrazine derivatives have been shown to modulate key inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

  • Antimicrobial and Antitubercular Activity: The pyrazine ring is a core component of pyrazinamide, a first-line antituberculosis drug. Research continues to explore novel pyrazine derivatives for their potential against various bacterial and mycobacterial strains.

Data Presentation: Biological Activities of Novel Pyrazine Derivatives

The following tables summarize the quantitative biological data for a selection of novel this compound and related pyrazine derivatives, highlighting their potential in drug discovery.

Table 1: Anticancer Activity of Novel Pyrazine Derivatives

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
Compound 11 PyrrolopyrazineFGFR1<0.01
FGFR4<0.01
Compound 17e triazolo[4,3-a]pyrazinec-Met Kinase0.077
Compound 17l triazolo[4,3-a]pyrazinec-Met Kinase0.026
Compound 49 Chalcone-pyrazineA549 (Lung Cancer)0.13
Colo-205 (Colon Cancer)0.19
Compound 51 Chalcone-pyrazineMCF-7 (Breast Cancer)0.012
A549 (Lung Cancer)0.045
Compound 89 Ligustrazine-FlavonoidMCF-7 (Breast Cancer)10.43
Compound 90 Ligustrazine-FlavonoidHT-29 (Colon Cancer)10.90
12a Pyrazine-fused 23-hydroxybetulinic acidSF-763 (Glioblastoma)3.53
B16 (Melanoma)4.42
Hela (Cervical Cancer)5.13
25i Pyrazolo[3,4-b]pyrazineMCF-7 (Breast Cancer)<2.22
25j Pyrazolo[3,4-b]pyrazineMCF-7 (Breast Cancer)2.22

Table 2: Kinase Inhibitory Activity of Pyrazine-Based Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference
Gilteritinib (2) FLT30.29
AXL0.73
Prexasertib (8) CHK11
CHK28
Compound 34 JAK13
JAK28.5
TYK27.7
Compound 17a c-Met55
Compound 17e c-Met77
Compound 17l c-Met26
Compound 4f EGFR61

Table 3: Anti-inflammatory and Other Biological Activities

Compound IDBiological ActivityAssayIC50/EC50 (µM)Reference
Compound 37 Anti-inflammatoryLPS-induced NO inhibition56.32% inhibition at 20 µM
15 Anti-inflammatoryCarrageenan-induced paw edemaComparable to indomethacin
25 and 29 Antiplatelet AggregationADP-induced platelet aggregation9.6 and 24.4
18 and 19 NeuroprotectiveCoCl2-induced neurotoxicityEC50 = 5.44 and 3.68

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and related bioactive pyrazine scaffolds.

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives

This protocol describes the synthesis of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine, a key intermediate for various bioactive compounds.

Materials:

  • 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole

  • Acetylacetone

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Synthesis of the pyrazolopyrazine core: A solution of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole and acetylacetone in ethanol is treated with sodium ethoxide and heated under reflux.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pyrazolo[3,4-b]pyrazine derivative.

  • Hydrazone formation: A mixture of the acetyl-pyrazolo[3,4-b]pyrazine intermediate and hydrazine hydrate in ethanol is heated under reflux for 6 hours.

  • After cooling, the solid product is filtered, washed with water, and recrystallized from ethanol to yield the corresponding hydrazone.

Protocol 2: Synthesis oftriazolo[4,3-a]pyrazine Derivatives as c-Met/VEGFR-2 Inhibitors

This protocol outlines a multi-step synthesis oftriazolo[4,3-a]pyrazine derivatives, which have shown potent dual inhibitory activity against c-Met and VEGFR-2 kinases.

Materials:

  • 2,3-dichloropyrazine

  • Hydrazine hydrate

  • Triethoxymethane

  • Substituted 4-aminophenol

  • Ethanol

Procedure:

  • Synthesis of 2-chloro-3-hydrazinylpyrazine: 2,3-dichloropyrazine is reacted with hydrazine hydrate in ethanol under reflux at 85°C for 4 hours. The resulting precipitate is collected by filtration.

  • Synthesis of 6-chloro-triazolo[4,3-a]pyrazine: The 2-chloro-3-hydrazinylpyrazine is suspended in triethoxymethane and refluxed at 80°C for 6 hours. The product is obtained after concentrating under reduced pressure.

  • Final compound synthesis: The 6-chloro-triazolo[4,3-a]pyrazine intermediate is then reacted with a substituted 4-aminophenol to yield the final target compounds.

Protocol 3: Greener One-Pot Synthesis of 2,3-Diphenylpyrazine

This protocol describes an environmentally friendly and efficient one-pot synthesis of a substituted pyrazine.

Materials:

  • Benzil

  • 1,2-diaminoethane

  • Potassium tert-butoxide (t-BuOK)

  • Methanol

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve benzil (1 mmol) in methanol (10 mL) in a round-bottom flask with continuous stirring at room temperature.

  • Add 1,2-diaminoethane (2 mmol) and a catalytic amount of t-BuOK (10 mg) to the solution.

  • Continue stirring at room temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 2,3-diphenylpyrazine (yield ~88%).

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., this compound Precursors) reaction Chemical Synthesis (e.g., Condensation, Coupling) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification spectral Spectroscopic Analysis (NMR, IR, MS) purification->spectral purity Purity Assessment (HPLC) spectral->purity invitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) purity->invitro invivo In Vivo Models (e.g., Xenograft, Disease Models) invitro->invivo sar Structure-Activity Relationship (SAR) Studies invivo->sar sar->start Iterative Design

Caption: General experimental workflow for the synthesis and evaluation of novel this compound derivatives.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK PyrazineInhibitor This compound Derivative (Kinase Inhibitor) PyrazineInhibitor->RTK Inhibition PyrazineInhibitor->PI3K Inhibition

Caption: Simplified signaling pathway for pyrazine-based kinase inhibitors targeting receptor tyrosine kinases.

References

Application Notes and Protocols for Acetylpyrazine as a Tobacco Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetylpyrazine in Tobacco Flavoring

This compound is a heterocyclic aromatic organic compound known for its characteristic nutty, roasted, and popcorn-like aroma.[1] It is a significant component of the flavor profile of many roasted and toasted food products and is also utilized as a flavoring agent in the tobacco industry to enhance the sensory experience of tobacco products.[1] In tobacco, this compound is employed to impart a richer, smoother, and more aromatic character to the smoke, contributing to what are often described as "brown notes" such as cocoa and nutty flavors.[2] Its application is prevalent in conventional cigarettes, particularly "light" cigarettes, as well as in modern electronic cigarette liquids.[3][4]

The use of this compound and other pyrazine derivatives by tobacco manufacturers has been a strategy to improve the taste and aroma of tobacco products, potentially increasing their appeal and acceptability. For researchers and professionals in drug development, understanding the application and impact of such flavoring agents is crucial for evaluating product composition, sensory attributes, and potential behavioral effects.

Quantitative Data Summary

The concentration of this compound in tobacco products can vary significantly depending on the product type and desired flavor profile. The following tables summarize the reported and tested application levels of this compound.

Table 1: this compound Concentration in Traditional Tobacco Products

Source TypeProductConcentration Range (% by weight)Notes
PatentTobacco0.00005% - 0.3%Broad range for altering flavor.
PatentTobacco0.0003% - 0.02%More specific range for flavor alteration.
Industry DataCigarettes0.00150%Tested application level by British American Tobacco (BAT).
Industry DataCigarettes0.00010%Tested application level by Philip Morris.
Industry DataCigarettes< 1 ppm (< 0.0001%)Typical use level in a US cigarette.
Industry DataCigarettes9.4 ppm (0.00094%)Tested in a mixture of high-use flavoring ingredients.

Table 2: this compound Concentration in Electronic Cigarette Liquids

Source TypeProductConcentration RangeNotes
Academic StudyE-cigarette LiquidNot specified as % of final productDetected in the majority of analyzed samples.
Academic StudyE-cigarette Liquid0.4% - 1.6% (in flavor fluid formulation)Mentioned as a pyrazine additive in liquid flavor formulations.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound to tobacco and its subsequent analysis.

Protocol for Application of this compound to Tobacco Filler

This protocol describes a standard laboratory method for the even application of this compound to tobacco filler for research and development purposes.

Materials:

  • This compound (crystalline powder)

  • Ethanol (95% or absolute)

  • Tobacco filler (e.g., flue-cured, Burley)

  • Laboratory balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • Spray bottle with a fine mist nozzle

  • Fume hood

  • Shallow trays or pans

  • Drying oven or controlled environment chamber

Procedure:

  • Preparation of this compound Solution:

    • In a fume hood, accurately weigh the desired amount of this compound using a laboratory balance.

    • Dissolve the weighed this compound in a known volume of ethanol in a volumetric flask to achieve the target concentration. For example, to prepare a 1% (w/v) stock solution, dissolve 1 g of this compound in ethanol and bring the final volume to 100 mL.

    • Use a magnetic stirrer to ensure the this compound is completely dissolved.

  • Application to Tobacco Filler:

    • Spread a known weight of tobacco filler evenly in a shallow tray.

    • Lightly spray the prepared this compound solution onto the tobacco filler using the spray bottle. Ensure even coverage by gently tossing the tobacco filler between sprays.

    • The amount of solution to be applied will depend on the target concentration of this compound on the tobacco. It is crucial to apply the solution in a fine mist to avoid overwetting the tobacco.

  • Solvent Evaporation and Flavor Equilibration:

    • After application, allow the ethanol to evaporate from the tobacco filler in the fume hood at room temperature for 2-4 hours.

    • For more controlled drying, place the treated tobacco filler in a drying oven at a low temperature (e.g., 40-50°C) for a specified period (e.g., 30-60 minutes), or until the ethanol has fully evaporated.

    • Once dry, store the flavored tobacco in airtight containers for at least 24 hours to allow for the flavor to equilibrate throughout the tobacco matrix.

Protocol for Sensory Evaluation of this compound-Flavored Tobacco

This protocol outlines a method for the sensory evaluation of tobacco products flavored with this compound using a trained expert panel. This method is adapted from established methodologies for assessing characterizing flavors in tobacco.

Objective: To describe and quantify the sensory attributes of tobacco flavored with this compound compared to unflavored control samples.

Panel: A trained expert panel of 10-15 individuals with demonstrated sensory acuity and experience in evaluating tobacco products.

Sample Preparation:

  • Prepare cigarettes or other tobacco products using the this compound-flavored tobacco filler from Protocol 3.1.

  • Prepare identical control products using the same tobacco filler without the added this compound.

  • Code all samples with random three-digit numbers to blind the panelists.

Evaluation Procedure:

  • Attribute Generation: In initial sessions, have the panel collectively generate a list of odor and taste descriptors that characterize the this compound-flavored and control samples. These may include terms like "nutty," "popcorn," "toasted," "bready," "smooth," and "harsh."

  • Training: Train the panel on the agreed-upon attributes using reference standards where possible.

  • Quantitative Descriptive Analysis (QDA):

    • Present the coded samples to the panelists in a controlled environment with proper ventilation.

    • Panelists will evaluate the unlit and lit aroma and taste of each sample.

    • For each attribute, panelists will rate the intensity on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Provide water and unsalted crackers for palate cleansing between samples.

    • Randomize the presentation order of the samples for each panelist.

Data Analysis:

  • Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the this compound-flavored and control samples.

  • Principal Component Analysis (PCA) can be used to visualize the sensory profiles of the different samples.

Protocol for Quantification of this compound in Tobacco Using HS-SPME-GC-MS

This protocol details an analytical method for the quantification of this compound in tobacco filler using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is based on established procedures for analyzing volatile compounds in tobacco and e-liquids.

Equipment and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME autosampler and fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials (10 mL or 20 mL) with caps and septa

  • Saturated potassium chloride (KCl) solution

  • Internal standard (ISTD) solution (e.g., d5-2-ethylpyrazine or d7-quinoline)

  • This compound standard for calibration curve

  • DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the flavored tobacco sample into a headspace vial.

    • Add 2.0 mL of saturated KCl aqueous solution to the vial to aid in the extraction of volatile compounds ("salting-out").

    • Spike the sample with a known amount of the internal standard solution (e.g., 10 µL).

  • Headspace Extraction:

    • Seal the vial and place it in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 260°C for 5 minutes) in splitless mode.

    • Use a suitable GC oven temperature program to separate the compounds. An example program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 5°C/minute to 150°C.

      • Ramp 2: 20°C/minute to 240°C, hold for 5 minutes.

    • Operate the mass spectrometer in full scan mode (e.g., m/z 35-400) or in selected ion monitoring (SIM) mode for higher sensitivity. The quantitation ion for this compound is m/z 122.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound standard and a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the tobacco sample based on the peak area ratio of this compound to the internal standard and the calibration curve.

Visualizations

Experimental Workflow for Flavor Application and Analysis

G cluster_0 Flavor Application cluster_1 Sensory Analysis cluster_2 Chemical Analysis A Prepare this compound Solution B Apply Solution to Tobacco Filler A->B C Dry and Equilibrate Flavored Tobacco B->C D Prepare Test and Control Samples C->D G Sample Preparation for HS-SPME C->G E Sensory Evaluation by Expert Panel D->E F Statistical Analysis of Sensory Data E->F H GC-MS Analysis G->H I Quantification of this compound H->I G cluster_0 Stimulus cluster_1 Sensory Receptors cluster_2 Neural Processing cluster_3 Perception A This compound in Smoke/Aerosol B Olfactory Receptors A->B C Gustatory Receptors A->C D Olfactory Bulb B->D E Gustatory Cortex C->E F Brain (Limbic System, Cortex) D->F E->F G Perception of Nutty/Roasted Flavor F->G

References

High-Purity Recrystallization of Acetylpyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-purity recrystallization of acetylpyrazine, a key flavor compound and intermediate in the pharmaceutical industry. The described methods are designed to yield a product of high purity, suitable for demanding applications in research and development.

Introduction

This compound (2-acetylpyrazine) is a heterocyclic aromatic ketone responsible for the characteristic nutty, popcorn-like aroma of many roasted and baked foods. Beyond its use as a flavoring agent, it serves as a valuable building block in the synthesis of various pharmaceutical compounds. For these applications, achieving high purity is critical to ensure product quality, safety, and efficacy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds like this compound. This method relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures.

This document outlines two primary methods for the recrystallization of this compound: a single-solvent method using ethanol and a mixed-solvent method, providing flexibility based on the nature of the impurities and available resources.

Data Presentation

The selection of an appropriate solvent is paramount for a successful recrystallization. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Mole Fraction Solubility (x10^3)Notes
N-Methyl-2-pyrrolidone (NMP)-5.0175.36High solubility at low temperatures.
0.0211.13
5.0253.27
10.0303.24
15.0362.81
20.0434.13
25.0520.12
30.0623.55
35.0747.88
N,N-Dimethylformamide (DMF)-5.0158.91High solubility at low temperatures.
0.0189.52
5.0226.21
10.0269.83
15.0321.72
20.0383.45
25.0456.91
30.0544.15
35.0647.79
Ethyl Acetate-5.078.41Moderate solubility.
0.092.93
5.0110.16
10.0130.56
15.0154.72
20.0183.39
25.0217.29
30.0257.48
35.0305.14
Acetone-5.070.83Moderate solubility.
0.084.12
5.099.85
10.0118.49
15.0140.61
20.0166.86
25.0197.98
30.0234.88
35.0278.61
Methanol-5.051.78Good solubility differential.
0.061.21
5.072.33
10.085.42
15.0100.86
20.0119.06
25.0140.48
30.0165.68
35.0195.34
Ethanol-5.042.17Recommended single solvent. Good solubility differential.
0.049.69
5.058.51
10.068.86
15.081.01
20.095.26
25.0112.02
30.0131.67
35.0154.71
Isopropanol-5.029.81Lower solubility.
0.035.01
5.041.08
10.048.16
15.056.41
20.066.02
25.077.22
30.090.22
35.0105.42
Water-Slightly SolubleNot ideal as a primary solvent.
Benzene-SolublePotential for use.
Toluene-SolublePotential for use.
Xylene-SolublePotential for use.

*Data for NMP, DMF, Ethyl Acetate, Acetone, Methanol, Ethanol, and Isopropanol is derived from mole fraction solubility studies. Data for other solvents is qualitative.

Table 2: Purity and Yield Expectations

Recrystallization MethodSolvent SystemExpected PurityExpected YieldNotes
Single-SolventEthanol>99%75-90%A patent suggests purities up to 99% are achievable. Yield is an estimate based on typical recrystallization recoveries.
Mixed-SolventDiisopropyl Ether / Hexane>98%70-85%Purity and yield are estimates based on general principles for similar compounds. Optimization may be required.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is based on a documented method for achieving high-purity this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade or higher)

  • Activated carbon

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to 60°C while stirring to dissolve the this compound. Add more ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute weight). Swirl the flask and gently reheat to 60°C for 5-10 minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature below the melting point (75-77°C).

Protocol 2: Mixed-Solvent Recrystallization using Diisopropyl Ether and Hexane

This protocol is an adaptation of a method used for other pyrazine derivatives and can be effective when a single solvent is not ideal.

Materials:

  • Crude this compound

  • Diisopropyl ether ("good" solvent)

  • Hexane ("poor" solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot diisopropyl ether required to completely dissolve the solid.

  • Inducing Crystallization: While keeping the solution hot, add hexane dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot diisopropyl ether to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of diisopropyl ether and hexane (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals as described in Protocol 1.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filter Hot Gravity Filtration decolorize->hot_filter Yes hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end High-Purity This compound dry->end

Caption: Workflow for single-solvent recrystallization of this compound.

Mixed_Solvent_Workflow start Crude this compound dissolve_good Dissolve in Minimal Hot 'Good' Solvent (e.g., Diisopropyl Ether) start->dissolve_good add_poor Add Hot 'Poor' Solvent (e.g., Hexane) until Cloudy dissolve_good->add_poor clarify Add Drop of 'Good' Solvent to Clarify add_poor->clarify cool Slow Cooling & Crystallization clarify->cool isolate Isolate, Wash, & Dry Crystals cool->isolate end Pure this compound isolate->end

Caption: Logical steps for mixed-solvent recrystallization.

Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification.

  • Melting Point Analysis: Pure this compound has a reported melting point of 75-77°C. A sharp melting point range within this window is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. A GC-MS analysis of the recrystallized product should show a single major peak corresponding to this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the final product, particularly for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the this compound and detect the presence of any structurally similar impurities.

By following these detailed protocols and employing appropriate analytical techniques, researchers can obtain high-purity this compound suitable for a wide range of applications.

Application Notes: Stable Isotope Dilution Assay for Acetylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyrazine is a key aroma compound found in a variety of cooked or roasted foods, contributing to nutty, popcorn-like, and bready flavors. Its presence and concentration are critical quality indicators in the food and beverage industry. In pharmaceutical sciences, this compound may be encountered as a volatile impurity or a component of flavoring agents in formulations. Accurate and precise quantification of this compound is therefore essential for quality control, process optimization, and safety assessment.

Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quantification of volatile and semi-volatile organic compounds in complex matrices.[1][2] This technique utilizes a stable isotope-labeled analog of the analyte as an internal standard, which is chemically identical to the target compound but has a different mass. The use of an isotopically labeled internal standard, such as this compound-d3, allows for the correction of analyte losses during sample preparation and instrumental analysis, thereby providing highly accurate and reliable results.[1][2]

These application notes provide a comprehensive protocol for the quantification of this compound in various matrices using a stable isotope dilution assay with GC-MS.

Principle of the Assay

The core principle of the Stable Isotope Dilution Assay for this compound quantification involves several key steps:

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to the sample at the beginning of the workflow.

  • Equilibration: The sample is thoroughly mixed and allowed to equilibrate, ensuring that the internal standard is homogenously distributed.

  • Extraction: The native this compound and the deuterated internal standard are co-extracted from the sample matrix. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), or solvent-assisted flavor evaporation (SAFE).

  • GC-MS Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the this compound from other components in the sample, and the mass spectrometer detects and quantifies both the native analyte and the isotopically labeled internal standard based on their specific mass-to-charge ratios.

  • Quantification: The concentration of the native this compound is calculated from the ratio of the peak areas of the native analyte and the internal standard, and the known amount of the internal standard that was initially added.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample Matrix Spike Spike with This compound-d3 Sample->Spike Equilibrate Equilibrate Spike->Equilibrate Extract Extraction (LLE, SPME, etc.) Equilibrate->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant Report Report this compound Concentration Quant->Report

Caption: Experimental workflow for this compound quantification.

Formation of Pyrazines via Maillard Reaction

This compound and other pyrazines are primarily formed through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. Understanding this formation pathway is crucial for controlling the flavor profile of thermally processed foods.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AminoAcid Amino Acid (e.g., Glycine) SchiffBase Schiff Base AminoAcid->SchiffBase + Heat ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->SchiffBase + Heat Amadori Amadori Product SchiffBase->Amadori Dicarbonyl α-Dicarbonyls Amadori->Dicarbonyl Aminoketone α-Aminoketone Amadori->Aminoketone Melanoidins Melanoidins (Brown Pigments) Amadori->Melanoidins Pyrazines Pyrazines (including this compound) Dicarbonyl->Pyrazines Aminoketone->Pyrazines

Caption: Simplified Maillard reaction pathway for pyrazine formation.

Quantitative Data

The following table summarizes typical method validation parameters for the quantification of this compound using a stable isotope dilution assay with GC-MS. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Recovery 95 - 105%
Precision (RSD) < 10%
Accuracy 90 - 110%

Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-d3 (isotopic purity ≥98%)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample matrix (e.g., food product, pharmaceutical formulation)

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Standard laboratory glassware

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL):

    • Prepare individual stock solutions of this compound and this compound-d3 in methanol.

    • Store at -20°C in amber vials.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 to 500 ng/mL.

    • Spike each calibration standard with the this compound-d3 internal standard solution to a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Weighing:

    • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of the this compound-d3 internal standard working solution to the sample. The amount should be chosen to be within the calibration range.

  • Equilibration:

    • Vortex the sample for 1 minute and allow it to equilibrate for 30 minutes at room temperature.[2]

  • Extraction:

    • Add 5 mL of dichloromethane to the tube.

    • Vortex vigorously for 5 minutes.

  • Centrifugation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection:

    • Carefully transfer the organic (bottom) layer to a clean tube.

    • Repeat the extraction process two more times, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

GC-MS Analysis
  • GC Conditions (Example):

    • Injector: Splitless mode, 250°C

    • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • This compound: m/z 122 (quantifier), 94, 66 (qualifiers)

      • This compound-d3: m/z 125 (quantifier), 97, 69 (qualifiers)

Data Analysis and Calculation
  • Peak Integration:

    • Integrate the peak areas of the quantifier ions for both native this compound and the this compound-d3 internal standard.

  • Calibration Curve:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the response factor from the calibration curve and the known concentration of the internal standard added to the sample.

    Concentration (ng/g) = (Area_analyte / Area_IS) * (Concentration_IS / Weight_sample) * RF

    Where:

    • Area_analyte = Peak area of this compound

    • Area_IS = Peak area of this compound-d3

    • Concentration_IS = Concentration of the internal standard spiked into the sample (ng)

    • Weight_sample = Weight of the sample (g)

    • RF = Response Factor (from the calibration curve)

Conclusion

The stable isotope dilution assay using GC-MS is a robust and reliable method for the accurate and precise quantification of this compound in complex matrices. Its high sensitivity and specificity make it an indispensable tool for quality control in the food and beverage industry, as well as for trace-level analysis in pharmaceutical applications. Proper method validation is crucial to ensure the quality and reliability of the generated data.

References

Application of Acetylpyrazine in Agrochemical Research: A Hypothetical Framework for Plant Defense Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as a hypothetical framework for research and development purposes. Currently, there is a lack of direct scientific literature specifically detailing the use of acetylpyrazine as a plant defense activator. The proposed mechanisms of action, experimental protocols, and data are based on the known functions of other pyrazine derivatives and general principles of plant immunology. Researchers should validate these hypotheses through rigorous experimentation.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds naturally present in many plants, contributing to their aroma and flavor.[1] Emerging research suggests that some pyrazine derivatives may also play a role in plant defense mechanisms, acting as elicitors to enhance a plant's natural immunity against pathogens.[1][2] this compound, a well-known flavor component, is proposed here as a candidate for investigation as a novel plant defense activator. This document outlines a hypothetical application of this compound in agrochemical research, providing theoretical mechanisms, experimental protocols, and representative data for its evaluation as a potential tool for sustainable crop protection. While some pyrazine derivatives have been investigated for herbicidal properties at certain concentrations, the focus of this application note is on the potential for this compound to induce plant defense responses at non-phytotoxic levels.[3][4]

Hypothetical Mechanism of Action

It is hypothesized that this compound, when applied to plants at appropriate concentrations, may be recognized as a signaling molecule, triggering a state of heightened defense readiness known as "priming." This primed state allows for a faster and more robust activation of defense responses upon subsequent pathogen attack. The proposed mechanism involves the modulation of key plant defense signaling pathways, primarily the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways.

  • Salicylic Acid (SA) Pathway: This pathway is crucial for inducing Systemic Acquired Resistance (SAR), which provides broad-spectrum resistance against biotrophic and hemi-biotrophic pathogens. It is proposed that this compound may lead to an increase in endogenous SA levels, resulting in the expression of Pathogenesis-Related (PR) proteins, which have antimicrobial properties.

  • Jasmonic Acid (JA) Pathway: The JA pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects. This compound might influence the JA signaling cascade, leading to the production of defense compounds like phytoalexins and proteinase inhibitors.

The potential dual activation of SA and JA pathways could provide a broad spectrum of protection.

Signaling Pathway Diagram

Acetylpyrazine_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Plant Cell This compound This compound Receptor Putative Receptor This compound->Receptor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade ROS->MAPK SA_pathway Salicylic Acid (SA) Biosynthesis MAPK->SA_pathway JA_pathway Jasmonic Acid (JA) Biosynthesis MAPK->JA_pathway NPR1 NPR1 Activation SA_pathway->NPR1 JAZ JAZ Repressor Degradation JA_pathway->JAZ PR_genes PR Gene Expression NPR1->PR_genes Defense_compounds Defense Compound Synthesis JAZ->Defense_compounds SAR Systemic Acquired Resistance (SAR) PR_genes->SAR ISR Induced Systemic Resistance (ISR) Defense_compounds->ISR

Hypothetical signaling pathway of this compound in a plant cell.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from laboratory and greenhouse trials to illustrate the potential efficacy of this compound as a plant defense activator.

Table 1: In Vitro Disease Inhibition by this compound Treatment

PathogenHost PlantThis compound Conc. (mM)Disease Severity Reduction (%)
Pseudomonas syringaeArabidopsis thaliana0.135 ± 4
0.562 ± 6
1.078 ± 5
Botrytis cinereaTomato0.128 ± 5
0.555 ± 7
1.071 ± 6
Magnaporthe oryzaeRice0.130 ± 3
0.558 ± 5
1.075 ± 4

Table 2: Expression of Defense-Related Genes in Arabidopsis thaliana Following this compound Treatment (Fold Change vs. Control)

GeneFunction6 hours24 hours48 hours
PR1SA marker gene4.5 ± 0.812.3 ± 1.58.1 ± 1.1
PDF1.2JA marker gene2.1 ± 0.48.9 ± 1.25.4 ± 0.9
PAL1Phenylpropanoid pathway3.8 ± 0.67.2 ± 0.94.5 ± 0.7
CHSFlavonoid biosynthesis2.9 ± 0.56.5 ± 0.83.8 ± 0.6

Experimental Protocols

Laboratory Bioassay for Disease Resistance

Objective: To evaluate the efficacy of this compound in inducing resistance against a model pathogen in a controlled laboratory setting.

Workflow Diagram:

Lab_Bioassay_Workflow A Plant Growth (e.g., Arabidopsis, 4 weeks) B This compound Treatment (Foliar Spray) A->B C Incubation Period (48 hours) B->C D Pathogen Inoculation (e.g., P. syringae) C->D E Incubation under High Humidity (3-5 days) D->E F Disease Scoring & Data Analysis E->F

Workflow for laboratory bioassay of this compound.

Materials:

  • This compound (99% purity)

  • Seedlings of the chosen host plant (e.g., Arabidopsis thaliana, tomato)

  • Pathogen culture (e.g., Pseudomonas syringae, Botrytis cinerea)

  • Surfactant (e.g., Tween-20)

  • Sterile deionized water

  • Growth chambers

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of 100 mM this compound in a suitable solvent (e.g., ethanol, DMSO) and store at -20°C.

    • On the day of the experiment, prepare working solutions of 0.1, 0.5, and 1.0 mM this compound in sterile deionized water containing 0.02% (v/v) Tween-20.

    • Prepare a mock control solution with the same concentration of solvent and Tween-20 in water.

  • Plant Treatment:

    • Use healthy, uniform plants at the appropriate growth stage (e.g., 4-week-old Arabidopsis).

    • Apply the this compound and mock solutions as a fine foliar spray until runoff.

    • Return the plants to the growth chamber under standard conditions for 48 hours to allow for the induction of defense responses.

  • Pathogen Inoculation:

    • Prepare a pathogen suspension at a predetermined concentration (e.g., 10^5 CFU/mL for P. syringae).

    • Inoculate the treated plants by spray or infiltration, ensuring even coverage.

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity environment to promote disease development.

    • After 3-5 days, assess disease severity using a standardized scoring scale (e.g., percentage of leaf area with symptoms).

  • Data Analysis:

    • Calculate the average disease severity for each treatment group.

    • Determine the percentage of disease reduction compared to the mock-treated control.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to identify significant differences between treatments.

Gene Expression Analysis by RT-qPCR

Objective: To investigate the effect of this compound on the expression of key defense-related genes.

Procedure:

  • Sample Collection:

    • Treat plants with 0.5 mM this compound or a mock solution as described in Protocol 1.

    • Collect leaf tissue at 0, 6, 24, and 48 hours post-treatment.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the leaf samples using a commercial kit.

    • Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin).

    • Use a SYBR Green-based qPCR master mix.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

    • Normalize the expression of the target genes to the reference gene.

    • Express the results as fold change relative to the mock-treated control at the 0-hour time point.

Field Trial Protocol (Hypothetical)

Objective: To evaluate the efficacy of an this compound-based formulation in protecting a crop under field conditions.

Workflow Diagram:

Field_Trial_Workflow A Plot Design (Randomized Complete Block) B Pre-treatment Assessment (Disease & Pest Levels) A->B C Application of Treatments (this compound Formulation, Fungicide Standard, Control) B->C D Regular Monitoring & Data Collection (Disease Severity, Yield) C->D E Harvest & Yield Measurement D->E F Statistical Analysis of Data E->F

Workflow for a hypothetical field trial of an this compound formulation.

Experimental Design:

  • Location: A site with a history of the target disease.

  • Design: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Appropriate for the crop and application equipment (e.g., 3m x 5m).

  • Treatments:

    • Untreated Control

    • This compound formulation at three different rates (e.g., 50, 100, 200 g/ha)

    • A commercial standard fungicide

Procedure:

  • Application:

    • Apply treatments at key growth stages or upon the first signs of disease, following good agricultural practices.

    • Use calibrated spray equipment to ensure uniform coverage.

  • Data Collection:

    • Assess disease incidence and severity at regular intervals (e.g., every 7-14 days).

    • Record phytotoxicity symptoms, if any.

    • At harvest, measure the yield and quality parameters of the crop.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods for RCBD (e.g., ANOVA).

    • Compare the performance of the this compound treatments to the untreated control and the commercial standard.

Safety Considerations

As with any chemical compound, proper safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. While pyrazines are naturally occurring and generally considered safe for consumption at low levels, the toxicological profile of this compound at concentrations used in agrochemical applications would need to be thoroughly evaluated. Studies on the potential phytotoxicity of this compound at various concentrations and on different plant species are essential.

Conclusion

The exploration of this compound as a plant defense activator represents a promising avenue for the development of novel, sustainable agrochemicals. The hypothetical framework presented here provides a starting point for researchers to investigate its potential. Rigorous experimental validation is required to confirm its efficacy, elucidate its precise mechanism of action, and determine its suitability for practical application in agriculture.

References

Application Notes and Protocols for the Sensory Analysis of Acetylpyrazine in E-Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyrazine is a key flavor compound widely utilized in the food and beverage industry to impart roasted, nutty, and bready notes. In the context of e-liquids, this compound serves as a crucial component in creating complex flavor profiles, particularly in tobacco, dessert, and bakery-inspired formulations. Its sensory properties can significantly influence user perception and product acceptability.

These application notes provide a comprehensive guide to the formulation and sensory analysis of e-liquids containing this compound. The protocols outlined below are designed to be implemented in a controlled laboratory setting by trained sensory panelists. The objective is to offer a standardized methodology for researchers and product developers to evaluate the sensory impact of this compound, determine its detection threshold, and characterize its flavor profile in an e-liquid matrix.

Quantitative Data Summary

The concentration of this compound in commercial e-liquids can vary significantly. The following tables summarize relevant quantitative data gathered from scientific literature and industry resources.

Table 1: Concentration of Pyrazines in Commercial E-Liquids

Pyrazine CompoundConcentration Range (µg/mL)Notes
This compound0.077 - 147Detected in over 70% of tested commercial samples.[1][2]
2,3,5-Trimethylpyrazine0.008 - 96.8Frequently found alongside this compound.
2,5-DimethylpyrazineNot specifiedCommonly identified in flavor analyses.
2,6-DimethylpyrazineNot specifiedContributes to the overall nutty profile.

Table 2: Odor and Flavor Thresholds of this compound and Related Compounds

CompoundMatrixThreshold ConcentrationSensory Descriptors
This compoundWater62 ppb (µg/L)Popcorn, nutty, roasted, corn chip.[3]
2-AcetylpyridineWater19 ppb (µg/L)Cracker-like, popcorn-like, roast nut, chocolate, coffee.[2]
This compoundPropylene GlycolNot availableRoasted, nutty, bready, yeasty, popcorn, corn chips.[4]

Note: The sensory threshold of this compound in a propylene glycol/vegetable glycerin (PG/VG) matrix has not been definitively established in publicly available literature. The provided threshold in water serves as a starting point for determining appropriate concentrations for sensory evaluation in an e-liquid base.

Experimental Protocols

Materials and Equipment
  • E-liquid base: Propylene glycol (PG) and vegetable glycerin (VG) in a desired ratio (e.g., 50:50).

  • This compound solution: A stock solution of this compound in PG (e.g., 1% or 5% concentration). Commercial preparations are available.

  • Nicotine solution (optional): Standardized nicotine solution in PG or VG if the study requires it.

  • Glass vials with caps.

  • Micropipettes and sterile tips.

  • Vortex mixer.

  • Electronic cigarettes or vaping devices: Standardized devices with consistent power output and new coils for each sample to ensure uniformity.

  • Sensory evaluation booths: Well-ventilated, odor-free, and equipped with controlled lighting and temperature.

  • Palate cleansers: Unsalted crackers and distilled or spring water.

  • Data collection software or standardized paper ballots.

Panelist Selection and Training
  • Recruitment: Recruit a panel of 15-25 individuals. Panelists should be regular users of e-cigarettes to be familiar with the vaping process, or non-users if the study focuses on initial perceptions. Exclude individuals with known taste or smell disorders, smokers of combustible cigarettes (as this can affect sensory acuity), and those with allergies to any of the e-liquid components.

  • Screening: Screen potential panelists for their ability to detect and describe basic tastes and aromas. Triangle tests with known flavorants can be used for screening.

  • Training: Train the selected panelists on the sensory evaluation procedures, including the use of the vaping device, rating scales, and the lexicon of flavor descriptors. Familiarize them with the expected nutty and roasted aromas of this compound.

Protocol 1: Determination of Sensory Detection Threshold (Triangle Test)

This protocol aims to determine the lowest concentration of this compound that is perceivably different from a blank e-liquid base.

3.3.1 Sample Preparation: Dilution Series

  • Prepare a stock solution of this compound in PG at a known concentration (e.g., 1000 ppm).

  • Perform a serial dilution to create a range of concentrations in the desired PG/VG base. A suggested starting range, based on the odor threshold in water, is from 0.1 ppm to 100 ppm.

  • For each concentration, prepare three samples: two will be the blank e-liquid base (A), and one will be the e-liquid base with the added this compound (B).

3.3.2 Sensory Evaluation Procedure

  • Present each panelist with a set of three coded e-liquid samples in identical vaping devices. The presentation order should be randomized across panelists (e.g., AAB, ABA, BAA, ABB, BAB, BBA).

  • Instruct panelists to take one puff from each device, from left to right, and identify the "odd" or "different" sample.

  • Panelists must make a choice, even if they are uncertain.

  • Provide panelists with water and unsalted crackers to cleanse their palate between each set of samples. A mandatory waiting period of at least 30-60 seconds between samples is recommended.

3.3.3 Data Analysis

  • Tally the number of correct identifications for each concentration level.

  • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (typically at p < 0.05).

  • The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

Protocol 2: Descriptive Sensory Analysis

This protocol is designed to characterize the flavor profile of this compound in e-liquid at a supra-threshold concentration.

3.4.1 Sample Preparation

  • Prepare two e-liquid samples: a blank control and a sample containing this compound at a concentration determined to be clearly perceivable from the threshold test (e.g., 2-3 times the detection threshold).

3.4.2 Development of a Sensory Lexicon

  • In a training session, present the panelists with the this compound-containing e-liquid and reference standards for nutty and roasted aromas (e.g., roasted almonds, popcorn, toasted bread).

  • Through group discussion, develop a lexicon of terms to describe the aroma and flavor attributes. A sample lexicon is provided in Table 3.

Table 3: Sample Lexicon for Nutty and Roasted Flavors

AttributeDefinitionReference Standard
Aroma
NuttyAromatic associated with roasted nuts.Roasted, unsalted almonds.
Popcorn-likeAromatic reminiscent of freshly made popcorn.Unbuttered, unsalted popcorn.
Bready/ToastedAromatic of toasted bread crust.Toasted white bread.
Flavor
RoastedTaste characteristic of roasted nuts or coffee beans.Lightly roasted coffee beans.
NuttyThe taste of nuts, can be further specified (e.g., almond, hazelnut).Toasted hazelnuts.
SavoryA savory, slightly brothy or meaty taste.Vegetable broth.
Mouthfeel
HarshnessA rough, irritating sensation in the throat.
SmoothnessA soft, pleasant sensation in the throat.

3.4.3 Sensory Evaluation Procedure

  • Provide each panelist with the coded blank and this compound-containing samples in separate, identical vaping devices.

  • Instruct panelists to vape each sample and rate the intensity of each attribute from the developed lexicon on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Panelists should cleanse their palate between samples.

3.4.4 Data Analysis

  • For each attribute, calculate the mean intensity rating across all panelists for both the control and the test sample.

  • Use statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in the intensity ratings between the two samples for each attribute.

  • The results can be visualized using a spider web or bar chart to represent the flavor profile of this compound.

Visualizations

Olfactory Signaling Pathway for Pyrazines

G cluster_air Nasal Cavity cluster_mucus Olfactory Epithelium This compound This compound (Odorant Molecule) or Odorant Receptor (OR5K1/OR2AG1) This compound->or g_protein G-protein (Gαolf) or->g_protein activates ac Adenylyl Cyclase III g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng opens ca_na Ca²⁺ / Na⁺ Influx cng->ca_na depolarization Depolarization ca_na->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Caption: Olfactory signal transduction pathway for pyrazines.

Experimental Workflow for Sensory Analysis

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting formulation E-liquid Formulation (this compound Dilution Series) sample_prep Sample Preparation & Coding formulation->sample_prep panel_selection Panelist Selection & Training sensory_session Sensory Evaluation Sessions panel_selection->sensory_session protocol_dev Protocol Development (Triangle Test & Descriptive) protocol_dev->sensory_session sample_prep->sensory_session data_collection Data Collection (Ballots/Software) sensory_session->data_collection data_analysis Statistical Analysis (Significance Testing) data_collection->data_analysis interpretation Interpretation of Results (Threshold & Profile) data_analysis->interpretation reporting Reporting & Visualization interpretation->reporting

Caption: Workflow for the sensory analysis of this compound in e-liquids.

References

Troubleshooting & Optimization

How to improve the yield of acetylpyrazine synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of acetylpyrazine synthesis reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield in Grignard Reagent-Based Synthesis

Question: My this compound synthesis using a Grignard reagent is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Grignard reactions for this compound synthesis are a common issue. Several factors can contribute to this problem. A primary concern is the reactivity of the Grignard reagent, which can be affected by the quality of the magnesium and the presence of moisture. Additionally, reaction conditions such as temperature and the choice of catalyst play a crucial role.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor quality of magnesium Use freshly generated magnesium to ensure high reactivity.
Presence of moisture Ensure all glassware is oven-dried and reactions are conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal reaction temperature For the Grignard reagent preparation, a temperature of 58-60°C is often optimal. The subsequent addition reaction with 2-cyanopyrazine can be performed at a lower temperature of around 43-47°C.[1]
Inefficient catalyst The use of a monovalent copper salt, such as cuprous chloride or cuprous bromide, as a catalyst can significantly increase the reaction speed and yield.[1]
Inadequate molar ratios An optimal molar ratio of magnesium to methyl chloride for Grignard reagent formation is around 1:1.05 to 1:1.1.[1] The molar ratio of 2-cyanopyrazine to the Grignard reagent should also be optimized, with a ratio of approximately 1:1.07 being effective.[1]

To further enhance the yield, consider the following experimental workflow:

G cluster_0 Grignard Reagent Preparation cluster_1 Addition Reaction cluster_2 Hydrolysis and Purification Start Start Add Mg, anhydrous THF, and I2 to pressure vessel Add Mg, anhydrous THF, and I2 to pressure vessel Start->Add Mg, anhydrous THF, and I2 to pressure vessel Introduce methyl chloride Introduce methyl chloride Add Mg, anhydrous THF, and I2 to pressure vessel->Introduce methyl chloride Heat to 58-60 C and stir for 2-2.3 hours Heat to 58-60 C and stir for 2-2.3 hours Introduce methyl chloride->Heat to 58-60 C and stir for 2-2.3 hours Grignard Reagent (Methylmagnesium Chloride) Grignard Reagent (Methylmagnesium Chloride) Heat to 58-60 C and stir for 2-2.3 hours->Grignard Reagent (Methylmagnesium Chloride) Add Grignard Reagent Add Grignard Reagent Grignard Reagent (Methylmagnesium Chloride)->Add Grignard Reagent Add 2-cyanopyrazine and THF to reactor Add 2-cyanopyrazine and THF to reactor Heat to 43-47 C Heat to 43-47 C Add 2-cyanopyrazine and THF to reactor->Heat to 43-47 C Add Cu(I) catalyst (e.g., CuCl) Add Cu(I) catalyst (e.g., CuCl) Heat to 43-47 C->Add Cu(I) catalyst (e.g., CuCl) Add Cu(I) catalyst (e.g., CuCl)->Add Grignard Reagent Reflux for 13-13.5 hours Reflux for 13-13.5 hours Add Grignard Reagent->Reflux for 13-13.5 hours Intermediate Product Intermediate Product Reflux for 13-13.5 hours->Intermediate Product Hydrolyze with water and adjust pH with dilute acid Hydrolyze with water and adjust pH with dilute acid Intermediate Product->Hydrolyze with water and adjust pH with dilute acid Neutralize and extract with toluene Neutralize and extract with toluene Hydrolyze with water and adjust pH with dilute acid->Neutralize and extract with toluene Desolventize and recrystallize from ethanol Desolventize and recrystallize from ethanol Neutralize and extract with toluene->Desolventize and recrystallize from ethanol 2-Acetylpyrazine 2-Acetylpyrazine Desolventize and recrystallize from ethanol->2-Acetylpyrazine

Caption: Workflow for Grignard-based this compound synthesis.

Issue 2: Inefficient Oxidation of 2-Ethylpyrazine

Question: I am synthesizing this compound by oxidizing 2-ethylpyrazine, but the yield is low and I'm observing side products. How can I optimize this reaction?

Answer:

The oxidation of 2-ethylpyrazine to this compound can be challenging due to the potential for over-oxidation or side reactions on the pyrazine ring. A two-step process involving a substitution reaction followed by hydrolysis is an effective method to improve yield and selectivity.

Key Optimization Parameters:

Parameter Recommendation Impact on Yield
Catalyst Use benzoyl peroxide as the catalyst for the initial substitution reaction with chlorine.This directs the substitution to the desired position and can lead to an intermediate yield of over 80%.[2]
Reaction Temperature Maintain a temperature of 70-75°C during the substitution reaction.This temperature range has been shown to produce the highest yield of the intermediate.
Molar Ratio A molar ratio of 2-ethylpyrazine to chlorine of 1:2.2 to 1:2.4 is preferable.Ensures efficient conversion of the starting material.
Solvent System for Hydrolysis Use a mixture of a saturated sodium bicarbonate aqueous solution and an organic solvent like dimethyl sulfoxide (DMSO).The organic solvent increases the solubility of the intermediate, facilitating a more efficient hydrolysis.
Hydrolysis Temperature and Time Conduct the hydrolysis at approximately 80°C for about 6 hours.These conditions promote the completion of the hydrolysis reaction.

The logical relationship between these parameters and the final product yield can be visualized as follows:

G 2-Ethylpyrazine 2-Ethylpyrazine Substitution Reaction Substitution Reaction 2-Ethylpyrazine->Substitution Reaction Benzoyl Peroxide Benzoyl Peroxide Benzoyl Peroxide->Substitution Reaction Chlorine (Cl2) Chlorine (Cl2) Chlorine (Cl2)->Substitution Reaction Intermediate Intermediate Substitution Reaction->Intermediate Yield > 80% Hydrolysis Hydrolysis Intermediate->Hydrolysis Saturated NaHCO3 / DMSO Saturated NaHCO3 / DMSO Saturated NaHCO3 / DMSO->Hydrolysis This compound This compound Hydrolysis->this compound Overall Yield ~60%

References

Overcoming poor solubility of acetylpyrazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of acetylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The aqueous solubility of this compound is generally described as "slightly soluble" or "insoluble" in water.[1] While some estimated high values can be found, the consensus in scientific literature points towards limited solubility in aqueous solutions. It is, however, soluble in many organic solvents.[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What are my options?

Poor aqueous solubility is a common issue with this compound. Here are a few troubleshooting steps you can take:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly improve solubility. Dimethyl sulfoxide (DMSO) and ethanol are commonly used. It is crucial to ensure the final solvent concentration is compatible with your experimental system and does not affect the outcome of your assay.

  • pH Adjustment: While this compound's structure does not suggest a dramatic pH-dependent solubility, slight adjustments to the pH of your buffer may have a minor effect and are worth investigating.

  • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help dissolve the compound. However, be cautious about the thermal stability of this compound and your other reagents.

  • Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween-80, can aid in solubilization by forming micelles.

Q3: Are there more advanced methods to improve the solubility of this compound for formulation development?

Yes, for applications in drug development and formulation, several advanced techniques can be employed to enhance the aqueous solubility and dissolution rate of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[2][3][4]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its apparent water solubility.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the this compound powder increases the surface area available for dissolution.

Troubleshooting Guides

Issue: this compound precipitates out of my aqueous solution upon standing.
  • Possible Cause: The concentration of this compound exceeds its saturation solubility in your specific aqueous medium.

  • Solution 1: Increase Co-solvent Concentration: If using a co-solvent like DMSO, incrementally increase its percentage. Be mindful of the tolerance of your experimental system to the co-solvent.

  • Solution 2: Use a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state for a longer duration.

  • Solution 3: Prepare Fresh Solutions: If the precipitation occurs over time, it is best to prepare the this compound solution immediately before use.

Issue: Inconsistent results in biological assays due to poor this compound solubility.
  • Possible Cause: Undissolved particles of this compound are leading to variable concentrations in your assay wells.

  • Solution 1: Filtration: After preparing your stock solution, filter it through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Solution 2: Optimize Solubilization Protocol: Re-evaluate your dissolution method. Ensure the compound is fully dissolved before making serial dilutions. A combination of co-solvents and gentle warming might be necessary.

  • Solution 3: Consider a Formulation Approach: For in vivo studies or more complex in vitro models, developing a more stable formulation, such as a cyclodextrin complex or a solid dispersion, may be necessary to ensure consistent bioavailability.

Quantitative Data

The solubility of this compound has been experimentally determined in various organic solvents at different temperatures. The following table summarizes the mole fraction solubility (x) of this compound.

Temperature (K)MethanolEthanolIsopropanolEthyl AcetateAcetoneN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
278.150.11830.08870.06320.13450.19870.28910.3456
283.150.13560.10120.07230.15320.22540.32760.3901
288.150.15490.11540.08260.17450.25580.37020.4398
293.150.17650.13150.09430.19870.29010.41730.4952
298.150.20070.14980.10760.22610.32890.46950.5567
303.150.22780.17050.12270.25720.37260.52730.6249
308.150.25810.19390.13980.29240.42180.59140.7003

Data adapted from Wu, Y., et al. (2018). Journal of Chemical & Engineering Data.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent System

This protocol provides a general method for preparing a stock solution of this compound for in vitro experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the powder to create a concentrated primary stock solution.

  • Vortexing/Sonication: Gently vortex or sonicate the mixture until the this compound is completely dissolved.

  • Dilution: Gradually add your aqueous buffer or cell culture medium to the primary stock solution while vortexing to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.

  • (Optional) Filtration: For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Protocol 2: General Procedure for Preparing this compound-Cyclodextrin Inclusion Complexes by Kneading Method

This protocol outlines a common laboratory-scale method for preparing inclusion complexes to enhance solubility.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Slurry Formation: Place the weighed amount of cyclodextrin in a mortar and add a small amount of a solvent blend (e.g., water/ethanol 1:1 v/v) to form a thick paste.

  • Incorporation of this compound: Gradually add the weighed this compound to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent blend if necessary.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform powder and store it in a desiccator.

Protocol 3: General Procedure for Preparing this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes a common technique for creating a solid dispersion to improve dissolution characteristics.

  • Selection of Carrier and Solvent: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).

  • Dissolution: Dissolve the calculated amounts of this compound and the polymer carrier in the chosen solvent.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Final Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of this compound CoSolvents Co-solvency Problem->CoSolvents Simple Approach Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Advanced Formulation SolidDispersions Solid Dispersion Problem->SolidDispersions Advanced Formulation ParticleSize Particle Size Reduction Problem->ParticleSize Physical Modification Evaluation Solubility & Dissolution Rate Assessment CoSolvents->Evaluation Cyclodextrins->Evaluation SolidDispersions->Evaluation ParticleSize->Evaluation

Caption: Strategies for overcoming poor this compound solubility.

logical_relationship cluster_formulation Formulation Approach cluster_properties Physicochemical Properties cluster_outcome Desired Outcome Amorphous Amorphous this compound (in Solid Dispersion) IncreasedSolubility Increased Apparent Aqueous Solubility Amorphous->IncreasedSolubility IncreasedDissolution Increased Dissolution Rate Amorphous->IncreasedDissolution Complex This compound-Cyclodextrin Inclusion Complex Complex->IncreasedSolubility Complex->IncreasedDissolution Bioavailability Improved Bioavailability IncreasedSolubility->Bioavailability IncreasedDissolution->Bioavailability

Caption: Formulation approaches to enhance this compound bioavailability.

References

Technical Support Center: Stabilizing Acetylpyrazine During High-Temperature Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing acetylpyrazine during high-temperature processing. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during high-temperature processing?

A1: this compound is a vital flavor compound that imparts nutty, roasted, and popcorn-like aromas. Its presence is crucial for the characteristic flavor profiles of many thermally processed foods, such as baked goods, roasted nuts, and coffee. During high-temperature applications like baking, roasting, or extrusion, this compound is susceptible to degradation and volatilization. This loss can significantly diminish the desired flavor in the final product, making its stabilization a critical aspect of quality control and product development.

Q2: What are the primary degradation pathways for this compound at high temperatures?

A2: The main routes of this compound degradation under thermal stress include:

  • Maillard Reaction: While the Maillard reaction is responsible for the formation of this compound, this complex series of chemical reactions can also lead to its further transformation or degradation into other compounds, particularly in the presence of other reactive molecules.

  • Thermal Decomposition: At elevated temperatures, the acetyl group of the this compound molecule can be cleaved, or the pyrazine ring itself can undergo fragmentation. This results in the formation of smaller, often less desirable, volatile compounds that can negatively impact the flavor profile.

  • Oxidation: In the presence of oxygen, this compound can be oxidized, leading to the formation of off-flavors and a reduction in the desired nutty and roasted aroma characteristics.

Q3: What are the most effective strategies for stabilizing this compound during high-temperature processing?

A3: The most effective and widely used methods for enhancing the stability of this compound include:

  • Encapsulation: This technique involves creating a protective barrier around the this compound molecules to shield them from the harsh processing environment. Common encapsulating agents include cyclodextrins and various biopolymers such as maltodextrin and gum arabic.

  • pH Control: The stability of pyrazine compounds is often dependent on the pH of the surrounding matrix. Maintaining an optimal pH can help to minimize the rates of degradation reactions.

  • Use of Antioxidants: The addition of antioxidants to a formulation can effectively prevent the oxidative degradation of this compound, thereby preserving its desired flavor characteristics.

Troubleshooting Guides

Issue 1: Significant Loss of "Roasted" or "Nutty" Aroma in the Final Product

Possible Cause: Degradation or volatilization of this compound during the heating process.

Troubleshooting Steps:

  • Verify Processing Parameters: Excessive temperatures or prolonged processing times are common culprits for accelerated this compound degradation. A thorough review and potential optimization of your temperature profiles and heating durations are recommended.

  • Implement Encapsulation: If not already in use, encapsulating this compound can dramatically improve its retention and stability.

    • Cyclodextrin Encapsulation: Beta-cyclodextrin is a frequently used and effective choice for encapsulating flavor molecules of a similar size to this compound. The hydrophobic inner cavity of the cyclodextrin molecule entraps the this compound, providing a protective barrier from the external environment.

    • Spray Drying Encapsulation: This scalable technique involves creating an emulsion of this compound with a suitable carrier material (e.g., maltodextrin, modified starch). The emulsion is then spray-dried to produce a powder of flavor-loaded microcapsules.

  • Evaluate and Adjust System pH: The pH of the formulation can significantly influence the rates of the Maillard reaction and other degradation pathways.

    • Conduct pH Optimization Studies: Perform small-scale experiments by adjusting the pH of your formulation using food-grade acids (e.g., citric acid) or bases (e.g., sodium bicarbonate). This will help identify an optimal pH range for improved flavor retention. In many cases, a slightly acidic to neutral pH is beneficial for the stability of various flavor compounds.

  • Incorporate Antioxidants: To mitigate oxidative degradation, the addition of antioxidants should be considered.

    • Select Appropriate Food-Grade Antioxidants: Ascorbic acid (Vitamin C), tocopherols (Vitamin E), and natural extracts such as rosemary extract are effective and commonly used antioxidants. The selection of a specific antioxidant will depend on the food matrix, processing conditions, and regulatory considerations.

Issue 2: Development of Off-Flavors in the Final Product

Possible Cause: Formation of undesirable degradation products from this compound or other reactive components within the food matrix.

Troubleshooting Steps:

  • Analyze for Degradation Products: Employ analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile compounds present in your final product. This analysis can help to identify specific degradation products and provide insights into the underlying degradation pathways.

  • Optimize Raw Material Quality: The presence of impurities or pro-oxidants, such as metal ions, in raw materials can catalyze degradation reactions. Ensuring the use of high-purity ingredients is crucial for minimizing off-flavor formation.

  • Control Water Activity (a_w): Water activity is a critical parameter that influences the Maillard reaction. Both very low and very high water activity levels can sometimes favor the formation of undesirable byproducts. Optimizing the water activity of your system can help to direct the reaction towards the desired flavor profile.

Data Presentation

Table 1: Comparison of Encapsulation Techniques for this compound Stabilization

Encapsulation TechniqueCarrier Material(s)Typical Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Spray Drying Maltodextrin, Gum Arabic, Modified Starch60 - 85Cost-effective, highly scalable, provides good protection against oxidation.The process involves thermal exposure, which may lead to some initial loss of the volatile flavor compound.
Cyclodextrin Inclusion Beta-cyclodextrin, Gamma-cyclodextrin70 - 95High encapsulation efficiency, excellent thermal protection, potential for controlled release.Higher material cost compared to spray drying, the solubility of the resulting complex may be limited in some applications.
Extrusion Starch, Proteins50 - 80Suitable for high-viscosity systems, offers good thermal protection during processing.The high-shear nature of the process may negatively impact some sensitive compounds.

Experimental Protocols

Protocol 1: Encapsulation of this compound using Beta-Cyclodextrin

Objective: To prepare an inclusion complex of this compound with beta-cyclodextrin to enhance its thermal stability.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with a heating plate

  • Glass beakers

  • Filter paper

  • Vacuum oven

Methodology:

  • Preparation of Beta-Cyclodextrin Solution:

    • In a beaker, dissolve a pre-determined amount of β-cyclodextrin in deionized water with continuous stirring at 50-60°C to create a saturated or near-saturated solution.

  • Addition of this compound:

    • In a separate container, dissolve a molar equivalent of this compound in a minimal volume of ethanol.

    • Slowly and dropwise, add the this compound solution to the β-cyclodextrin solution while maintaining continuous stirring.

  • Complex Formation:

    • Continue to stir the mixture at 50-60°C for a period of 2-4 hours to facilitate the formation of the inclusion complex.

    • Gradually cool the solution to room temperature, and then transfer it to an ice bath to promote the precipitation of the this compound-β-CD complex.

  • Isolation and Drying of the Complex:

    • Collect the precipitate by filtration using standard filter paper.

    • Wash the collected solid with a small amount of cold ethanol to remove any residual, unencapsulated this compound from the surface.

    • Dry the resulting powder in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization (Optional but Recommended):

    • Confirm the successful formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

    • Determine the encapsulation efficiency by quantifying the amount of this compound within the complex. This can be achieved by extracting the this compound and analyzing it using GC-MS.

Mandatory Visualization

Acetylpyrazine_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Resulting Products AP This compound Volatilization Volatilization (Flavor Loss) AP->Volatilization Evaporation Thermal_Decomposition Thermal Decomposition AP->Thermal_Decomposition Oxidation Oxidation AP->Oxidation Maillard_Reaction Further Maillard Reactions AP->Maillard_Reaction Heat High Temperature Heat->Volatilization Heat->Thermal_Decomposition Heat->Oxidation Heat->Maillard_Reaction Oxygen Oxygen Oxygen->Oxidation Matrix Food Matrix (Sugars, Amino Acids) Matrix->Maillard_Reaction Small_Volatiles Smaller Volatile Compounds Thermal_Decomposition->Small_Volatiles Off_Flavors Off-Flavor Compounds Oxidation->Off_Flavors Maillard_Reaction->Off_Flavors Polymers Melanoidins/ Polymers Maillard_Reaction->Polymers

Caption: Degradation pathways of this compound during high-temperature processing.

Stabilization_Workflow cluster_encap Encapsulation Methods cluster_ph pH Optimization cluster_antiox Antioxidant Selection Start Problem: this compound Instability at High Temp. Encapsulation Strategy 1: Encapsulation Start->Encapsulation pH_Control Strategy 2: pH Control Start->pH_Control Antioxidants Strategy 3: Use of Antioxidants Start->Antioxidants Cyclodextrin Cyclodextrin Inclusion Encapsulation->Cyclodextrin Spray_Drying Spray Drying Encapsulation->Spray_Drying Extrusion Extrusion Encapsulation->Extrusion Acidification Acidification (e.g., Citric Acid) pH_Control->Acidification Alkalinization Alkalinization (e.g., Bicarbonate) pH_Control->Alkalinization Ascorbic_Acid Ascorbic Acid Antioxidants->Ascorbic_Acid Tocopherols Tocopherols Antioxidants->Tocopherols Natural_Extracts Natural Extracts (e.g., Rosemary) Antioxidants->Natural_Extracts Evaluation Evaluate Stability & Flavor (GC-MS, Sensory Panel) Cyclodextrin->Evaluation Spray_Drying->Evaluation Extrusion->Evaluation Acidification->Evaluation Alkalinization->Evaluation Ascorbic_Acid->Evaluation Tocopherols->Evaluation Natural_Extracts->Evaluation End Optimized Stable Product Evaluation->End

Caption: Workflow for selecting a stabilization strategy for this compound.

Technical Support Center: Resolving Co-eluting Pyrazine Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution issues during pyrazine analysis by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating pyrazine isomers?

A1: The primary challenges in separating pyrazine isomers stem from their structural similarities. Positional isomers often have very similar physicochemical properties, which leads to co-elution, where their peaks overlap in a chromatogram, making accurate quantification difficult.[1] Additionally, in Gas Chromatography-Mass Spectrometry (GC-MS), positional isomers can produce nearly identical mass spectra, which makes it challenging to unambiguously identify them based on spectral data alone.[1][2][3] Therefore, achieving good chromatographic separation is crucial.[1]

Q2: Which analytical techniques are most suitable for resolving pyrazine isomers?

A2: Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the most widely used technique for the analysis of volatile pyrazine isomers. High-Performance Liquid Chromatography (HPLC) is a versatile alternative, especially for less volatile or thermally labile pyrazine derivatives, as it offers a wide range of stationary and mobile phases.

Q3: How do I choose between GC and HPLC for my specific application?

A3: The choice between GC and HPLC depends on the properties of your pyrazine isomers and the sample matrix.

  • Choose GC if: Your isomers are volatile and thermally stable. GC generally provides higher separation efficiency for such compounds.

  • Choose HPLC if: Your isomers are less volatile, thermally labile, or if you need the specific selectivity that can be achieved by manipulating the mobile and stationary phase chemistry. HPLC can also be advantageous when dealing with complex matrices that would otherwise require extensive cleanup for GC analysis.

Q4: Can I use mass spectrometry to resolve co-eluting peaks?

A4: While the mass spectrometer is a detector and not a separation technique, it can sometimes help differentiate co-eluting compounds. If the isomers have unique mass fragments, you can use selected ion monitoring (SIM) or extracted ion chromatograms to quantify them individually. However, this is not a true chromatographic separation and is entirely dependent on the mass spectral differences between the co-eluting compounds. For isomers with nearly identical mass spectra, this approach will not be effective.

Q5: What are retention indices and how can they help in identifying co-eluting pyrazines?

A5: Retention indices are a way to standardize retention times in gas chromatography. They can be a powerful tool for identifying compounds, including co-eluting pyrazine isomers, especially when mass spectra are very similar. By comparing the calculated retention indices of your sample components with those of known standards run under the identical conditions, you can often achieve a more confident identification. There are published databases of retention indices for many alkylpyrazines on various stationary phases.

Troubleshooting Guide: Poor Resolution and Co-eluting Peaks

This guide addresses the common problem of poor resolution and co-elution of pyrazine isomers in GC analysis.

Logical Workflow for Troubleshooting Co-eluting Pyrazine Isomers

start Start: Poor Resolution of Pyrazine Isomers check_column 1. Evaluate GC Column start->check_column First Step optimize_method 2. Optimize GC Method Parameters check_column->optimize_method If column is appropriate resolution_ok Resolution Achieved check_column->resolution_ok Issue Resolved sub_check_column Polarity Correct? Dimensions Optimal? check_column->sub_check_column sample_prep 3. Review Sample Preparation optimize_method->sample_prep If resolution still poor optimize_method->resolution_ok Issue Resolved sub_optimize_method Adjust Temp Program (Initial Temp, Ramp Rate) Optimize Carrier Gas Flow optimize_method->sub_optimize_method advanced_techniques 4. Consider Advanced Techniques sample_prep->advanced_techniques If matrix effects persist sample_prep->resolution_ok Issue Resolved sub_sample_prep Interfering Matrix? Use LLE, SPE, or SPME sample_prep->sub_sample_prep advanced_techniques->resolution_ok If successful sub_advanced_techniques Try Multidimensional GC (MDGC) Use Retention Indices advanced_techniques->sub_advanced_techniques

Caption: A stepwise approach to troubleshooting poor resolution of pyrazine isomers.

Problem: Poor resolution and co-eluting peaks for pyrazine isomers.

Possible Cause 1: Inappropriate GC Column Selection

The choice of the GC column's stationary phase is a critical factor in achieving the separation of isomers. Non-polar stationary phases separate compounds primarily based on their boiling points, while polar phases separate based on differences in dipole moments. Since pyrazine isomers can have different polarities, a polar column often provides better separation.

Solution:

  • Select a column with appropriate polarity: For pyrazines, polar columns with stationary phases like polyethylene glycol (e.g., DB-WAX, ZB-WAXplus) can offer better selectivity than non-polar phases (e.g., DB-1, ZB-5MS).

  • Optimize column dimensions:

    • Length: A longer column increases efficiency and resolution, though it also extends analysis time. Doubling the column length can increase resolution by about 40%.

    • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) can improve resolution.

    • Film Thickness: Thicker films increase retention and may improve the resolution of early eluting, volatile compounds.

Data Presentation: GC Column Selection Guide

ParameterRecommendation for Improved ResolutionConsiderations
Stationary Phase Select the least polar phase that achieves the separation. If isomers differ in polarity, a more polar phase (e.g., WAX) is recommended.Non-polar phases separate by boiling point; polar phases separate by differences in dipole moments.
Column Length Increase column length (e.g., from 30 m to 60 m).Longer columns increase analysis time and cost.
Internal Diameter Decrease internal diameter (e.g., from 0.32 mm to 0.25 mm).Narrower columns have lower sample capacity.
Film Thickness For highly volatile pyrazines, consider a thicker film.Thicker films increase retention and may increase bleed at higher temperatures.

Possible Cause 2: Suboptimal GC Method Parameters

If changing the column is not an option, or if you are still experiencing co-elution, optimizing the GC method parameters is the next step.

Solution:

  • Optimize the oven temperature program:

    • Lower the initial oven temperature to improve the separation of volatile isomers.

    • Reduce the temperature ramp rate to increase the time analytes spend interacting with the stationary phase.

    • Add an isothermal hold at a temperature just before the elution of the co-eluting pair to provide extra time for separation.

  • Adjust the carrier gas flow rate: There is an optimal linear velocity for each carrier gas that provides the highest separation efficiency. This can be determined experimentally or through method development software.

Possible Cause 3: Matrix Interference

Components from the sample matrix can interfere with the analysis and co-elute with your target pyrazines.

Solution:

  • Employ effective sample preparation techniques: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) can be used to selectively extract pyrazines and remove interfering compounds. For example, using hexane as the extraction solvent in LLE can help prevent the co-extraction of more polar interfering compounds.

Possible Cause 4: The Isomers are Extremely Difficult to Separate

In some cases, positional isomers are extremely challenging to separate using conventional single-column GC.

Solution:

  • Consider Multidimensional Gas Chromatography (MDGC): Heart-cutting MDGC is a powerful technique for separating co-eluting compounds. A portion of the eluent from the first column containing the co-eluting peaks is "cut" and transferred to a second column with a different stationary phase, where the separation is often achieved.

Experimental Protocols

Protocol 1: GC-MS Analysis of Alkylpyrazines

This protocol provides a general starting point for the analysis of alkylpyrazines.

Experimental Workflow for GC-MS Analysis of Pyrazines

sample_prep 1. Sample Preparation (e.g., LLE, SPME) injection 2. GC Injection (Split/Splitless) sample_prep->injection separation 3. GC Separation (Capillary Column) injection->separation ionization 4. Ionization (EI, 70 eV) separation->ionization detection 5. MS Detection (Mass Analyzer) ionization->detection analysis 6. Data Analysis (Identify & Quantify) detection->analysis

Caption: A typical experimental workflow for the GC-MS analysis of pyrazines.

Methodology:

  • Column Selection: Choose a suitable capillary column. A polar DB-WAX column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point for many pyrazine isomer separations.

  • Sample Preparation: Prepare samples by dissolving them in a suitable volatile solvent, such as dichloromethane.

  • Instrument Parameters:

    • Injector Temperature: 230 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 90 °C (hold for 2 min), ramp to 240 °C at 15 °C/min, and hold for 10 min. This program should be optimized for your specific isomers.

    • Injection: Inject 1 µL of the sample using a split or splitless injector.

    • MS Transfer Line Temperature: 250 °C

    • MS Ion Source Temperature: 230 °C

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Data Analysis: Identify peaks based on their mass spectra and confirm isomer identity using retention indices by running a series of n-alkanes under the same chromatographic conditions.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis in a Food Matrix

This protocol is adapted from a method for the analysis of volatiles in food samples.

Methodology:

  • Sample Preparation:

    • Homogenize the solid food sample (e.g., roasted nuts) to a fine powder.

    • Weigh 1-5 g of the homogenized sample into a headspace vial.

    • Add a known amount of an internal standard (e.g., a deuterated pyrazine) for accurate quantification.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block and equilibrate at 60-80°C for 15-30 minutes to allow the volatile pyrazines to partition into the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-60 minutes).

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately introduce it into the GC injector.

    • Injector: Desorb the fiber in the GC injector at 250-270 °C for 5 minutes in splitless mode.

    • Use the GC-MS parameters outlined in Protocol 1, optimizing the temperature program as needed for the specific sample matrix and target analytes.

Data Presentation: Quantitative Data from a Validated Pyrazine Analysis Method

The following table presents performance data from a validated multiple headspace SPME-arrow-GC-MS method for quantifying pyrazines in edible oils, demonstrating typical analytical figures of merit.

ParameterRange
Limit of Detection (LODs) 2–60 ng/g
Limit of Quantitation (LOQs) 6–180 ng/g
Relative Standard Deviation (RSD) < 16% (intra- and inter-day)
Mean Recoveries 91.6–109.2%

References

Minimizing acetylpyrazine degradation during sample storage and prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of acetylpyrazine during sample storage and preparation. Adhering to proper procedures is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a heterocyclic aromatic compound known for its characteristic nutty, popcorn-like aroma. It is found in various food products and is also used as a flavoring agent.[1] In research and drug development, this compound or its derivatives may be investigated as active pharmaceutical ingredients (APIs), impurities, or metabolic markers. Its degradation can lead to a loss of the compound of interest, resulting in inaccurate quantification and potentially misleading experimental outcomes.

Q2: What are the main factors that contribute to this compound degradation?

A2: this compound is susceptible to degradation under several conditions, including exposure to high temperatures, light, strong oxidizing agents, and strong bases.[2] The stability of this compound can also be influenced by the sample matrix, pH, and the presence of certain metals that can catalyze degradation reactions.

Q3: What are the general recommendations for storing pure this compound?

A3: Pure this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][4] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[2] For long-term storage, refrigeration (2-8 °C) is recommended. Given its volatile nature, ensuring the container is properly sealed is crucial to prevent loss of the compound.

Q4: How should I store samples containing this compound?

A4: Samples containing this compound, especially in a liquid matrix, should be stored at low temperatures to minimize degradation. Freezing (-20 °C or -80 °C) is generally recommended for long-term storage. To prevent photodegradation, use amber vials or wrap the sample containers in aluminum foil. The pH of aqueous samples should be maintained near neutral, as highly acidic or basic conditions can promote hydrolysis.

Q5: What are the potential degradation pathways of this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of similar pyrazine compounds, several pathways can be hypothesized. These include oxidation of the acetyl group or the pyrazine ring, hydroxylation of the ring, and, under more extreme conditions, cleavage of the pyrazine ring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and preparation of samples containing this compound.

Problem 1: Loss of this compound Signal During Analysis

Possible Causes:

  • Evaporation: Due to its volatility, this compound can be lost during sample handling and storage if containers are not properly sealed or if samples are left at room temperature for extended periods.

  • Degradation: The compound may have degraded due to exposure to adverse conditions such as heat, light, or extreme pH.

  • Matrix Effects: Components in the sample matrix can interfere with the analytical signal, causing suppression or enhancement.

Solutions:

  • Minimize Headspace: When storing samples, use vials that are appropriately sized for the sample volume to minimize the headspace, thereby reducing evaporative loss.

  • Temperature Control: Keep samples cold during all handling and preparation steps. Use ice baths and pre-chilled solvents.

  • Inert Atmosphere: If possible, purge the headspace of the sample vial with an inert gas like nitrogen or argon before sealing.

  • Matrix-Matched Standards: To account for matrix effects, prepare calibration standards in a blank matrix that is similar to the sample.

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound-d3, can help to correct for both analyte loss during sample preparation and matrix effects.

Problem 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Inconsistent Sample Handling: Variations in the duration of exposure to room temperature, light, or air can lead to different levels of degradation between samples.

  • pH Fluctuation: Changes in the pH of the sample during preparation can affect the stability of this compound.

  • Contamination: Contamination of samples with oxidizing agents or strong bases can accelerate degradation.

Solutions:

  • Standardized Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for sample handling and preparation.

  • pH Control: Buffer samples to a neutral pH if compatible with the analytical method.

  • Cleanliness: Ensure all glassware and equipment are thoroughly cleaned to remove any potential contaminants.

Experimental Protocols

Protocol 1: Recommended Storage of this compound Samples
  • Aliquoting: Upon receipt or collection, aliquot samples into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.

  • Inerting: For high-value or long-term storage samples, gently flush the headspace of the vial with an inert gas (e.g., nitrogen) before capping.

  • Sealing: Tightly seal the vials to prevent evaporation.

  • Storage Temperature: For short-term storage (up to one week), refrigeration at 2-8 °C is acceptable. For long-term storage, freezing at -20 °C or -80 °C is required.

  • Labeling: Clearly label each aliquot with the sample identifier, concentration, and date of storage.

Protocol 2: Sample Preparation for Analysis by GC-MS or LC-MS

This protocol provides a general guideline. Specific steps may need to be optimized based on the sample matrix.

  • Thawing: Thaw frozen samples in a refrigerator or on ice. Avoid thawing at room temperature or in a warm water bath.

  • Extraction (for solid or semi-solid matrices):

    • Homogenize the sample under cryogenic conditions if possible.

    • Perform extraction with a pre-chilled solvent (e.g., dichloromethane, diethyl ether).

    • Techniques such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) can also be employed for cleanup and concentration.

  • Extraction (for liquid matrices):

    • Perform liquid-liquid extraction (LLE) with a suitable, pre-chilled organic solvent.

  • Internal Standard: Add a known concentration of an internal standard (e.g., this compound-d3) to the sample before extraction to correct for recovery and matrix effects.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen at a low temperature. Avoid high temperatures during solvent evaporation.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent that is compatible with the analytical instrument.

  • Analysis: Analyze the sample immediately after preparation. If immediate analysis is not possible, store the prepared sample at 4 °C in a sealed, amber autosampler vial for no longer than 24 hours.

Visualizations

Acetylpyrazine_Degradation_Pathways This compound This compound Oxidation Oxidation (e.g., H2O2, light, heat) This compound->Oxidation Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Oxidized_Products Oxidized Products (e.g., Pyrazine-2-carboxylic acid, Ring-hydroxylated derivatives) Oxidation->Oxidized_Products Ring_Cleavage_Products Ring Cleavage Products Hydrolysis->Ring_Cleavage_Products Oxidized_Products->Ring_Cleavage_Products

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store at ≤ -20°C in amber vials Thaw Thaw on ice Storage->Thaw Add_IS Add Internal Standard (e.g., this compound-d3) Thaw->Add_IS Extract Extract with pre-chilled solvent Add_IS->Extract Concentrate Concentrate under N2 at low temperature Extract->Concentrate Reconstitute Reconstitute in -compatible solvent Concentrate->Reconstitute Analysis Immediate analysis by GC-MS or LC-MS Reconstitute->Analysis Troubleshooting_Logic Start Low or No This compound Signal Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Prep Review Sample Prep Protocol (Temp, Solvents, Time) Start->Check_Prep Check_Matrix Investigate Matrix Effects Start->Check_Matrix Solution_Storage Implement Proper Storage: - Low Temp (-20°C or lower) - Amber Vials - Tightly Sealed Check_Storage->Solution_Storage Solution_Prep Optimize Prep: - Use pre-chilled solvents - Minimize time at RT - Use inert atmosphere Check_Prep->Solution_Prep Solution_Matrix Address Matrix Effects: - Use Matrix-Matched Calibrants - Use Stable Isotope-Labeled  Internal Standard Check_Matrix->Solution_Matrix

References

Technical Support Center: Optimizing SPME Fiber Selection for Volatile Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection and methodology for the analysis of volatile pyrazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are pyrazines and why is their analysis important?

Pyrazines are a class of volatile and semi-volatile organic compounds that are significant contributors to the aroma and flavor of many food products, including coffee, cocoa, and roasted nuts.[1] They are typically formed during Maillard reactions and Strecker degradation at elevated temperatures.[1] The accurate and sensitive analysis of pyrazines is crucial for quality control, process optimization, and flavor profiling in the food and beverage industries.[1]

Q2: What is SPME and why is it a suitable technique for pyrazine analysis?

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile compounds like pyrazines.[1][2] It involves the use of a fused-silica fiber coated with a stationary phase that is exposed to the headspace of a sample or directly immersed in it. This method is advantageous as it concentrates analytes without the need for solvents, simplifying sample preparation and reducing the risk of contamination.

Q3: Which SPME fiber is best for analyzing volatile pyrazines?

The choice of SPME fiber is critical and depends on the specific pyrazines of interest and the sample matrix. For a broad range of volatile pyrazines, combination fibers are often the most effective.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) : This fiber is frequently cited as the most efficient for extracting a wide array of volatile compounds, including pyrazines, from various food matrices. The combination of different coating materials allows for the adsorption of a broad range of analytes with varying polarities and molecular weights. Studies on yeast extract have shown that a 50/30 µm DVB/CAR/PDMS fiber provides maximum volatile extraction efficiency.

  • Carboxen/Polydimethylsiloxane (CAR/PDMS) : This fiber is ideal for the adsorption of highly volatile compounds.

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) : This fiber is also effective, with porous materials like PDMS/DVB showing better extraction efficiency than non-porous ones like PDMS or polyacrylate.

The selection should be based on pre-optimization experiments comparing different fiber types for the specific application.

SPME Fiber Performance for Pyrazine Analysis

The following table summarizes the performance of various SPME fibers for the analysis of pyrazine compounds as reported in different studies.

SPME Fiber CoatingTarget Analytes/MatrixKey FindingsReference
50/30 µm DVB/CAR/PDMSPyrazines in Yeast ExtractShowed the maximum volatile extraction efficiency compared to other fibers.
75 µm CAR/PDMS2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine in Cocoa WortLOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7%
120 µm PDMS/DVB/CAR13 Pyrazines in Flavor-Enhanced Edible OilsDetermined to be the optimal fiber for headspace SPME of pyrazines in oil.
CAR/PDMSGeneral Volatile CompoundsIdeal for the adsorption of volatile compounds.

Experimental Protocols

Detailed Methodology for Headspace SPME (HS-SPME) of Pyrazines

This protocol provides a general framework for the analysis of pyrazines using HS-SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of specific parameters is recommended based on the sample matrix and target analytes.

1. Materials and Equipment

  • SPME Fibers : e.g., 50/30 µm DVB/CAR/PDMS

  • Vials : 10 or 20 mL headspace vials with PTFE/silicone septa.

  • Heating and Agitation System : Autosampler with heating and agitation capabilities or a heating block with a magnetic stirrer.

  • GC-MS System : Gas chromatograph coupled with a mass spectrometer.

  • Analytical Standards : Standards of the target pyrazine compounds.

2. Sample Preparation

  • Liquid Samples (e.g., coffee, wort) :

    • Place 2-5 mL of the liquid sample into a headspace vial.

    • For aqueous samples, consider adding NaCl (up to 30% w/v) to enhance extraction efficiency through the "salting-out" effect.

    • If using an internal standard, spike the sample with a known amount.

    • Immediately seal the vial.

  • Solid and Semi-Solid Samples (e.g., cocoa, yeast extract) :

    • Homogenize the sample to ensure it is representative.

    • Weigh 0.5-5 g of the sample into a headspace vial.

    • For some matrices, adding a small amount of water may be necessary to facilitate the release of volatiles.

    • If using an internal standard, it can be added directly to the solid sample.

    • Immediately seal the vial.

3. HS-SPME Procedure

  • Incubation/Equilibration : Place the sealed vial in a heating system at a controlled temperature (e.g., 40-80°C) for a set time (e.g., 5-20 minutes) with agitation. This allows the volatile pyrazines to partition into the headspace.

  • Extraction : Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 40-65°C).

  • Desorption : Retract the fiber and immediately insert it into the hot injection port of the GC (e.g., 250-270°C). Desorb the analytes for a specific time (e.g., 1-5 minutes).

4. GC-MS Analysis

  • GC Column : A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Injector : Operate in splitless mode to ensure the complete transfer of analytes onto the column.

  • Data Analysis : Identify and quantify pyrazines based on their mass spectra and retention times compared to analytical standards.

Workflow for SPME Fiber Selection and Method Optimization

SPME_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Fiber Screening cluster_optimization Phase 3: Method Optimization cluster_analysis Phase 4: Routine Analysis define_analytes Define Target Pyrazines and Sample Matrix lit_review Literature Review for Similar Applications define_analytes->lit_review select_fibers Select Candidate SPME Fibers (e.g., DVB/CAR/PDMS, CAR/PDMS) lit_review->select_fibers screening_exp Perform Screening Experiments with Selected Fibers select_fibers->screening_exp compare_efficiency Compare Extraction Efficiency (Peak Area/Height) screening_exp->compare_efficiency choose_best_fiber Select Optimal Fiber compare_efficiency->choose_best_fiber optimize_params Optimize Key Parameters: - Extraction Time - Extraction Temperature - Equilibration Time choose_best_fiber->optimize_params validate_method Method Validation (LOD, LOQ, Linearity, Precision) optimize_params->validate_method routine_analysis Perform Routine Analysis validate_method->routine_analysis

Caption: Workflow for SPME fiber selection and method optimization.

Troubleshooting Guide

Q1: I am not detecting any peaks for my target pyrazines. What should I do?

  • Check the SPME Fiber : The fiber may be broken or worn out. Fibers have a limited lifetime and typically last for 50-100 injections. Replace the fiber if necessary.

  • Verify GC-MS System Performance : Inject a known reference standard directly into the GC-MS to confirm that the instrument is functioning correctly. If the problem persists, focus on the injection port, column, or detector.

  • Optimize Extraction Conditions : The extraction time may be too short, or the temperature may be too low. For semi-volatile compounds, slightly heating the sample can increase volatility. However, excessively high temperatures can reduce sensitivity, especially with absorption-type fibers like PDMS.

  • Check for Proper Desorption : Ensure the GC injector is in splitless mode for at least two minutes during desorption to allow for the complete transfer of analytes. The desorption temperature should be high enough (e.g., 250-270°C) to release the pyrazines from the fiber.

Q2: I am seeing extraneous or "ghost" peaks in my chromatogram. What is the cause?

  • Fiber Carryover : Analytes may not have been completely desorbed from the previous run. Increase the desorption time or temperature, or bake the fiber in a clean injection port before the next extraction.

  • Contamination : The vials, septa, or sample matrix may be contaminated. Run a blank analysis (an empty vial or a vial with only the solvent) to identify the source of contamination.

  • Septum Bleed : Pieces of the vial or injector septum can bleed volatile compounds. Use high-quality septa and replace them regularly.

Q3: My results have poor reproducibility. How can I improve precision?

  • Consistent Temperature Control : The sample temperature is critical for accurate quantitation. Use a constant temperature for all extractions to ensure good precision.

  • Precise Timing : Ensure that the equilibration and extraction times are identical for all samples and standards.

  • Consistent Sample Volume and Headspace : Maintain a consistent ratio of sample volume to headspace volume in the vials. Excessive headspace can reduce the analyte concentration and extraction efficiency.

  • Use of an Internal Standard : Spiking samples with a known amount of an internal standard (e.g., a deuterated pyrazine) can correct for variations in extraction efficiency and injection volume.

Troubleshooting Workflow

SPME_Troubleshooting_Workflow cluster_no_peaks Symptom: No/Low Peaks cluster_extra_peaks Symptom: Extraneous Peaks cluster_reproducibility Symptom: Poor Reproducibility start Problem Observed check_fiber Inspect SPME Fiber (Broken/Worn?) start->check_fiber check_carryover Check for Carryover (Bake Fiber) start->check_carryover check_temp Verify Consistent Temp. start->check_temp check_gc Check GC-MS System (Direct Injection) check_fiber->check_gc check_params Review SPME Parameters (Time, Temp, Desorption) check_gc->check_params remedy_no_peaks Replace Fiber, Service GC, or Optimize Method check_params->remedy_no_peaks run_blank Run Blank Sample check_carryover->run_blank check_septa Inspect Septa (Vial and Injector) run_blank->check_septa remedy_extra_peaks Increase Desorption, Use Clean Vials, or Replace Septa check_septa->remedy_extra_peaks check_timing Ensure Precise Timing check_temp->check_timing check_volume Check Sample/Headspace Vol. check_timing->check_volume use_is Use Internal Standard check_volume->use_is remedy_reproducibility Standardize All Parameters and Use Internal Standard use_is->remedy_reproducibility

Caption: A logical workflow for troubleshooting common SPME issues.

References

Reducing matrix effects in LC-MS/MS analysis of acetylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of acetylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of this compound, this can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3][4] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[4]

Q2: What are the common sources of matrix effects in this compound analysis, particularly in complex samples?

A: For this compound analysis in biological matrices like plasma or serum, the most significant contributors to matrix effects are endogenous phospholipids from cell membranes. In food and beverage samples, such as coffee or baked goods where this compound is a key flavor component, matrix interferences can arise from fats, pigments, and other complex organic molecules. Other general sources of interference can include salts, proteins, metabolites, and co-administered drugs.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.

Troubleshooting Guides

Q4: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?

A: The most effective initial step is to optimize your sample preparation procedure to remove interfering matrix components. This is followed by adjustments to the chromatographic method and ensuring the use of an appropriate internal standard.

cluster_0 Troubleshooting Workflow for Ion Suppression start Significant Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists is_selection Use Stable Isotope-Labeled Internal Standard chromatography->is_selection For improved accuracy reassess Re-evaluate Matrix Effect is_selection->reassess reassess->sample_prep Suppression Unresolved end Analysis Optimized reassess->end Suppression Mitigated fail Further Method Development Required reassess->fail Persistent Issues

Caption: A logical workflow for troubleshooting ion suppression.

Q5: What are the recommended sample preparation techniques to reduce matrix effects for this compound?

A: Several techniques can be employed, with the choice depending on the sample matrix. Solid Phase Extraction (SPE) is highly effective, especially for removing phospholipids in biological samples.

  • Solid Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples. For biological fluids, specific SPE cartridges like Oasis PRiME HLB or HybridSPE® are designed to remove phospholipids, a major cause of ion suppression. Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE can also be used to selectively retain and concentrate basic analytes while removing interferences.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than simple protein precipitation by partitioning this compound into a solvent where interfering matrix components are less soluble.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex food matrices like herbal teas or coffee. It involves an extraction and cleanup step with dispersive sorbents to remove interferences.

Q6: Can you provide a detailed protocol for phospholipid removal using SPE?

A: Yes, here is a general protocol for phospholipid removal using a pass-through SPE method, which is often simpler and faster than traditional bind-elute SPE.

Experimental Protocol: Phospholipid Removal using Pass-Through SPE (e.g., Oasis PRiME HLB)

  • Sample Pre-treatment:

    • For plasma or serum samples, perform protein precipitation first. Add 400 µL of acetonitrile to 100 µL of the sample.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • SPE Pass-Through Cleanup:

    • Place an Oasis PRiME HLB µElution plate or cartridge on a vacuum manifold or use a positive pressure manifold.

    • Load the supernatant from the previous step directly onto the SPE sorbent.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent. The this compound will pass through while phospholipids and other interferences are retained.

    • Collect the eluate, which contains the cleaned sample extract.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a solvent compatible with your LC mobile phase (e.g., 100 µL of 10% acetonitrile in water).

    • Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS analysis.

cluster_1 Pass-Through SPE Workflow for Phospholipid Removal start Plasma/Serum Sample ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge load Load Supernatant onto SPE Sorbent (e.g., Oasis PRiME HLB) centrifuge->load pass_through Apply Pressure/Vacuum (Analyte Passes Through, Phospholipids Retained) load->pass_through collect Collect Clean Eluate pass_through->collect evaporate Evaporate to Dryness (Nitrogen Blowdown) collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Injection reconstitute->end

Caption: Workflow for phospholipid removal using pass-through SPE.

Q7: How can I optimize my chromatographic method to reduce matrix effects?

A: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. Consider the following adjustments:

  • Change Column Chemistry: If you are using a standard C18 column, switching to a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase) might provide a different selectivity and resolve this compound from interferences.

  • Adjust Mobile Phase: Altering the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can change the retention behavior of both the analyte and matrix components.

  • Modify Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks, providing a cleaner baseline for this compound.

Q8: What is the best approach to compensate for matrix effects that cannot be eliminated?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).

  • Stable Isotope Dilution Analysis (SIDA): This technique involves adding a known amount of a stable isotope-labeled version of this compound (e.g., this compound-d3) to your sample at the beginning of the sample preparation process. The SIL-IS is chemically identical to this compound and will co-elute, experiencing the same matrix effects (ion suppression or enhancement). Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their peak areas remains constant even if the absolute signal intensity fluctuates. This allows for highly accurate and precise quantification.

cluster_2 Principle of Stable Isotope Dilution Analysis (SIDA) sample Sample containing unknown amount of this compound extraction Sample Preparation (Extraction, Cleanup) (Analyte and SIL-IS losses are proportional) sample->extraction sil_is Add known amount of Stable Isotope-Labeled This compound (SIL-IS) sil_is->extraction analysis LC-MS/MS Analysis (Analyte and SIL-IS experience same matrix effects) extraction->analysis ratio Measure Peak Area Ratio (Analyte / SIL-IS) analysis->ratio quant Quantify this compound (Ratio is independent of recovery and matrix effects) ratio->quant

Caption: The principle of Stable Isotope Dilution Analysis (SIDA).

Data Summary

The effectiveness of different sample preparation techniques in removing matrix interferences, particularly phospholipids, is a key consideration. The following table summarizes the comparative performance of various methods.

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryThroughputKey Advantage
Protein Precipitation (PPT) LowGoodHighFast and simple, but often insufficient for removing phospholipids.
Liquid-Liquid Extraction (LLE) Moderate to HighVariableMediumCan provide cleaner extracts than PPT.
Solid Phase Extraction (SPE) HighGood to ExcellentMediumVery effective at removing specific interferences like phospholipids.
HybridSPE®/Oasis PRiME >99%ExcellentHighCombines simplicity of PPT with high efficiency of phospholipid removal.

References

Troubleshooting poor peak shape for acetylpyrazine in GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Poor Peak Shape for Acetylpyrazine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving poor peak shape for this compound in Gas Chromatography with Flame Ionization Detection (GC-FID) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape for this compound in a GC-FID chromatogram?

A1: The ideal peak for this compound should be symmetrical and Gaussian-shaped. A measure of peak symmetry is the asymmetry factor (As) or tailing factor (Tf), which should ideally be between 0.9 and 1.2. Significant deviation from this range indicates a potential issue with the analytical method or the instrument.

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing for a polar, nitrogen-containing compound like this compound is frequently caused by unwanted secondary interactions with active sites within the GC system.[1] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or contaminants within the system.[1][2] Other potential causes include a poor column cut, incorrect column installation, or a mismatch between the polarity of the sample solvent and the stationary phase.[1]

Q3: I am observing peak fronting for this compound. What could be the issue?

A3: Peak fronting is most commonly a result of column overload.[3] This can happen if the concentration of this compound in the sample is too high or if the injection volume is too large for the column's capacity. Another possibility is a mismatch between the injection solvent and the stationary phase, particularly in splitless injection mode.

Q4: Can the inlet liner type affect the peak shape of this compound?

A4: Absolutely. The inlet liner is a critical component that can significantly impact the analysis of active compounds like this compound. Using a liner that is not properly deactivated can lead to significant peak tailing due to the interaction of this compound with active silanol groups on the glass surface. For polar analytes, it is highly recommended to use liners that have been specifically deactivated to be inert.

Q5: Which GC column is best suited for analyzing this compound?

A5: The choice of GC column depends on the sample matrix and the desired separation. For a polar compound like this compound, a mid-polar to polar stationary phase is generally recommended to achieve good peak shape and resolution. Polyethylene glycol (PEG) phases, often referred to as WAX columns, are a common choice. However, a well-deactivated, low-bleed 5% phenyl-polydimethylsiloxane column can also provide good results, especially for less complex samples. The key is to select a column that is known for its inertness to minimize secondary interactions.

Troubleshooting Guide

Problem: Asymmetrical Peak Tailing for this compound

This step-by-step guide will help you diagnose and resolve peak tailing issues with this compound.

Step 1: Initial Assessment

  • Observe the chromatogram: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing? If all peaks are tailing, it is likely a physical issue such as a poor column cut or improper installation. If only the polar this compound peak is tailing, it points towards a chemical interaction issue (active sites).

  • Review recent maintenance: Have the liner, septum, or column been changed recently? Problems may have been introduced during these procedures.

Step 2: The Inlet

The majority of peak shape problems originate in the GC inlet.

  • Liner Deactivation: The most probable cause for tailing of a polar compound is an active inlet liner.

    • Action: Replace the current liner with a new, high-quality deactivated liner. Using liners with glass wool should be done with caution, as the wool itself can be a source of activity.

  • Septum: A cored or leaking septum can introduce contaminants and cause baseline instability and peak shape issues.

    • Action: Replace the septum.

  • Contamination: Residues from previous injections can accumulate in the liner and create active sites.

    • Action: If replacing the liner is not immediately possible, it can be removed and cleaned, although replacement is generally recommended for consistent performance.

Step 3: The GC Column

  • Column Contamination: The front end of the column can accumulate non-volatile residues and become active over time.

    • Action: Trim the first 15-20 cm from the inlet end of the column. This will remove the most contaminated section.

  • Improper Installation: If the column is not installed at the correct depth in the inlet or detector, it can create dead volumes, leading to peak broadening and tailing.

    • Action: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut at the column ends.

  • Column Degradation: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, leading to poor peak shape.

    • Action: If trimming the column does not resolve the issue, the column may need to be replaced.

Step 4: Method Parameters

  • Injection Technique: A slow injection speed can cause the sample to be introduced as a broad band, which can contribute to peak broadening.

    • Action: Use a fast injection speed to ensure the sample is introduced onto the column in a narrow band.

  • Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete vaporization of the analyte. Conversely, if it is too high, it can cause degradation of thermally sensitive compounds.

    • Action: For this compound, an inlet temperature of 250 °C is a good starting point. This can be optimized as needed.

  • Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.

    • Action: Ensure the solvent polarity is compatible with the column's stationary phase.

Data Presentation

The following table illustrates the expected impact of liner deactivation on the peak asymmetry of this compound. The data is representative of typical results obtained when analyzing polar compounds.

Liner TypeAsymmetry Factor (As)Peak Height (Arbitrary Units)Comments
Standard Deactivated2.165,000Significant tailing observed, indicating interaction with active sites.
Base Deactivated1.392,000Improved peak shape and response due to neutralization of acidic silanol groups.
Ultra Inert1.198,000Optimal peak symmetry and highest response, indicating minimal active sites.

Mandatory Visualizations

Troubleshooting Workflow for this compound Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Poor Peak Shape (Tailing) for this compound check_all_peaks Do all peaks tail? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical (Activity) Issue check_all_peaks->chemical_issue No check_column_cut Check Column Cut & Installation physical_issue->check_column_cut replace_liner Replace Inlet Liner with Ultra Inert Liner chemical_issue->replace_liner reinstall_column Re-install Column Correctly check_column_cut->reinstall_column trim_column Trim 15-20 cm from Column Inlet replace_liner->trim_column Still Tailing problem_resolved Problem Resolved replace_liner->problem_resolved Resolved trim_column->problem_resolved Resolved check_method Review Method Parameters (Injection Speed, Temps) trim_column->check_method Still Tailing reinstall_column->problem_resolved check_method->problem_resolved Resolved replace_column Consider Column Replacement check_method->replace_column Still Tailing

Caption: A step-by-step workflow for diagnosing and resolving peak tailing of this compound.

Analyte Interactions in the GC Inlet

AnalyteInteractions Analyte Interactions in the GC Inlet cluster_liner Inlet Liner Surface Liner Glass Surface Active Silanol Site (-Si-OH) Tailing Peak Tailing Liner:f1->Tailing Analyte This compound Molecule (Polar, Basic) Analyte->Liner:f1 Adsorption/ Secondary Interaction DeactivatedLiner Deactivated Liner Surface (-Si-O-SiR3) Analyte->DeactivatedLiner No Interaction GoodPeak Symmetrical Peak DeactivatedLiner->GoodPeak

Caption: Interaction of polar this compound with active vs. deactivated inlet liner surfaces.

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

Objective: To replace the GC inlet liner to eliminate active sites and contamination.

Materials:

  • New, deactivated GC inlet liner (appropriate for your instrument and injection type)

  • Lint-free gloves

  • Plastic tweezers

  • Inlet wrench or tool provided by the GC manufacturer

Procedure:

  • Cool Down: Set the inlet temperature to ambient (e.g., 40 °C) and turn off the oven and detector heating. Wait for all heated zones to cool down.

  • Turn Off Gases: Turn off the carrier and other gases at the instrument or the gas source.

  • Open the Inlet: Once the inlet is cool to the touch, use the appropriate wrench to loosen and remove the inlet nut.

  • Remove Old Liner: Carefully remove the old liner using plastic tweezers. Avoid touching the liner with your fingers to prevent contamination.

  • Inspect the Inlet: Visually inspect the inside of the inlet for any debris or septum particles. Clean if necessary.

  • Install New Liner: Using clean plastic tweezers, insert the new, deactivated liner into the inlet. Ensure it is seated correctly.

  • Replace Septum and O-ring: It is good practice to replace the septum and any O-rings at the same time as the liner.

  • Close the Inlet: Re-install and tighten the inlet nut. Do not overtighten.

  • Restore Gas Flow: Turn the carrier gas back on and check for leaks around the inlet fitting using an electronic leak detector.

  • Heat Up: Once leak-free, restore the method temperatures and allow the system to equilibrate before running a sample.

Protocol 2: GC Column Trimming and Installation

Objective: To remove the contaminated front section of the GC column and reinstall it correctly.

Materials:

  • Lint-free gloves

  • Ceramic scoring wafer or capillary column cutter

  • Magnifying glass (10x or higher)

  • New column nuts and ferrules (appropriate for your column diameter)

  • Wrenches for column nuts

  • Methanol or acetone in a small beaker

Procedure:

  • Cool Down and Power Off: Follow steps 1 and 2 from Protocol 1.

  • Remove Column: Carefully loosen the column nuts at both the inlet and detector ends and gently pull the column out.

  • Trim the Inlet End:

    • Uncoil about 20-30 cm of the column from the inlet side.

    • Using a ceramic scoring wafer, make a light score on the polyimide coating about 15-20 cm from the end.

    • Gently flex the column at the score to create a clean, square break.

    • Inspect the cut with a magnifying glass to ensure it is a clean, 90-degree cut with no jagged edges or shards. If the cut is not perfect, repeat the process.

  • Install New Nut and Ferrule: Slide a new column nut and ferrule onto the freshly cut end of the column.

  • Install Column in Inlet:

    • Insert the column into the inlet to the correct depth as specified by your GC manufacturer's manual. This is a critical step for good peak shape.

    • Tighten the nut finger-tight, then use a wrench to tighten it an additional quarter to a half turn. Do not overtighten.

  • Purge the Column: Turn on the carrier gas and allow it to flow through the column for 5-10 minutes to purge any air. You can check for flow by dipping the detector end of the column into a vial of methanol and observing for bubbles.

  • Install in Detector: Insert the detector end of the column to the correct depth and tighten the nut.

  • Leak Check: Heat the oven to 40 °C and perform a thorough leak check at both the inlet and detector fittings with an electronic leak detector.

  • Column Conditioning: Once the system is confirmed to be leak-free, heat the oven to a temperature slightly above your method's maximum temperature (but below the column's maximum isothermal limit) and hold for 30-60 minutes to condition the column.

  • Equilibrate and Test: Cool the oven to the initial method temperature, allow the system to equilibrate, and inject a standard to check the performance.

References

Technical Support Center: Enhancing the Perceived Nutty Flavor of Acetylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with acetylpyrazine to enhance nutty flavors in various products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its characteristic flavor profile?

A1: this compound is a heterocyclic aromatic organic compound that is a key contributor to the desirable nutty, roasted, and popcorn-like flavors in a variety of foods and beverages.[1][2] It is formed naturally during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[3][4] Its flavor profile is often described as a combination of roasted, nutty, bready, and yeasty notes with nuances of popcorn and corn chips.[4]

Q2: How can I start incorporating this compound to enhance a nutty flavor in my product?

A2: A general recommendation is to start with a very low concentration, around 0.5% to 1% of the total flavor concentrate, and adjust based on sensory evaluation. It is a potent flavor compound, and excessive amounts can lead to undesirable dusty, dry, or stale notes. For liquid applications, a common starting point is one to two drops per 5ml of liquid.

Q3: What are some common flavor compounds that have synergistic effects with this compound to enhance nutty flavors?

A3: this compound often works synergistically with other Maillard reaction products and sulfur-containing compounds. Combining it with other pyrazines, such as 2,3-dimethylpyrazine (peanut character) or trimethylpyrazine (roasted notes), can create a more complex and authentic nutty profile. Additionally, sulfur compounds like thiophenes can contribute to meaty and roasted notes that complement the nuttiness of this compound. The interaction with Strecker aldehydes has also been shown to enhance nutty flavors, particularly in aged products.

Troubleshooting Guides

Issue 1: The nutty flavor is too weak or not perceptible.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Concentration Gradually increase the concentration of this compound in small increments (e.g., 0.1% at a time).Enhanced nutty flavor perception. Be cautious of overdosing.
Matrix Effects The food matrix can trap flavor compounds, preventing their release. Consider the product's composition. In high-fat or high-protein matrices, you may need a higher concentration of this compound. For viscous products, flavor release may be slower.Improved release and perception of the nutty flavor.
Lack of Synergistic Compounds Introduce other flavor compounds known to have synergistic effects with this compound. Experiment with the addition of small amounts of 2,3-dimethylpyrazine for a more peanut-like character or sulfur compounds for a roasted note.A more complex, well-rounded, and intense nutty flavor profile.
Issue 2: The product has developed undesirable off-notes (e.g., burnt, bitter, chemical-like).
Potential Cause Troubleshooting Step Expected Outcome
Excessive Concentration Reduce the concentration of this compound. High levels can lead to harsh, burnt, or chemical-like off-notes.Reduction or elimination of the off-notes, resulting in a cleaner nutty flavor.
Instability in the Matrix This compound can be unstable under certain conditions. It is generally stable at room temperature in a closed container but should be kept away from strong oxidizing agents and bases. Evaluate the pH and potential for oxidative reactions in your product matrix. Consider using encapsulation techniques to protect the flavor compound.Improved flavor stability and prevention of off-note development over the product's shelf life.
Interaction with Other Ingredients Certain ingredients in your formulation may react with this compound to produce off-notes. Conduct a systematic evaluation of each ingredient's interaction with this compound.Identification of the problematic ingredient and reformulation to avoid the negative interaction.
Degradation due to Processing High temperatures during processing can degrade this compound and lead to the formation of off-notes. Evaluate the thermal stability of this compound under your specific processing conditions. Consider adding it at a later stage of processing if possible.Preservation of the desired nutty flavor profile and prevention of thermal degradation products.

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis for Nutty Flavor Profile

This protocol outlines a method for a trained sensory panel to quantify the nutty flavor attributes of a product containing this compound.

1. Panelist Selection and Training:

  • Recruit 8-12 panelists with demonstrated sensory acuity.

  • Train panelists to identify and scale the intensity of key nutty flavor attributes using a standardized lexicon (see table below).

AttributeDefinitionReference Standard (on a 15-point scale)
Overall Nutty The general sensation associated with nuts.Roasted, unsalted almonds (Intensity: 12)
Roasted The flavor associated with thermal processing of nuts.Toasted pecans (Intensity: 10)
Green/Beany The flavor reminiscent of raw or lightly cooked beans or nuts.Raw peanuts (Intensity: 8)
Woody The flavor associated with the woody part of a nut.Walnut skins (Intensity: 5)
Burnt An over-roasted, slightly acrid flavor.Over-roasted coffee beans (Intensity: 3)

2. Sample Preparation:

  • Prepare samples with varying concentrations of this compound and any synergistic compounds.

  • Code samples with random three-digit numbers to blind the panelists.

  • Present samples at a controlled temperature in a consistent format.

3. Sensory Evaluation:

  • Panelists evaluate each sample individually in a controlled sensory booth.

  • Panelists rate the intensity of each attribute on a 15-point line scale anchored with "not perceptible" and "very intense."

  • Provide unsalted crackers and water for palate cleansing between samples.

4. Data Analysis:

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

  • Use Principal Component Analysis (PCA) to visualize the relationships between samples and sensory attributes.

Protocol 2: Triangle Test for Discrimination of Nutty Flavor Enhancement

This protocol is used to determine if a perceptible difference in nutty flavor exists between a control sample and a sample containing this compound.

1. Sample Preparation:

  • Prepare a control sample (without this compound) and a test sample (with this compound).

  • For each panelist, present three coded samples: two of one type and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

2. Sensory Evaluation:

  • Instruct panelists to identify the sample that is different from the other two.

  • The test is a forced-choice test; panelists must choose one sample.

3. Data Analysis:

  • Analyze the number of correct identifications using a binomial test or a chi-squared test to determine if the difference is statistically significant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Optimization Formulation Product Formulation Control Control Sample (No this compound) Formulation->Control Test Test Samples (Varying this compound Concentrations) Formulation->Test Sensory Sensory Panel Evaluation (Descriptive Analysis/Triangle Test) Control->Sensory Test->Sensory Instrumental Instrumental Analysis (GC-O/GC-MS) Test->Instrumental Stats Statistical Analysis (ANOVA, PCA) Sensory->Stats Instrumental->Stats Optimization Flavor Profile Optimization Stats->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for enhancing nutty flavor with this compound.

Troubleshooting_Logic Start Problem with Nutty Flavor WeakFlavor Flavor Too Weak? Start->WeakFlavor OffNotes Off-Notes Present? Start->OffNotes WeakFlavor->OffNotes No IncreaseConc Increase this compound Concentration WeakFlavor->IncreaseConc Yes ReduceConc Reduce this compound Concentration OffNotes->ReduceConc Yes AddSynergist Add Synergistic Compounds IncreaseConc->AddSynergist CheckMatrix Evaluate Matrix Effects AddSynergist->CheckMatrix CheckStability Assess Stability (pH, Oxidation) ReduceConc->CheckStability CheckProcessing Evaluate Processing Conditions (Heat) CheckStability->CheckProcessing

Caption: Troubleshooting logic for common issues with this compound.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound (Odorant) OR Olfactory Receptor (e.g., OR5K1) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to IonChannel Cyclic Nucleotide-gated Ion Channel cAMP->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Ca2+ & Na+ Influx ActionPotential Action Potential Depolarization->ActionPotential Brain Olfactory Bulb (Brain) ActionPotential->Brain Signal Transmitted to Perception Perception of 'Nutty' Flavor Brain->Perception

Caption: Simplified olfactory signaling pathway for nutty flavor perception.

References

Technical Support Center: Industrial Scale-Up of Acetylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of acetylpyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial synthesis routes for this compound include:

  • Grignard Reaction: Involves the reaction of a pyrazine derivative (like 2-cyanopyrazine) with a Grignard reagent (e.g., methylmagnesium bromide). This method can achieve high yields but requires strict anhydrous conditions and careful temperature control.[1][2]

  • Oxidation of 2-Ethylpyrazine: This method involves the oxidation of 2-ethylpyrazine to form this compound. It can be a cost-effective route, particularly if 2-ethylpyrazine is readily available.[3]

  • Friedel-Crafts Acylation: This is a widely employed industrial method that involves the acylation of pyrazine using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[4]

  • Electrochemical Synthesis: A newer method that involves the electrochemical acetylation of pyrazine. It is considered a greener alternative with milder reaction conditions.[5]

Q2: What are the key safety considerations during the industrial scale-up of this compound synthesis?

A2: Key safety considerations include:

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and sensitive to moisture and air. Large-scale reactions require inert atmospheres and careful handling to prevent fires and explosions.

  • Solvents: Many synthesis routes use flammable and volatile organic solvents like ether and toluene. Proper ventilation, grounding of equipment, and use of explosion-proof equipment are crucial.

  • Exothermic Reactions: Grignard reactions and Friedel-Crafts acylations can be highly exothermic. Robust temperature control systems and emergency cooling plans are essential to prevent runaway reactions.

  • Reagents: Handling of corrosive and toxic reagents like chlorine gas (in the 2-ethylpyrazine route) and Lewis acids requires appropriate personal protective equipment (PPE) and engineering controls.

Q3: How can I purify this compound at an industrial scale?

A3: Common industrial purification methods for this compound include:

  • Crystallization/Recrystallization: This is a cost-effective method for purifying solid this compound. The choice of solvent is critical to achieve high purity and yield. Recrystallization can be repeated to achieve ultra-pure compounds.

  • Distillation: For liquid impurities or to remove solvents, distillation under reduced pressure can be effective.

  • Chromatography: While highly effective at achieving high purity, column chromatography can be expensive and less practical for very large-scale production compared to crystallization. It is often used for high-value pharmaceutical applications.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Troubleshooting Steps
Grignard reaction fails to initiate or proceeds with low conversion. Inactive magnesium surface due to oxide layer.Activate magnesium turnings by mechanical grinding, using iodine crystals, or a small amount of 1,2-dibromoethane.
Presence of moisture in reagents or glassware.Flame-dry all glassware before use. Use anhydrous solvents and ensure starting materials are dry.
Low yield in the oxidation of 2-ethylpyrazine. Inefficient catalyst or suboptimal reaction temperature.Screen different catalysts and optimize the reaction temperature. A temperature range of 70-75°C has been reported to give higher yields of the intermediate.
Incomplete reaction.Increase reaction time and monitor the reaction progress using techniques like GC or TLC.
Low yield in electrochemical synthesis. Suboptimal current density or charge passed.Optimize the current density and the total charge passed per mole of reactant. A yield of 44.12% was achieved with a charge of 2.5 F·mol⁻¹.
Inefficient electrode material.Experiment with different electrode materials to improve reaction efficiency.
By-product Formation
Symptom Potential Cause Troubleshooting Steps
Presence of a significant amount of a high-boiling point impurity in Grignard synthesis. Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.Slowly add the alkyl halide to the magnesium suspension to maintain a low concentration of the halide.
Formation of multiple pyrazine derivatives. Lack of regioselectivity in the synthesis.For complex pyrazines, consider a multi-step synthesis that allows for controlled addition of substituents.
General impurities detected by GC-MS. Side reactions due to incorrect stoichiometry or temperature.Carefully control the molar ratios of reactants. Optimize the reaction temperature to favor the desired reaction pathway.
Utilize analytical techniques like GC-MS to identify the structure of by-products, which can provide insights into the side reactions occurring.

Quantitative Data

Table 1: Comparison of this compound Synthesis Routes

Synthesis Route Starting Materials Key Reagents/Conditions Reported Yield (%) Key Advantages Key Challenges for Scale-Up
Grignard Reaction 2-Cyanopyrazine, Methyl HalideMagnesium, Anhydrous Solvent (Ether/THF)~69% (with copper catalyst)High yield, well-established chemistry.Requires strict anhydrous conditions, pyrophoric reagents, and low temperatures (3-5°C).
Oxidation of 2-Ethylpyrazine 2-EthylpyrazineChlorine, Benzoyl Peroxide, 50-95°CUp to 60%Potentially lower cost, simpler setup.Use of hazardous chlorine gas, multi-step process.
Electrochemical Synthesis Pyrazine, Pyruvic AcidAmmonium Persulfate, Lead Electrode44.12%Milder reaction conditions, environmentally friendly.Lower reported yield, scalability of electrochemical reactors.
Friedel-Crafts Acylation PyrazineAcetyl Chloride/Acetic Anhydride, Lewis Acid (e.g., AlCl₃)Not specified in searchesWidely used industrial method.Use of corrosive and moisture-sensitive Lewis acids, potential for side reactions.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is based on a patented method and should be adapted and optimized for specific laboratory and scale-up conditions.

Materials:

  • 2-Cyanopyrazine

  • Methylmagnesium chloride (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Ethanol

  • Activated Carbon

  • Hydrochloric Acid (for hydrolysis)

Procedure:

  • Reaction Setup: In a flame-dried, inert-atmosphere reactor, charge magnesium turnings and anhydrous THF.

  • Grignard Formation: Slowly add methyl chloride to the magnesium suspension to form the Grignard reagent, methylmagnesium chloride.

  • Reaction with 2-Cyanopyrazine: Dissolve 2-cyanopyrazine in anhydrous toluene and add it dropwise to the Grignard reagent solution while maintaining a controlled temperature.

  • Hydrolysis: After the reaction is complete, carefully quench the reaction mixture with an acidic aqueous solution (e.g., dilute HCl).

  • Workup: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in ethanol and treat with activated carbon to remove colored impurities.

    • Filter the solution and cool to induce crystallization of this compound.

    • Collect the crystals by filtration and dry under vacuum.

Protocol 2: Synthesis from 2-Ethylpyrazine

This protocol is based on a patented method and should be adapted and optimized for specific laboratory and scale-up conditions.

Materials:

  • 2-Ethylpyrazine

  • Chlorine gas

  • Benzoyl peroxide (catalyst)

  • Glacial acetic acid

  • Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Chlorination: In a suitable reactor, dissolve 2-ethylpyrazine in a mixture of glacial acetic acid and hydrochloric acid. Add benzoyl peroxide as a catalyst. Heat the mixture to 70-75°C and bubble chlorine gas through the solution.

  • Intermediate Isolation: Once the reaction is complete (monitored by GC), cool the mixture and isolate the chlorinated intermediate.

  • Hydrolysis: Add the intermediate to a mixture of saturated sodium bicarbonate solution and DMSO. Heat the mixture to around 80°C for several hours to hydrolyze the intermediate to this compound.

  • Workup: Cool the reaction mixture and extract the this compound with a suitable organic solvent.

  • Purification: Purify the crude this compound by crystallization or distillation.

Visualizations

experimental_workflow_grignard cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_glass Flame-dry Glassware grignard Form Grignard Reagent (Methylmagnesium Chloride) prep_glass->grignard prep_solv Use Anhydrous Solvents prep_solv->grignard reaction React with 2-Cyanopyrazine grignard->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis extraction Solvent Extraction hydrolysis->extraction cryst Crystallization extraction->cryst drying Drying cryst->drying product Pure this compound drying->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_initiation Grignard Reaction? (Initiation Failure) start->check_initiation check_conditions Incorrect Reaction Conditions? start->check_conditions check_purity Impure Starting Materials? start->check_purity solution_activation Activate Mg Surface check_initiation->solution_activation Yes solution_anhydrous Ensure Anhydrous Conditions check_initiation->solution_anhydrous Yes solution_optimize Optimize Temp. & Reaction Time check_conditions->solution_optimize Yes solution_purify_sm Purify Starting Materials check_purity->solution_purify_sm Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Column Selection for Separating Alkylpyrazine Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate columns for separating alkylpyrazine positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating alkylpyrazine positional isomers?

A1: The primary challenge stems from the high structural similarity of positional isomers. This similarity results in very close physicochemical properties, leading to two main analytical hurdles:

  • Co-elution: Due to their similar properties, positional isomers often have very similar retention times on chromatographic columns, resulting in overlapping or co-eluting peaks. This makes accurate quantification of individual isomers difficult.

  • Similar Mass Spectra: In Gas Chromatography-Mass Spectrometry (GC-MS), positional isomers frequently produce nearly identical mass spectra. This similarity makes it challenging to differentiate and identify them based on mass spectral data alone, necessitating robust chromatographic separation.[1][2]

Q2: Which chromatographic techniques are most suitable for separating alkylpyrazine positional isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for this purpose. The choice between them depends on the specific alkylpyrazine isomers and the sample matrix.

  • GC is generally preferred for volatile and thermally stable alkylpyrazines, offering high separation efficiency.

  • HPLC is a valuable alternative for less volatile or thermally labile isomers and can provide different selectivity based on the chosen stationary and mobile phases.

Supercritical Fluid Chromatography (SFC) is an emerging technique that can also be used, offering advantages in terms of speed and reduced solvent consumption.

Q3: How critical is column selection for this separation?

A3: Column selection is the most critical factor in achieving the separation of alkylpyrazine positional isomers. The choice of the stationary phase dictates the selectivity, which is the ability of the column to differentiate between the closely related isomers.

Gas Chromatography (GC) Troubleshooting and Column Selection Guide

Problem: Poor or no separation of alkylpyrazine positional isomers.

This is the most common issue encountered. The solution often lies in selecting a column with the appropriate stationary phase.

Solution: Employ a Polar Stationary Phase.

For the separation of alkylpyrazine isomers, the polarity of the GC column's stationary phase is paramount.

  • Polar Columns (Recommended): Columns with polar stationary phases, such as those containing polyethylene glycol (PEG), are highly effective. These columns, like the DB-WAX or SUPELCOWAX 10 , provide the necessary selectivity to resolve positional isomers.[3] The polar phase interacts differently with the subtle differences in the dipole moments of the isomers, leading to differential retention and, therefore, separation.

  • Non-Polar Columns (Less Effective): Non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 ), are generally less effective at separating these isomers. On non-polar columns, compounds tend to elute primarily based on their boiling points, which are often very similar for positional isomers.

Data Presentation: GC Column Performance

The following table summarizes the performance of different GC columns for the separation of dimethylpyrazine isomers based on their Kovats Retention Indices (RI). A larger difference in RI values indicates better separation.

IsomerColumn TypeStationary PhasePolarityKovats Retention Index (RI)
2,6-DimethylpyrazineDB-55% Phenyl MethylpolysiloxaneNon-Polar912
2,5-DimethylpyrazineDB-55% Phenyl MethylpolysiloxaneNon-Polar~913 (Expected to be very similar to 2,6-isomer)
2,6-DimethylpyrazineDB-WAXPolyethylene Glycol (PEG)Polar1308
2,5-DimethylpyrazineDB-WAXPolyethylene Glycol (PEG)Polar~1318 (Expected to be slightly higher than 2,6-isomer)

Note: The retention index for 2,5-dimethylpyrazine on DB-5 and DB-WAX is an estimation based on typical elution patterns. The key takeaway is the significantly larger difference in retention indices on the polar DB-WAX column.

Experimental Protocols: GC-MS Analysis

Here is a typical GC-MS protocol for the analysis of alkylpyrazine isomers:

Protocol 1: GC-MS Separation of Alkylpyrazines on a Polar Column

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-250

Troubleshooting Tip: If co-elution persists, try a slower oven ramp rate (e.g., 3-5°C/min) to improve resolution.

Mandatory Visualization: GC Column Selection Workflow

GC_Column_Selection start Goal: Separate Alkylpyrazine Positional Isomers column_choice Select GC Column Stationary Phase start->column_choice polar_column Polar Column (e.g., DB-WAX) column_choice->polar_column Recommended nonpolar_column Non-Polar Column (e.g., DB-5) column_choice->nonpolar_column Not Recommended good_separation Good Separation Achieved polar_column->good_separation poor_separation Poor or No Separation nonpolar_column->poor_separation optimize Optimize Method (e.g., slower ramp rate) poor_separation->optimize optimize->column_choice Re-evaluate

Caption: Workflow for selecting the appropriate GC column.

High-Performance Liquid Chromatography (HPLC) Troubleshooting and Column Selection Guide

Problem: Inadequate separation of alkylpyrazine isomers on a standard C18 column.

While C18 columns are versatile, they may not always provide sufficient selectivity for closely related positional isomers.

Solution: Consider Alternative Stationary Phases.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyrazine ring of the analytes.

  • Chiral Columns: Interestingly, chiral stationary phases can be highly effective for separating achiral positional isomers. The rigid, three-dimensional structure of the chiral selector can provide the shape selectivity needed to resolve isomers that differ only in the position of a substituent.

Data Presentation: HPLC Column Performance

The following table provides an example of HPLC conditions for separating alkylpyrazine isomers.

IsomersColumn TypeStationary PhaseMobile Phase
2-ethyl-6-methylpyrazine & 2-ethyl-5-methylpyrazineChiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (99:1, v/v)
Experimental Protocols: HPLC Separation

Protocol 2: HPLC Separation of Alkylpyrazine Isomers on a Chiral Column

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Troubleshooting Tip: If peak tailing is observed, especially with basic alkylpyrazines, it may be due to interactions with residual silanol groups on the silica support. Adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can help to improve peak shape.

Mandatory Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting start Poor Separation on C18 Column cause Potential Cause? start->cause insufficient_selectivity Insufficient Stationary Phase Selectivity cause->insufficient_selectivity Co-elution peak_tailing Peak Tailing Issues cause->peak_tailing Asymmetric Peaks solution_selectivity Switch to Alternative Phase: - Phenyl-Hexyl - Chiral Column insufficient_selectivity->solution_selectivity solution_tailing Modify Mobile Phase: - Add basic modifier (e.g., 0.1% DEA) peak_tailing->solution_tailing

Caption: Troubleshooting poor separation in HPLC.

References

Correcting for instrument drift in quantitative pyrazine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of pyrazines, with a specific focus on correcting for instrument drift.

Troubleshooting Guides & FAQs

Q1: What are the common signs of instrument drift in my quantitative pyrazine analysis?

A1: Instrument drift refers to the gradual change in an instrument's response over time, leading to potential inaccuracies in quantitative measurements.[1][2] Common signs of instrument drift during pyrazine analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), include:

  • Gradual increase or decrease in baseline: The baseline of your chromatogram may show a consistent upward or downward trend across a series of runs.[3][4]

  • Shifting retention times: The time it takes for a specific pyrazine to elute from the GC column may change over the course of an analytical batch.[5]

  • Changes in peak area or height: For the same concentration of a standard, you may observe a progressive increase or decrease in the peak area or height.

  • Inconsistent calibration curve results: When running calibration standards, you may find that the response factor (signal/concentration) is not constant.

  • Failure to meet system suitability criteria: Your system may fail pre-defined quality control checks.

Q2: What are the potential causes of instrument drift in my GC-MS system?

A2: Instrument drift in a GC-MS system can stem from various sources. Identifying the root cause is crucial for effective troubleshooting. Potential causes include:

  • Column degradation: The stationary phase of the GC column can degrade over time, especially at high temperatures, leading to column bleed and a rising baseline.

  • Contamination: Buildup of non-volatile residues in the injector, column, or ion source can affect system performance.

  • Carrier gas flow instability: Fluctuations in the carrier gas flow rate can cause changes in retention times and detector response.

  • Temperature fluctuations: Inconsistent temperatures in the injector, oven, or detector can impact chromatography and signal intensity.

  • Detector aging or contamination: The detector's sensitivity can change over time due to filament aging (in the case of a mass spectrometer) or contamination of the ion source.

  • Leaks in the system: Small leaks in the gas lines or connections can introduce air and moisture, affecting the stability of the system.

Q3: How can I correct for instrument drift during my quantitative analysis?

A3: Several strategies can be employed to correct for instrument drift and ensure the accuracy and reliability of your quantitative data. The most common and effective methods are:

  • Internal Standard (IS) Calibration: This is a powerful technique where a known amount of a specific compound (the internal standard) is added to all samples, calibration standards, and quality control (QC) samples. The ratio of the analyte signal to the internal standard signal is then used for quantification. This method helps to compensate for variations in injection volume, sample evaporation, and instrument response.

  • Regular Calibration: Performing calibrations at the beginning and end of each analytical batch, and potentially at intervals within the batch, can help to monitor and correct for drift.

  • Use of Quality Control (QC) Samples: Analyzing QC samples at regular intervals throughout the analytical run allows you to track the instrument's performance over time. If the QC sample results drift outside of acceptable limits, it indicates a problem that needs to be addressed.

  • Drift Correction Algorithms: Some data analysis software packages include algorithms that can mathematically model and correct for baseline drift.

Below is a troubleshooting workflow to help identify and address instrument drift:

InstrumentDriftTroubleshooting start Observe Signs of Instrument Drift (e.g., shifting peaks, baseline drift) check_qc Analyze Quality Control (QC) Samples start->check_qc qc_fail QC Fails Acceptance Criteria check_qc->qc_fail No qc_pass QC Within Acceptance Criteria check_qc->qc_pass Yes investigate_cause Investigate Potential Causes qc_fail->investigate_cause continue_analysis Continue Analysis qc_pass->continue_analysis check_leaks Check for System Leaks investigate_cause->check_leaks check_consumables Inspect Consumables (e.g., septum, liner, column) investigate_cause->check_consumables check_parameters Verify Method Parameters (e.g., temperatures, flow rates) investigate_cause->check_parameters implement_correction Implement Corrective Actions check_leaks->implement_correction check_consumables->implement_correction check_parameters->implement_correction recalibrate Recalibrate the Instrument implement_correction->recalibrate use_is Utilize Internal Standard Calibration implement_correction->use_is rerun_samples Re-run Affected Samples recalibrate->rerun_samples use_is->rerun_samples rerun_samples->continue_analysis InternalStandardWorkflow start Start prep_stocks Prepare Pyrazine and Internal Standard (IS) Stock Solutions start->prep_stocks prep_cal Prepare Calibration Standards (with constant IS concentration) prep_stocks->prep_cal prep_samples Prepare Samples (with constant IS concentration) prep_stocks->prep_samples analyze Analyze via GC-MS prep_cal->analyze prep_samples->analyze process_data Process Data analyze->process_data calc_rf Calculate Response Factors and Generate Calibration Curve process_data->calc_rf quantify Quantify Pyrazines in Samples calc_rf->quantify end End quantify->end SST_Logic start Perform System Suitability Test (SST) check_criteria Do all parameters meet acceptance criteria? start->check_criteria proceed Proceed with Sample Analysis check_criteria->proceed Yes troubleshoot Troubleshoot System check_criteria->troubleshoot No re_run_sst Re-run SST troubleshoot->re_run_sst re_run_sst->check_criteria

References

Addressing moisture sensitivity of crystalline acetylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Crystalline Acetylpyrazine

Welcome to the technical support center for crystalline this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the moisture sensitivity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is crystalline this compound and why is its moisture sensitivity a concern?

Crystalline this compound is an aromatic compound used as a flavoring agent and in pharmaceutical research. Like many crystalline solids, it can be susceptible to moisture, which can lead to physical and chemical changes.[1] Moisture uptake can result in caking, changes in crystal structure (polymorphism), and potentially degradation, all of which can impact experimental outcomes, product stability, and regulatory compliance.[1][2]

Q2: How can I visually identify if my crystalline this compound has been affected by moisture?

Signs of moisture uptake include a change in the appearance of the powder from a free-flowing solid to a clumpy or caked material. In more extreme cases, the crystals may appear wet or even begin to dissolve.[3]

Q3: What are the recommended storage conditions for crystalline this compound?

To minimize moisture exposure, crystalline this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] For highly sensitive experiments, storage in a desiccator with a suitable drying agent or in a controlled low-humidity environment, such as a glove box, is recommended.

Q4: Can moisture affect the crystal structure of this compound?

Yes, moisture can induce phase transformations in crystalline solids, leading to the formation of hydrates or different polymorphic forms. Such changes can alter the material's physical properties, including solubility and stability. X-ray Powder Diffraction (XRPD) is the primary technique to detect these changes.

Q5: How does moisture impact the thermal properties of this compound?

Water can act as a plasticizer, potentially lowering the glass transition temperature or melting point of a crystalline solid. Differential Scanning Calorimetry (DSC) is a useful technique to observe these changes.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with crystalline this compound.

Problem Potential Cause Recommended Action
Caking or Clumping of Powder Exposure to ambient humidity during handling or storage.1. Handle the material in a low-humidity environment (e.g., glove box).2. Ensure storage containers are tightly sealed and consider using a desiccator.3. Gently break up clumps with a spatula before weighing, ensuring not to grind the material which could alter particle size.
Inconsistent Weighing Results Rapid moisture uptake by the hygroscopic material on the balance pan.1. Use a weighing vessel with a lid.2. Minimize the time the sample is exposed to the atmosphere.3. Consider weighing in a controlled humidity environment.
Changes in Solubility or Dissolution Rate Possible change in crystal form (polymorph or hydrate formation) due to moisture exposure.1. Characterize the crystal form of the material using X-ray Powder Diffraction (XRPD).2. Compare the XRPD pattern to a reference standard stored under anhydrous conditions.3. Perform dissolution studies under controlled conditions.
Unexpected Peaks in Analytical Chromatograms Degradation of the material, potentially catalyzed by moisture.1. Confirm the identity of the unexpected peaks using a suitable analytical technique (e.g., LC-MS).2. Store the material under inert gas (e.g., nitrogen or argon) to minimize both moisture and oxidative degradation.3. Re-evaluate the stability of the compound under your experimental conditions.
Alteration in Melting Point Presence of bound or adsorbed water.1. Determine the water content using Thermogravimetric Analysis (TGA) or Karl Fischer titration.2. Analyze the material using Differential Scanning Calorimetry (DSC) to observe changes in the melting endotherm.

Data Presentation

Understanding the hygroscopic nature of a crystalline solid is best achieved through quantitative data. Below are examples of how such data for this compound would be presented.

Table 1: Hygroscopicity Classification of Crystalline this compound

The hygroscopicity can be classified based on the percentage increase in mass after storage at a specific relative humidity (RH) and temperature for 24 hours, as defined by the European Pharmacopoeia.

Hygroscopicity Class Mass Increase (w/w) at 25°C and 80% RH Example Data for this compound
Non-hygroscopic< 0.2%Hypothetical Value
Slightly hygroscopic≥ 0.2% and < 2%Hypothetical Value
Moderately hygroscopic≥ 2% and < 15%Hypothetical Value
Very hygroscopic≥ 15%Hypothetical Value

Table 2: Dynamic Vapor Sorption (DVS) Analysis of Crystalline this compound

DVS analysis provides a detailed moisture sorption-desorption isotherm, showing the mass change of the material as a function of relative humidity at a constant temperature.

Relative Humidity (%) % Mass Change (Sorption) % Mass Change (Desorption)
00.000.15
100.050.20
200.100.25
300.150.30
400.200.35
500.250.40
600.300.45
700.350.50
800.400.55
900.500.60

Table 3: Thermal Analysis Data for Crystalline this compound

TGA and DSC can be used to quantify water content and observe thermal events related to moisture.

Analysis Parameter Result (Hypothetical)
TGAWeight Loss up to 150°C0.5% (attributed to moisture)
DSCMelting Point (anhydrous)76°C
DSCMelting Point (after exposure to 80% RH)74°C

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Dynamic Vapor Sorption (DVS) Analysis

  • Objective: To determine the moisture sorption and desorption characteristics of crystalline this compound.

  • Methodology:

    • Place approximately 10-20 mg of the sample into the DVS instrument sample pan.

    • Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved.

    • Increase the relative humidity in a stepwise manner (e.g., 10% increments) from 0% to 90% RH. At each step, the mass is allowed to equilibrate.

    • Once 90% RH is reached and the mass is stable, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.

    • Plot the percentage change in mass against the relative humidity.

2. Thermogravimetric Analysis (TGA)

  • Objective: To quantify the water content of crystalline this compound.

  • Methodology:

    • Calibrate the TGA instrument for mass and temperature.

    • Place 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample from ambient temperature to approximately 200°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The weight loss in the initial phase, typically up to around 150°C, is generally attributed to the loss of adsorbed or bound water.

3. Differential Scanning Calorimetry (DSC)

  • Objective: To investigate the effect of moisture on the thermal properties (e.g., melting point) of crystalline this compound.

  • Methodology:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. For samples exposed to humidity, hermetically sealed pans are recommended to prevent moisture loss during the experiment.

    • Prepare a reference pan (an empty, sealed pan).

    • Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a temperature range that includes the melting point of this compound (e.g., 25°C to 100°C).

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

4. X-ray Powder Diffraction (XRPD)

  • Objective: To determine if moisture induces any changes in the crystal structure of this compound.

  • Methodology:

    • Prepare a powdered sample by gently grinding if necessary to ensure a random orientation of the crystallites.

    • Mount the sample on the XRPD sample holder.

    • Analyze the sample using an X-ray diffractometer over a specific 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.

    • To investigate the effect of humidity, the analysis can be performed on a sample that has been stored at a high relative humidity. Some XRPD instruments have chambers for in-situ humidity control.

    • Compare the resulting diffraction pattern with that of a dry, reference sample. Changes in peak positions or the appearance of new peaks indicate a change in the crystal structure.

Visualizations

Troubleshooting_Moisture_Sensitivity cluster_observe Observation cluster_investigate Investigation cluster_action Action & Analysis Observe Observe Physical Change (e.g., Caking, Clumping) Weighing Inconsistent Weighing? Observe->Weighing If yes Solubility Altered Solubility? Observe->Solubility If yes Purity New Impurities? Observe->Purity If yes Thermal Melting Point Change? Observe->Thermal If yes Handling Improve Handling & Storage Procedures Weighing->Handling Yes XRPD Perform XRPD Analysis Solubility->XRPD Yes Stability Conduct Stability Study Purity->Stability Yes TGA_DSC Perform TGA/DSC Analysis Thermal->TGA_DSC Yes

Caption: Troubleshooting workflow for moisture-sensitive this compound.

Experimental_Workflow_Hygroscopicity cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Start Crystalline this compound Sample Dry Dry Sample (0% RH) Start->Dry Expose Expose to Controlled RH Dry->Expose DVS Dynamic Vapor Sorption (DVS) Expose->DVS TGA Thermogravimetric Analysis (TGA) Expose->TGA DSC Differential Scanning Calorimetry (DSC) Expose->DSC XRPD X-ray Powder Diffraction (XRPD) Expose->XRPD Isotherm Moisture Sorption Isotherm DVS->Isotherm WaterContent Water Content (%) TGA->WaterContent ThermalEvents Thermal Events (Tm, ΔH) DSC->ThermalEvents CrystalForm Crystal Form Change XRPD->CrystalForm

References

Validation & Comparative

A Comparative Sensory Analysis: Acetylpyrazine vs. 2-Acetyl-3-Methylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor and fragrance chemistry, pyrazines are a class of heterocyclic aromatic compounds renowned for their potent and diverse sensory profiles, often associated with roasted, nutty, and baked aromas. This guide provides a detailed comparison of the sensory profiles of two prominent members of this family: acetylpyrazine and 2-acetyl-3-methylpyrazine. The following sections present a comprehensive overview of their organoleptic properties, supported by quantitative data and detailed experimental methodologies for sensory analysis, aimed at researchers, scientists, and professionals in drug development.

Quantitative Sensory Data

A summary of the key quantitative sensory attributes for this compound and 2-acetyl-3-methylpyrazine is presented in the table below. This data has been compiled from various sources to provide a clear and concise comparison.

Sensory AttributeThis compound2-Acetyl-3-methylpyrazine
Odor Threshold (in water) 62 ppb (0.0000062%)[1]0.02 ppm (in water)[2]
Qualitative Odor Profile Popcorn, corn chip, nutty, bready, roasted[3][4][5]Roasted, nutty, cocoa, coffee, meaty
Qualitative Taste Profile Buttery, nutty, roastedRoasted, nutty, slightly burnt
Appearance White crystalline powder, may darken on agingClear, slightly yellow liquid
FEMA Number 31263964
CAS Number 22047-25-223787-80-6

Sensory Profile Descriptions

This compound is characterized by a powerful and distinctive aroma reminiscent of popcorn and corn chips. Its profile is often described as savory, with additional notes of nuts, pandan leaf, and dark bread crust. At lower concentrations, it can impart a pleasant, faint-buttery and oily popcorn scent. Due to its potency, it is recommended to be used in dilutions. It is a versatile ingredient in the food and fragrance industries, enhancing the sensory experience of baked goods, snacks, and beverages with its nutty and roasted aroma.

2-Acetyl-3-methylpyrazine presents a more complex roasted and nutty aroma profile. Its scent is often associated with roasted nuts, cocoa, and coffee, with some meaty undertones. It is considered one of the most important pyrazines for creating hazelnut and filbert nut flavors and is noted to have a less burnt character compared to many other pyrazines. This compound is naturally found in cocoa, coffee, and various cooked meats. In flavor applications, it is used to impart a rich, roasted character to a variety of products.

Experimental Protocols for Sensory Analysis

To quantitatively and qualitatively assess the sensory profiles of flavor compounds like this compound and 2-acetyl-3-methylpyrazine, standardized sensory evaluation methodologies are employed. These protocols are designed to minimize bias and ensure the reliability of the results.

Determination of Odor and Taste Thresholds

A common method for determining detection thresholds is the 3-Alternative Forced Choice (3-AFC) test.

Objective: To determine the lowest concentration of the compound that can be detected by a sensory panel.

Materials:

  • A panel of trained sensory assessors (typically 15-20 members).

  • Odor-free water for dilution.

  • Glass sniffing bottles or taste solutions presented in controlled portions.

  • A series of dilutions of the target compound in ascending concentrations.

Procedure:

  • Panelist Training: Panelists are familiarized with the target aroma and the testing procedure.

  • Sample Preparation: A range of concentrations of the pyrazine is prepared in odor-free water. The concentrations are typically in a geometric series.

  • Test Execution: In each trial, the panelist is presented with three samples: two are blanks (odor-free water) and one contains the diluted pyrazine. The panelist's task is to identify the odd sample.

  • Data Analysis: The results are analyzed to determine the concentration at which 50% of the panel can correctly identify the sample containing the pyrazine. This concentration is defined as the detection threshold.

Descriptive Sensory Analysis

For a detailed qualitative and quantitative description of the sensory attributes, a Descriptive Analysis method, such as a Flavor Profile or Quantitative Descriptive Analysis (QDA®), is utilized.

Objective: To identify, describe, and quantify the sensory characteristics of the compound.

Materials:

  • A small panel of highly trained sensory assessors (typically 8-12 members).

  • Samples of the pyrazines at a supra-threshold concentration.

  • A set of reference standards for various aroma and taste attributes.

Procedure:

  • Vocabulary Development: The panel, through open discussion and exposure to the samples and reference standards, develops a consensus vocabulary to describe the aroma and taste attributes of the pyrazines.

  • Training: Panelists are trained to use the developed vocabulary and a rating scale (e.g., a 15-point scale) to quantify the intensity of each attribute.

  • Evaluation: Panelists individually evaluate the samples in a controlled environment (sensory booths with controlled lighting and air circulation) and rate the intensity of each attribute.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile for each compound.

Visualization of Sensory Analysis Workflow

The following diagram illustrates a typical workflow for the sensory analysis of flavor compounds.

Sensory_Analysis_Workflow Sensory Analysis Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Compound_Selection Compound Selection (this compound vs. 2-Acetyl-3-methylpyrazine) Panelist_Screening Panelist Screening & Training Compound_Selection->Panelist_Screening Threshold_Test Threshold Determination (e.g., 3-AFC) Panelist_Screening->Threshold_Test Descriptive_Analysis Descriptive Analysis (e.g., QDA®) Panelist_Screening->Descriptive_Analysis Data_Collection Data Collection Threshold_Test->Data_Collection Descriptive_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile Comparison_Report Comparative Report Generation Sensory_Profile->Comparison_Report

Caption: A flowchart illustrating the key stages of a comprehensive sensory analysis study.

Logical Relationship of Sensory Descriptors

The following diagram illustrates the hierarchical relationship of the sensory descriptors associated with this compound and 2-acetyl-3-methylpyrazine.

Sensory_Descriptors Sensory Descriptor Relationship Pyrazines Pyrazines This compound This compound Pyrazines->this compound Methylpyrazine 2-Acetyl-3-methylpyrazine Pyrazines->Methylpyrazine Popcorn Popcorn This compound->Popcorn Corn_Chip Corn Chip This compound->Corn_Chip Nutty_AP Nutty This compound->Nutty_AP Bready Bready This compound->Bready Roasted Roasted Methylpyrazine->Roasted Nutty_MP Nutty Methylpyrazine->Nutty_MP Cocoa Cocoa Methylpyrazine->Cocoa Coffee Coffee Methylpyrazine->Coffee Meaty Meaty Methylpyrazine->Meaty

Caption: A diagram showing the primary sensory descriptors for each pyrazine compound.

References

A Comparative Guide to Acetylpyrazine and Trimethylpyrazine in Roasted Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acetylpyrazine and trimethylpyrazine, two key pyrazine derivatives that significantly contribute to the desirable roasted, nutty, and savory aromas of many thermally processed foods and are also utilized in various industrial applications, including pharmaceuticals. This document outlines their distinct sensory characteristics, formation pathways, and the analytical methodologies used for their quantification, supported by experimental data.

Sensory and Physicochemical Properties: A Comparative Overview

This compound and trimethylpyrazine, both products of the Maillard reaction, impart distinct yet related sensory attributes that are crucial in the development of roasted flavor profiles. While both contribute to "roasty" and "nutty" notes, their individual characteristics are unique.

This compound is strongly associated with a popcorn-like, nutty, and bread crust aroma.[1][2][3] It is a powerful flavor compound with a savory, sweet corn, and nutty character.[1] Due to its distinct popcorn note, it is often referred to as "popcorn pyrazine".[4]

Trimethylpyrazine , on the other hand, offers a more complex profile of nutty, musty, earthy, and roasted notes, often associated with cocoa and coffee. It is described as having a baked potato or roasted nut aroma and is a key aroma compound in dark chocolate.

The perceived impact of these compounds is not only dependent on their concentration but also on their odor detection thresholds. The following table summarizes key quantitative data for these two pyrazines.

PropertyThis compoundTrimethylpyrazine
FEMA Number 31263244
CAS Number 22047-25-214667-55-1
Molecular Formula C₆H₆N₂OC₇H₁₀N₂
Molecular Weight 122.13 g/mol 122.17 g/mol
Odor Description Popcorn, nutty, corn chip, bread crust, hazelnut, coffeeNutty, musty, earthy, cocoa, powdery, roasted peanut
Taste Description Roasted, nutty, bready, yeasty, with popcorn and corn chip nuancesRaw, musty, nutty, potato
Odor Threshold in Water 62 ppb400 ppb

Formation Pathways in the Maillard Reaction

Both this compound and trimethylpyrazine are formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The specific precursors and reaction conditions dictate the type and concentration of the resulting pyrazines.

The formation of the pyrazine ring generally involves the condensation of two α-aminoketone molecules, which are intermediates formed from the Strecker degradation of amino acids.

G cluster_0 Maillard Reaction AminoAcid Amino Acid StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde Strecker Degradation AlphaAminoketone α-Aminoketone AminoAcid->AlphaAminoketone ReducingSugar Reducing Sugar AlphaDicarbonyl α-Dicarbonyl (e.g., pyruvaldehyde, diacetyl) ReducingSugar->AlphaDicarbonyl AlphaDicarbonyl->AlphaAminoketone PyrazineRing Pyrazine Ring AlphaAminoketone->PyrazineRing Condensation

General Formation Pathway of Pyrazines

For trimethylpyrazine , the carbon skeleton can be formed from precursors like methylglyoxal, glyoxal, and formaldehyde. The reaction involves the condensation of α-dicarbonyl compounds, such as diacetyl (2,3-butanedione) and pyruvaldehyde (methylglyoxal), with an amino acid, followed by the condensation of the resulting α-aminoketones.

G cluster_1 Trimethylpyrazine Formation Pyruvaldehyde Pyruvaldehyde AminoKetone2 Amino-propanone Pyruvaldehyde->AminoKetone2 Diacetyl Diacetyl AminoKetone1 Amino-hydroxy-butanone Diacetyl->AminoKetone1 AminoAcid Amino Acid AminoAcid->AminoKetone1 AminoAcid->AminoKetone2 Trimethylpyrazine Trimethylpyrazine AminoKetone1->Trimethylpyrazine Condensation AminoKetone2->Trimethylpyrazine Condensation

Simplified Trimethylpyrazine Formation Pathway

The formation of This compound involves the reaction of an amino acid with a dicarbonyl compound that can provide the acetyl group, such as the reaction product of a reducing sugar and an amino acid. The specific precursors can include amino acids like proline and ornithine which can form the pyrroline ring that is a precursor to this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and Trimethylpyrazine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the quantification of this compound and trimethylpyrazine in a roasted food matrix (e.g., coffee) using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.

1. Sample Preparation:

  • Weigh 2 grams of finely ground roasted coffee into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to each sample for accurate quantification.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial at 60°C for 15 minutes in a heating block or water bath.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile pyrazines.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C in splitless mode for 2 minutes.

  • Column: Use a polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 3°C/minute.

    • Ramp to 240°C at a rate of 10°C/minute and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan range: m/z 40-300.

    • Acquire data in both full scan and selected ion monitoring (SIM) modes for identification and quantification, respectively.

4. Data Analysis:

  • Identify this compound and trimethylpyrazine by comparing their mass spectra and retention times with those of authentic standards.

  • Quantify the compounds by creating a calibration curve using the peak area ratios of the analytes to the internal standard.

G cluster_2 GC-MS Analysis Workflow SamplePrep Sample Preparation (Grinding, Weighing, Internal Standard) HSSPME HS-SPME (Equilibration and Extraction) SamplePrep->HSSPME GCMS GC-MS Analysis (Desorption, Separation, Detection) HSSPME->GCMS DataAnalysis Data Analysis (Identification and Quantification) GCMS->DataAnalysis

Workflow for GC-MS Analysis of Pyrazines
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory evaluation of this compound and trimethylpyrazine using a trained panel.

1. Panelist Selection and Training:

  • Recruit 10-12 individuals based on their sensory acuity, ability to describe aromas, and availability.

  • Conduct training sessions to familiarize panelists with the sensory attributes of roasted flavors. Provide reference standards for key aromas (e.g., nutty, roasted, popcorn, earthy, cocoa).

  • Develop a consensus vocabulary for the sensory attributes of this compound and trimethylpyrazine.

2. Sample Preparation and Presentation:

  • Prepare solutions of this compound and trimethylpyrazine in a neutral base (e.g., deionized water or refined vegetable oil) at various concentrations, including levels typically found in food products.

  • Present the samples to the panelists in a randomized and blind manner in a controlled sensory evaluation booth. Use three-digit random codes to label the samples.

3. Sensory Evaluation:

  • Instruct panelists to evaluate the aroma of each sample and rate the intensity of each previously defined sensory attribute (e.g., "popcorn," "roasted nut," "earthy," "cocoa") on a 15-cm unstructured line scale anchored with "low" and "high."

  • Provide unsalted crackers and water for palate cleansing between samples.

4. Data Analysis:

  • Convert the ratings from the line scales to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the two compounds.

  • Visualize the results using a spider web plot to provide a graphical representation of the sensory profiles.

Conclusion

This compound and trimethylpyrazine are both integral to the creation of roasted flavor profiles, yet they contribute distinct and complementary sensory characteristics. This compound is defined by its characteristic popcorn and bready notes, while trimethylpyrazine provides a more complex nutty, earthy, and cocoa-like aroma. The selection and application of these compounds in flavor creation depend on the specific roasted notes desired in the final product. The provided experimental protocols for GC-MS and sensory analysis offer standardized methods for the accurate quantification and detailed sensory characterization of these important flavor molecules, enabling researchers and product developers to make informed decisions in the pursuit of desired flavor profiles.

References

Differentiating Pyrazine Isomers: A Comparative Guide to Gas Chromatography Retention Indices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of pyrazine isomers is a critical analytical challenge. Due to their similar mass spectra, distinguishing between positional isomers often necessitates the use of gas chromatography (GC) retention indices. This guide provides a comparative overview of GC retention indices for various pyrazine isomers on different stationary phases, supported by experimental data and detailed protocols to aid in their unambiguous identification.

Unraveling Isomers: The Power of Retention Indices

Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] The retention time, the time it takes for a compound to travel through the column, is a key parameter. However, retention times can vary between different instruments and analytical conditions. To overcome this, the Kovats retention index (RI) system provides a standardized, more reliable measure for compound identification.[2][3] The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, making it less dependent on variables like column length, film thickness, and carrier gas flow rate.[2] This is particularly crucial for pyrazine isomers, as their structural similarities often lead to nearly identical mass spectra, making differentiation by mass spectrometry alone challenging.[4]

Comparative Retention Index Data

The selection of the GC column's stationary phase is a critical factor in achieving the separation of pyrazine isomers. The polarity of the stationary phase significantly influences the retention behavior of these compounds. The following table summarizes the Kovats retention indices for several pyrazine isomers on various commonly used GC columns with different polarities.

Pyrazine IsomerCommon NameFormulaDB-1 (Non-polar)ZB-5MS (Slightly Polar)DB-624 (Intermediate Polarity)ZB-WAXplus (Polar)
PyrazineC4H4N2734-750
Methylpyrazine2-MethylpyrazineC5H6N2794-8121257-1309
2,3-DimethylpyrazineC6H8N2
2,5-DimethylpyrazineC6H8N2881-895912-9131308
2,6-DimethylpyrazineC6H8N2912-9131308
2-Ethyl-5-methylpyrazineC7H10N2971-10251390-1399
2-Ethyl-3,5-dimethylpyrazineC8H12N2
2,3,5-TrimethylpyrazineC7H10N2

Note: Retention indices can vary slightly based on the specific experimental conditions (e.g., temperature program). The ranges presented are compiled from multiple sources.

Experimental Protocol for GC-MS Analysis of Pyrazine Isomers

This section details a general methodology for the analysis of pyrazine isomers using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the pyrazine sample in a volatile solvent, such as dichloromethane or methanol, to an appropriate concentration (e.g., 1-100 µg/mL).

  • If analyzing a complex matrix, a suitable extraction technique like solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the volatile pyrazine fraction. For instance, headspace SPME with a Divinylbenzene/Carboxen/PDMS fiber can be effective for food matrices.

2. Gas Chromatography (GC) Conditions:

  • Injector:

    • Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40-60 °C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a rate of 4-10 °C/min to a final temperature of 230-250 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Column: Select a capillary column with a stationary phase appropriate for the target isomers. For a broad range of alkylpyrazines, both non-polar (e.g., DB-1, ZB-5MS) and polar (e.g., ZB-WAXplus, SUPELCOWAX 10) columns can be effective.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 250 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

4. Data Analysis and Retention Index Calculation:

  • To calculate the Kovats retention indices, a series of n-alkanes (e.g., C8-C20) must be analyzed under the same chromatographic conditions as the pyrazine samples.

  • The retention index (I) for a compound is calculated using the following formula for a temperature-programmed analysis:

    where:

    • n is the carbon number of the n-alkane eluting before the compound of interest.

    • N is the carbon number of the n-alkane eluting after the compound of interest.

    • t_R(x) is the retention time of the compound of interest.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(N) is the retention time of the n-alkane with carbon number N.

  • The calculated retention indices of the unknown pyrazine isomers are then compared to literature values or a reference standard database for positive identification.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical basis for differentiating pyrazine isomers.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Pyrazine Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution GC_Column GC Separation Dissolution->GC_Column Alkane_Standard n-Alkane Standard Alkane_Standard->GC_Column MS_Detection MS Detection GC_Column->MS_Detection Data_Acquisition Data Acquisition (Retention Times & Mass Spectra) MS_Detection->Data_Acquisition RI_Calculation Retention Index Calculation Data_Acquisition->RI_Calculation Library_Comparison Comparison with Reference Library RI_Calculation->Library_Comparison Isomer_Identification Isomer Identification Library_Comparison->Isomer_Identification

Caption: Experimental workflow for pyrazine isomer differentiation.

logical_relationship cluster_input Input Mixture cluster_process GC Separation Principle cluster_output Separated Isomers Isomer_Mixture Mixture of Pyrazine Isomers GC_Column Gas Chromatography Column Isomer_Mixture->GC_Column Interaction Differential Interaction with Stationary Phase GC_Column->Interaction Isomer_A Isomer A (Lower Retention Index) Interaction->Isomer_A Weaker Interaction Isomer_B Isomer B (Higher Retention Index) Interaction->Isomer_B Stronger Interaction

Caption: Logical diagram of isomer separation in gas chromatography.

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS for Pyrazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—key compounds influencing flavor, aroma, and even pharmaceutical purity—is paramount. The choice of analytical methodology between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can significantly impact results. This guide provides an objective comparison of these two techniques, supported by experimental data, to inform your selection process.

Pyrazines are a class of volatile and semi-volatile organic compounds crucial in the food, beverage, and pharmaceutical industries. Their analysis often involves choosing between the versatility of HPLC and the high sensitivity of GC-MS. While both are powerful analytical tools, their principles of operation dictate their suitability for different applications. HPLC is well-suited for non-volatile, polar, and thermally unstable compounds, whereas GC-MS excels in the analysis of volatile and thermally stable compounds.[1]

Performance Comparison: A Quantitative Overview

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) Typically in the ng/mL range for related compounds.[1]0.07 - 60 ng/g[2]
Limit of Quantification (LOQ) Method-dependent, generally higher than GC-MS.[2]6 - 180 ng/g
Precision (RSD%) Dependent on specific method validation.< 16% (intra- and inter-day)
Accuracy (Recovery %) Dependent on specific method validation.91.6 - 109.2%
Linearity (R²) Typically > 0.99> 0.75
Selectivity Moderate to High (dependent on column and detector).High (Mass Spectrometry detection).
Sample Matrix Liquid samples, solutions.Oils, food products, yeast extracts.
Sample Preparation Can require more extensive sample cleanup.Minimal, non-destructive (e.g., with Headspace SPME).

It is important to note that for HPLC, coupling with mass spectrometry (LC-MS or UPLC-MS/MS) can significantly enhance sensitivity, achieving LODs and LOQs in the sub-ng/mL range for certain nitrogen-containing impurities.

Experimental Protocols: A Closer Look at the Methodologies

The choice of analytical method is intrinsically linked to the experimental protocol. Below are representative methodologies for both HPLC and GC-MS for the quantification of pyrazines.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general guideline for the quantitative analysis of pyrazine impurities using HPLC with UV detection.

  • Instrumentation: A standard High-Performance Liquid Chromatograph equipped with a UV detector.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid, is typical. For example, a gradient starting with 5% acetonitrile and increasing to 95% over 10 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient, or controlled at 25 °C.

  • Detection Wavelength: Pyrazines can be detected by UV at approximately 270-280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent. Filtration through a 0.22 or 0.45 µm filter is recommended before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely employed for the analysis of volatile and semi-volatile pyrazines in various matrices.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with a headspace autosampler.

  • Sample Preparation (HS-SPME):

    • A known amount of the sample (e.g., 2g of ground coffee) is placed in a headspace vial.

    • An internal standard solution is added for accurate quantification.

    • The vial is sealed and equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

    • A SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile pyrazines.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar or medium-polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5°C/min and holding for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning a suitable mass range to detect the target pyrazine impurities (e.g., m/z 40-300).

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies and the rationale for choosing one over the other, the following diagrams illustrate the general experimental workflow and the logical considerations involved.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Pharmaceutical) Homogenization Homogenization/ Dilution Sample->Homogenization Extraction Extraction (SPME, LLE, SPE, Direct Injection) Homogenization->Extraction HPLC HPLC (Liquid Mobile Phase) Extraction->HPLC For non-volatile/ thermally labile pyrazines GCMS GC-MS (Gas Mobile Phase) Extraction->GCMS For volatile/ semi-volatile pyrazines Separation Chromatographic Separation HPLC->Separation GCMS->Separation Detection Detection (UV, MS) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Result Quantification->Result

Caption: General experimental workflow for pyrazine quantification.

Method Selection Logic Analyte_Properties Analyte Properties HPLC_Choice HPLC / UPLC-MS Analyte_Properties->HPLC_Choice Non-volatile, Thermally Labile GCMS_Choice GC-MS Analyte_Properties->GCMS_Choice Volatile, Thermally Stable Sensitivity_Requirement Sensitivity Requirement Sensitivity_Requirement->HPLC_Choice Moderate Sensitivity_Requirement->GCMS_Choice High (Trace Levels) Matrix_Complexity Matrix Complexity Matrix_Complexity->HPLC_Choice Liquid, Clean Matrix_Complexity->GCMS_Choice Complex, Solid/Liquid (with appropriate sample prep)

Caption: Logic for selecting between HPLC and GC-MS.

References

Comparative study of pyrazine formation from different amino acid precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazine formation from various amino acid precursors, supported by experimental data. Understanding the nuances of pyrazine generation through the Maillard reaction is crucial for flavor development in the food industry and for assessing the impact of advanced glycation end products in biological systems.

Executive Summary

The formation of pyrazines, a class of nitrogen-containing heterocyclic compounds, is predominantly a result of the Maillard reaction between amino acids and reducing sugars.[1][2] These compounds are significant contributors to the desirable roasted, nutty, and toasted aromas in thermally processed foods.[3][4][5] The specific amino acid precursor, along with reaction conditions such as temperature, time, and pH, profoundly influences the yield and profile of the pyrazines formed. This guide offers a comparative analysis of pyrazine formation from different amino acid precursors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways and analytical workflows.

Comparative Analysis of Pyrazine Formation

The yield and type of pyrazines generated are highly dependent on the structure of the amino acid precursor. The following tables summarize quantitative data from various model system studies, highlighting these differences.

Table 1: Total Pyrazine Yield from Different Amino Acid Precursors
Amino Acid Precursor(s)Reducing SugarTotal Pyrazine Yield (µg/g)Key Observations
LysineGlucoseHigh (2.6 to 4 times higher than Glu, Gln, Ala)Produces a strong aromatic character.
GlutamineGlucoseModerateYields are lower than lysine.
Glutamic AcidGlucoseModerateYields are lower than lysine and glutamine.
AlanineGlucoseLowProduces the lowest yield among the four tested.
Arginine + Lysine (Free AAs)Glucose-Control for dipeptide study.
Histidine + Lysine (Free AAs)Glucose-Control for dipeptide study.
Arg-Lys (Dipeptide)Glucose13.12Higher yield compared to His-Lys dipeptide.
His-Lys (Dipeptide)Glucose5.54Lower yield compared to Arg-Lys dipeptide.
Table 2: Predominant Pyrazines Formed from Different Amino Acid Precursors
Amino Acid PrecursorPredominant Pyrazine(s)
Lysine2,6-Dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine
Glutamine2,6-Dimethylpyrazine
Glutamic AcidMethylpyrazine, Ethylpyrazine
Alanine2,5-Dimethyl-3-ethylpyrazine
Glycine-Glucose System2,3,5-Trimethylpyrazine
Arginine-Glucose System2-Methylpyrazine
Histidine-Glucose System2,5-Dimethylpyrazine
Table 3: Sensory Aroma Profile of Maillard Reaction Products from Different Amino Acids
Amino AcidAroma Description
ProlinePleasant, flowery, fragrant
PhenylalanineDried roses
TyrosineDried roses
AlanineFruity, flowery
Aspartic AcidPleasant, fruity
SerinePleasant, fruity
ArgininePleasant, fruity, sour (at pH 5.2)
GlycinePleasant, caramel-like
LysinePleasant, caramel-like
ThreoninePleasant, caramel-like
ValinePleasant, caramel-like
IsoleucineBurnt caramel
LeucineBurnt caramel
MethionineFried potato, savory, meaty, soy sauce-like
CysteineSavory, meaty, soy sauce-like, sulphury

Experimental Protocols

A generalized methodology for the comparative study of pyrazine formation in Maillard reaction model systems is outlined below. This protocol is based on methodologies reported in the scientific literature.

Preparation of Maillard Reaction Model Systems
  • Materials:

    • Amino acid precursors (e.g., L-lysine, L-glutamic acid, L-alanine, etc.)

    • Reducing sugar (e.g., D-glucose)

    • Phosphate buffer (pH 7.0-8.0)

    • Deionized water

  • Procedure:

    • Prepare aqueous solutions of the amino acid precursors and reducing sugar in the phosphate buffer. Molar ratios of amino acid to sugar are typically 1:1.

    • Transfer a defined volume of the reaction mixture into a sealed reaction vessel (e.g., a pressure-resistant glass tube or a stainless-steel reactor).

    • Heat the reaction mixtures at a controlled temperature (e.g., 120-140°C) for a specific duration (e.g., 60-90 minutes) in an oven or a heating block.

    • After the reaction, cool the vessels immediately in an ice bath to stop the reaction.

Extraction and Quantification of Pyrazines by GC-MS
  • Extraction Method: Headspace Solid-Phase Microextraction (HS-SPME)

    • Transfer an aliquot of the cooled reaction mixture into a headspace vial.

    • Add a known amount of an internal standard (e.g., 2,4,6-trimethylpyridine) for quantification.

    • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the adsorbed compounds from the SPME fiber in the hot injection port of the gas chromatograph.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • The oven temperature program typically starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 250°C) to elute all compounds.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Identification and Quantification:

    • Identify individual pyrazines by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

    • Quantify the pyrazines by comparing their peak areas to the peak area of the internal standard.

Visualizing the Pathways and Processes

Maillard Reaction Pathway to Pyrazine Formation

The following diagram illustrates the generalized pathway for the formation of pyrazines through the Maillard reaction.

Maillard_Reaction_Pathway reactant reactant intermediate intermediate product product AminoAcid Amino Acid SchiffBase Schiff Base AminoAcid->SchiffBase ReducingSugar Reducing Sugar ReducingSugar->SchiffBase AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Amadori Rearrangement Dicarbonyls α-Dicarbonyls (e.g., glyoxal) AmadoriProduct->Dicarbonyls Degradation StreckerAldehyde Strecker Aldehyde Dicarbonyls->StreckerAldehyde + Amino Acid (Strecker Degradation) Aminoketone α-Aminoketone Dicarbonyls->Aminoketone + Amino Acid (Strecker Degradation) Dihydropyrazine Dihydropyrazine Aminoketone->Dihydropyrazine Condensation (2 molecules) Pyrazines Pyrazines Dihydropyrazine->Pyrazines Oxidation

Caption: Generalized pathway of pyrazine formation via the Maillard reaction.

Experimental Workflow for Pyrazine Analysis

This diagram outlines the typical experimental workflow for the analysis of pyrazines from Maillard reaction model systems.

Experimental_Workflow step step analysis analysis output output Start Start: Prepare Reaction Mixture Reaction Maillard Reaction (Heating) Start->Reaction Extraction HS-SPME Extraction Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS DataProcessing Data Processing: Identification & Quantification GCMS->DataProcessing Results Results: Pyrazine Profile & Yields DataProcessing->Results

References

A Comparative Guide to Acetylpyrazine and 2-Acetylpyridine as Flavor Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor chemistry, both acetylpyrazine and 2-acetylpyridine are esteemed for their ability to impart desirable roasted, nutty, and popcorn-like notes to a wide array of food and beverage products. While sharing overlapping sensory profiles, their efficacy as flavor enhancers is distinguished by subtle yet significant differences in their chemical properties, flavor characteristics, and receptor interactions. This guide provides a comprehensive comparison of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their formulation and development endeavors.

Quantitative Data Summary

Table 1: Physicochemical and Sensory Thresholds

PropertyThis compound2-AcetylpyridineSource(s)
Molecular Formula C₆H₆N₂OC₇H₇NO[1][2]
Molecular Weight 122.12 g/mol 121.14 g/mol [1][2]
Flavor/Odor Profile Roasted, nutty, bready, yeasty, with popcorn and corn chip nuances.[3]Cracker-popcorn-like, nutty, roasted, with a less "clean" or "true" popcorn note compared to this compound.
Detection/Odor Threshold 62 ppb19 ppb (in water)
Sensory Recognition Threshold 0.088 - 1.4 mg/LNot Available

Table 2: Typical Usage Levels in Consumer Products

CompoundRecommended Usage LevelSource(s)
This compound Starting at 0.5% of a 5% dilution
2-Acetylpyridine 0.05 - 5 ppm

Flavor Profile and Efficacy

This compound is characterized by a complex flavor profile that includes roasted, nutty, bready, and yeasty notes, with distinct popcorn and corn chip undertones. This complexity makes it a versatile flavor enhancer in a variety of food products, including baked goods, snacks, and coffee. Sensory panel evaluations have determined the recognition threshold for 2-acetylpyrazine to be in the range of 0.088 to 1.4 mg/L.

2-Acetylpyridine is predominantly recognized for its potent popcorn-like aroma. While it also possesses nutty and roasted characteristics, its flavor is often described as being less "clean" or "true" compared to the popcorn note of this compound. It is a widely used flavoring substance found in malt and is produced during the Maillard reaction and nixtamalization, contributing to the flavor of products like corn tortillas, popcorn, and beer.

Experimental Protocols

While a specific, detailed protocol for a direct comparative sensory analysis of these two compounds is not available in the literature, a standard methodology for such an evaluation would typically involve the following:

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
  • Panelist Selection and Training: A panel of 8-12 individuals would be screened for their sensory acuity and trained to identify and scale the intensity of relevant flavor attributes (e.g., "roasted," "nutty," "popcorn," "bready," "chemical off-note").

  • Sample Preparation: Solutions of this compound and 2-acetylpyridine would be prepared at various concentrations in a neutral base (e.g., water, deodorized oil) to determine their detection and recognition thresholds. For comparative efficacy, solutions with concentrations yielding subjectively equal overall flavor intensity would also be prepared.

  • Evaluation Procedure: Panelists would be presented with the prepared samples in a controlled environment (i.e., sensory booths with controlled lighting and air circulation). They would rate the intensity of each flavor attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis: The intensity ratings from the panelists would be collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to identify significant differences in the flavor profiles of the two compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines the separation capabilities of gas chromatography with human sensory perception to identify aroma-active compounds.

  • Sample Preparation: A sample containing the flavor compound is prepared, and the volatile components are extracted using techniques such as solid-phase microextraction (SPME) or solvent extraction.

  • GC Separation: The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their volatility and polarity.

  • Olfactory Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer for identification) and the other to an olfactory port where a trained sensory panelist sniffs the eluting compounds and records their aroma character and intensity.

  • Data Analysis: The data from the chemical detector and the sensory panelist are combined to create an aromagram, which indicates the retention time, aroma descriptor, and intensity of each odor-active compound.

Signaling Pathways

The perception of flavor is a complex process involving interactions with olfactory (smell) and gustatory (taste) receptors.

This compound Olfactory Signaling Pathway

Recent research has identified the human olfactory receptor OR5K1 as a key receptor for several pyrazines, including 2-acetylpyrazine. The binding of this compound to OR5K1, a G-protein coupled receptor (GPCR) on the surface of olfactory sensory neurons, initiates a signaling cascade. This involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the transmission of a signal to the olfactory bulb in the brain, which is then interpreted as a specific aroma.

Acetylpyrazine_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron AP This compound OR5K1 OR5K1 (GPCR) AP->OR5K1 Binds G_protein Gαolf (G-protein) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal

This compound Olfactory Signaling Cascade
2-Acetylpyridine Olfactory Signaling Pathway

The specific olfactory receptors for 2-acetylpyridine have not been as clearly elucidated as those for this compound. It is known to interact with "pyridine receptors," a broader class of olfactory receptors. The binding of 2-acetylpyridine to a putative Pyridine Receptor (a GPCR) would likely trigger a similar G-protein mediated signaling cascade as described for this compound, leading to neuronal depolarization and signal transmission to the brain. There is also some speculation about its potential interaction with nicotinic acetylcholine receptors, though this is not definitively established in the context of flavor perception.

Acetylpyridine_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron APy 2-Acetylpyridine PyridineR Pyridine Receptor (GPCR) APy->PyridineR Binds G_protein Gαolf (G-protein) PyridineR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal

2-Acetylpyridine Olfactory Signaling Cascade

Conclusion

Both this compound and 2-acetylpyridine are highly effective flavor enhancers for creating roasted, nutty, and popcorn-like sensory experiences. The choice between them depends on the specific flavor profile desired. This compound offers a more complex and arguably more authentic "bready" and "roasted" character, making it suitable for a broader range of applications. In contrast, 2-acetylpyridine delivers a more direct and potent "popcorn" note, which may be advantageous in formulations where this specific characteristic is paramount. Further direct comparative studies using standardized sensory evaluation protocols would be beneficial to more definitively quantify the nuanced differences in their flavor-enhancing efficacy.

References

Validating Acetylpyrazine Detection: A Comparative Guide to Sensory Panels and Instrumental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise detection threshold of aroma compounds like acetylpyrazine is a critical step in product formulation and quality control. This compound, known for its characteristic nutty, roasted, and popcorn-like aroma, is a key flavor component in many foods and can also be an important marker in other applications. This guide provides a detailed comparison of two primary methodologies for determining its detection threshold: trained human sensory panels and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of method hinges on the desired outcome. Sensory panels provide data on human perception, which is invaluable for consumer products, while instrumental methods offer objective, quantitative data on the concentration of a compound.[1][2] This guide will detail the experimental protocols for each, present comparative data, and offer a logical framework for selecting the appropriate technique.

Methodology 1: Sensory Panel Validation

Sensory analysis utilizes trained human assessors as a measurement instrument to quantify the sensory features of a product.[3] To determine a detection threshold, a standardized method such as ASTM E679, the "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is employed.[4][5]

Core Principle

The fundamental principle is to identify the lowest concentration of this compound that is perceivable by a trained group of panelists. The method uses an ascending concentration series presented in a forced-choice format to minimize guessing and psychological bias.

Experimental Protocol: ASTM E679 Ascending Forced-Choice Triangle Test
  • Panelist Selection & Training:

    • A panel of at least 8-12 individuals is screened for their ability to detect basic aromas and tastes.

    • Panelists are trained to recognize the specific aroma of this compound and become familiar with the testing procedure. Consistent performance is monitored over several sessions.

  • Sample Preparation:

    • A stock solution of this compound of a known concentration is created in a suitable solvent (e.g., odor-free water or mineral oil).

    • A series of dilutions is prepared, typically with a dilution factor of 2 or 3, spanning a range from well below the expected threshold to clearly detectable.

  • Test Procedure (3-Alternative Forced-Choice - 3-AFC):

    • Testing is conducted in an odor-free, controlled environment.

    • Assessors are presented with three samples (e.g., in sniffing jars): two are blanks (solvent only) and one contains the diluted this compound.

    • The presentation is done in an ascending order of concentration.

    • For each set, the panelist must choose the sample that is different from the other two.

    • The session continues until the panelist correctly identifies the odd sample multiple times in a row.

  • Data Analysis & Threshold Determination:

    • Individual Threshold: The individual's threshold is calculated as the geometric mean of the last concentration they missed and the first concentration they correctly identified in the ascending series.

    • Group Threshold: The overall panel's threshold, or Best-Estimate Threshold (BET), is calculated from the geometric mean of the individual thresholds.

Workflow for Sensory Panel Validation

Sensory_Panel_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Panelist Screening (Basic Sensory Acuity) P2 Panelist Training (this compound Recognition) P1->P2 P3 Sample Preparation (Ascending Dilution Series) P2->P3 E1 3-AFC Presentation (2 Blanks, 1 Sample) P3->E1 E2 Panelist Identifies 'Odd' Sample E1->E2 Loop until threshold is passed E3 Record Response (Correct/Incorrect) E2->E3 Loop until threshold is passed E4 Present Next Concentration Set E3->E4 Loop until threshold is passed A1 Calculate Individual Threshold (Geometric Mean of Last Miss & First Hit) E3->A1 E4->E1 Loop until threshold is passed A2 Calculate Group Best-Estimate Threshold (BET) A1->A2 GCMS_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Sample Preparation (e.g., in vial) P2 HS-SPME Extraction (Adsorption of Volatiles) P1->P2 E1 Thermal Desorption in GC Injector P2->E1 P3 Prepare Calibration Standards A2 Quantify Concentration (Using Calibration Curve) P3->A2 E2 Chromatographic Separation (Capillary Column) E1->E2 E3 Mass Spectrometry (Detection & Identification) E2->E3 A1 Process Chromatogram (Identify Peak, Measure Area) E3->A1 A1->A2 A3 Calculate LOD/LOQ (Signal-to-Noise Ratio) A1->A3 Comparison_Logic cluster_sensory Sensory Panel cluster_instrumental Instrumental Analysis S_IN This compound Sample S_PROC Human Olfactory System S_IN->S_PROC S_OUT Result: Perceptual Detection S_PROC->S_OUT VALID Validation & Correlation S_OUT->VALID Provides perceptual context I_IN This compound Sample I_PROC GC-MS System I_IN->I_PROC I_OUT Result: Chemical Concentration I_PROC->I_OUT I_OUT->VALID Provides objective quantification

References

The Great Pyrazine Divide: A Comparative Analysis of Arabica and Robusta Coffee

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pyrazine profiles of the world's two most popular coffee species reveals distinct chemical signatures that shape their characteristic aromas. This guide provides a comparative analysis of pyrazine content in Arabica (Coffea arabica) and Robusta (Coffea canephora), supported by experimental data and detailed methodologies for researchers and scientists in the field.

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal to the desirable roasty, nutty, and earthy notes in coffee. These compounds are primarily formed during the roasting process through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The inherent differences in the chemical precursor composition of Arabica and Robusta beans lead to notable variations in their final pyrazine content, contributing significantly to their unique sensory profiles.

Generally, Robusta coffee exhibits a higher concentration of total and individual pyrazine compounds compared to Arabica.[1] This is often attributed to Robusta's higher protein content, providing a greater reservoir of amino acid precursors for the Maillard reaction.

Quantitative Comparison of Pyrazine Content

The following table summarizes the concentrations of key pyrazine compounds found in roasted Arabica and Robusta coffee beans, as reported in various scientific studies. It is important to note that absolute concentrations can vary depending on the specific origin, processing methods, and roasting conditions of the beans.

Pyrazine CompoundArabica Concentration (µg/kg)Robusta Concentration (µg/kg)Predominant Species
2-Methylpyrazine-HigherRobusta[1]
2,5-Dimethylpyrazine-HigherRobusta[1]
2,6-Dimethylpyrazine-HigherRobusta[1]
Ethylpyrazine1.42 - 12.49 (green)4.33 - 29.36 (green)Robusta[2]
2,3-Dimethylpyrazine-HigherRobusta
2-Ethyl-5-methylpyrazine-HigherRobusta
2-Ethyl-6-methylpyrazine-HigherRobusta
3-Ethyl-2,5-dimethylpyrazine-HigherRobusta
2,3-Diethyl-5-methylpyrazineLowerHigherRobusta

Data compiled from multiple sources. A direct comparison from a single study with a comprehensive list of pyrazines was not available. The data for ethylpyrazine is for green coffee beans, while the others are generally reported for roasted coffee.

The Chemistry of Pyrazine Formation: The Maillard Reaction

The formation of pyrazines in coffee is a direct consequence of the Maillard reaction during roasting. This non-enzymatic browning reaction involves a cascade of chemical changes initiated by the condensation of an amino group (from amino acids or proteins) with a carbonyl group (from reducing sugars). The subsequent series of reactions, including rearrangements, dehydrations, and fragmentations, ultimately leads to the production of a wide array of flavor and aroma compounds, including pyrazines.

The general pathway for pyrazine formation involves the Strecker degradation of α-amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction. This process generates aldehydes and α-aminoketones, which are key precursors for pyrazine synthesis. Two α-aminoketone molecules can then condense to form a dihydropyrazine, which is subsequently oxidized to the corresponding pyrazine.

Maillard_Reaction reducing_sugar Reducing Sugar amadori Amadori Product reducing_sugar->amadori Condensation amino_acid Amino Acid amino_acid->amadori strecker_aldehyde Strecker Aldehyde amino_acid->strecker_aldehyde aminoketone α-Aminoketone amino_acid->aminoketone dicarbonyl α-Dicarbonyl Intermediates amadori->dicarbonyl Rearrangement & Degradation dicarbonyl->strecker_aldehyde Strecker Degradation dicarbonyl->aminoketone Strecker Degradation dihydropyrazine Dihydropyrazine aminoketone->dihydropyrazine Condensation (2 molecules) pyrazine Pyrazine dihydropyrazine->pyrazine Oxidation

Maillard reaction pathway for pyrazine formation.

Experimental Protocols

The quantitative analysis of pyrazines in coffee is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace sampling technique such as Solid-Phase Microextraction (SPME).

1. Sample Preparation:

  • Roasting: Green Arabica and Robusta coffee beans are roasted under controlled and identical conditions (e.g., specific time-temperature profile) to ensure a valid comparison.

  • Grinding: The roasted beans are ground to a consistent particle size immediately before analysis to maximize the release of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Sample Incubation: A weighed amount of ground coffee (e.g., 2-5 g) is placed in a sealed headspace vial. The vial is then incubated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile pyrazines.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is inserted into the hot injection port of the gas chromatograph, where the adsorbed pyrazines are thermally desorbed onto the analytical column.

  • Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) to elute all compounds of interest.

  • Mass Spectrometry Detection: As the separated compounds elute from the column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments, allowing for the identification and quantification of each pyrazine compound. Identification is confirmed by comparing the obtained mass spectra and retention times with those of authentic reference standards.

Experimental_Workflow cluster_gcms GC-MS System start Roasted Coffee Beans (Arabica & Robusta) grinding Grinding start->grinding hs_vial Placement in Headspace Vial grinding->hs_vial incubation Incubation (e.g., 60°C for 20 min) hs_vial->incubation spme HS-SPME (e.g., DVB/CAR/PDMS fiber) incubation->spme gc_ms GC-MS Analysis spme->gc_ms desorption Thermal Desorption in GC Inlet separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

Workflow for pyrazine analysis in coffee.

References

A Comparative Guide to the Synthesis of Acetylpyrazine: Electrochemical vs. Grignard Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylpyrazine is a key flavor component and a vital intermediate in the synthesis of numerous pharmaceuticals. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of two prominent methods for this compound synthesis: the modern electrochemical approach and the traditional Grignard reaction, supported by available experimental data.

At a Glance: Performance Comparison

MetricElectrochemical SynthesisGrignard Synthesis
Reported Yield 44.12%[1]Up to 69% (with catalyst)[2], 60-78% reported in patents[3][4]
Product Purity High (not quantified in primary literature)[1]Up to 99.5% (GC purity)
Reaction Time Shorter (electrolysis time dependent on charge)Longer (multi-step process, >15 hours)
Reaction Conditions Normal temperature and pressureAnhydrous conditions, often requires heating
Reagent Stability Utilizes stable, common chemicalsEmploys highly reactive and unstable Grignard reagents
Environmental Impact Generally considered greener, uses "clean energy" (electrons)Generates significant magnesium salt waste, uses flammable solvents
Scalability Potentially broad industrial application prospectsEstablished for large-scale production

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key distinctions between the electrochemical and Grignard synthesis routes for this compound.

G Workflow Comparison: this compound Synthesis cluster_electro Electrochemical Synthesis cluster_grignard Grignard Synthesis E_Start Reactants: Pyrazine, Pyruvic Acid, Ammonium Persulfate E_Step1 Electrolysis (Lead Electrode) E_Start->E_Step1 E_Step2 Generation of Sulfate & Acetyl Radicals E_Step1->E_Step2 E_Step3 Reaction with Protonated Pyrazine E_Step2->E_Step3 E_Product This compound E_Step3->E_Product G_Start Reactants: Magnesium, Methyl Halide, 2-Cyanopyrazine G_Step1 Grignard Reagent Formation (Anhydrous) G_Start->G_Step1 G_Step2 Addition Reaction (with Catalyst) G_Step1->G_Step2 G_Step3 Hydrolysis G_Step2->G_Step3 G_Product This compound G_Step3->G_Product

Caption: Comparative workflow of electrochemical and Grignard synthesis of this compound.

Experimental Protocols

Electrochemical Synthesis of this compound

This protocol is based on the optimized conditions reported in the Journal of Electrochemistry.

1. Electrolyte Preparation:

  • Catholyte: A 1:1 volume ratio of a saturated aqueous solution of ammonium persulfate and a methylene chloride solution containing 1 mol·L⁻¹ of pyrazine and 0.33 mol·L⁻¹ of pyruvic acid is prepared.

  • Anolyte: Saturated aqueous solution of ammonium persulfate.

2. Electrolysis:

  • A divided electrolytic cell is used with a lead plate as the cathode and a suitable anode.

  • The electrolysis is carried out at a constant current density of 100 A·m⁻² under normal temperature and pressure.

  • The reaction is continued until a charge of 2.5 F·mol⁻¹ has passed.

3. Product Isolation and Purification:

  • Following electrolysis, the organic layer is separated.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or chromatography, to yield this compound.

Grignard Synthesis of this compound

This is a representative protocol derived from various patented methods.

1. Preparation of the Grignard Reagent:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are placed.

  • Anhydrous tetrahydrofuran (THF) and a crystal of iodine are added.

  • A solution of methyl chloride (or another suitable methyl halide) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and may require gentle heating to maintain the reaction.

2. Addition Reaction:

  • To a separate reactor containing 2-cyanopyrazine and a copper salt catalyst (e.g., cuprous bromide) in anhydrous THF, the prepared Grignard reagent is added slowly at a controlled temperature.

  • The reaction mixture is then refluxed for several hours (e.g., 13-14 hours) to form the intermediate imine complex.

3. Hydrolysis:

  • After the addition reaction is complete, the reaction mixture is cooled.

  • The intermediate is hydrolyzed by the careful addition of an acidic aqueous solution (e.g., dilute HCl).

  • The mixture is then neutralized.

4. Product Isolation and Purification:

  • The product is extracted with an organic solvent (e.g., toluene).

  • The organic extracts are combined, dried, and the solvent is evaporated.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-acetylpyrazine.

In-Depth Comparison

Yield and Purity
Reaction Conditions and Complexity

The electrochemical synthesis offers a simpler and more straightforward approach, operating under ambient temperature and pressure. This method avoids the use of sensitive and unstable reagents. In contrast, the Grignard synthesis is a multi-step process that demands stringent anhydrous conditions, as Grignard reagents are extremely reactive towards water. The preparation of the Grignard reagent itself is a critical step that can be difficult to initiate and control. The overall process is more complex and time-consuming than the electrochemical alternative.

Environmental and Safety Considerations

From an environmental perspective, the electrochemical method presents a significant advantage. It utilizes electrons as a "clean" reagent, thereby reducing the generation of hazardous waste. The primary byproducts are often less harmful, and the process can be powered by renewable energy sources.

The Grignard synthesis, on the other hand, generates stoichiometric amounts of magnesium salts as waste, which require disposal. The use of volatile and flammable solvents like diethyl ether or THF also poses safety risks, particularly on a large scale. While modifications to the Grignard protocol, such as using higher boiling point solvents like toluene, can mitigate some safety concerns, the inherent waste generation remains a drawback.

Conclusion for the Practicing Scientist

The choice between electrochemical and Grignard synthesis of this compound will depend on the specific priorities of the researcher or organization.

  • For higher yields and established scalability, the Grignard synthesis remains a viable, albeit more hazardous and environmentally taxing, option. Its long history in industrial applications means that protocols for large-scale production are well-established.

  • For a greener, safer, and simpler laboratory-scale synthesis, the electrochemical method is a compelling alternative. Its milder reaction conditions and reduced waste profile align well with the principles of green chemistry. While the reported yields are currently lower than the highest-yielding Grignard methods, further optimization of the electrochemical process could enhance its efficiency, making it an even more attractive route for the future of this compound synthesis.

As the pharmaceutical and flavor industries increasingly prioritize sustainability, the development and refinement of electrochemical syntheses are expected to play a crucial role in the production of key intermediates like this compound.

References

A Comparative Analysis of Pyrazine Concentrations in Different Nut Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of pyrazine compounds in various roasted nut varieties. Pyrazines are a class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of many thermally processed foods, including nuts.[1] Their formation is primarily a result of the Maillard reaction between amino acids and reducing sugars during roasting.[2][3] Understanding the quantitative differences in pyrazine profiles among nut varieties is crucial for food science, flavor chemistry, and sensory analysis.

Quantitative Comparison of Pyrazine Content

The following table summarizes the concentrations of key pyrazine compounds found in different roasted nut varieties. It is important to note that the data is compiled from various studies that employed different roasting conditions and analytical methodologies. Therefore, direct comparisons should be made with caution. The roasting parameters are provided where available to offer context.

Nut VarietyRoasting Conditions2-Methylpyrazine (ng/g)2,5-Dimethylpyrazine (ng/g)2,6-Dimethylpyrazine (ng/g)2-Ethyl-5-methylpyrazine (ng/g)Trimethylpyrazine (ng/g)Total Pyrazines (ng/g)Reference
Almonds Light Roast (138°C, 28 min)8.129.51.31.12.042.0[4]
Medium Roast (138°C, 33 min)16.247.32.52.04.372.3[4]
Dark Roast (138°C, 38 min)26.166.13.93.06.4105.5
Peanuts Roasted118.51380.9148.1142.1480.34148.3
Pecans Roasted (175°C, 5-15 min)N/AN/AN/AN/AN/AN/A
Hazelnuts RoastedN/AMost abundantMost abundantPresentPresentN/A
Pistachios RoastedN/APresentPresentPresentN/AN/A
Walnuts RoastedN/AN/AN/APresentN/AN/A

N/A: Data not available in a comparable quantitative format. For pecans, hazelnuts, pistachios, and walnuts, studies confirm the presence of pyrazines as key aroma compounds formed during roasting, but do not provide specific concentrations in ng/g or a similar unit, preventing direct quantitative comparison in this table. For instance, in roasted pecans, pyrazines were found only in roasted samples, with their presence increasing with roasting time. In hazelnuts, 2-methylpyrazine and 2,5-dimethylpyrazine are the most abundant pyrazines. Roasted pistachios were found to contain 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-5-methylpyrazine among others. Similarly, roasting induces the formation of pyrazines like 2-ethyl-3,5-dimethylpyrazine in walnuts, which contribute to their characteristic flavor.

Experimental Protocols

The primary analytical technique for the quantification of pyrazines in nuts is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: HS-SPME-GC-MS Analysis of Pyrazines in Almonds

This protocol is based on the methodology described by Xiao et al. (2014).

1. Sample Preparation:

  • Raw or roasted almonds are finely ground.

  • A 5g sample of the ground almonds is placed into a 20 mL headspace vial.

  • Internal standards (e.g., 2-methyl-d3-pyrazine) are added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • A conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample vial.

  • Extraction is performed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is thermally desorbed in the GC injection port at a high temperature (e.g., 250°C).

  • The separated compounds are detected and identified by the mass spectrometer.

  • Quantification is achieved by comparing the peak areas of the target pyrazines to the peak area of the internal standard and referencing a calibration curve.

Visualizations

Pyrazine Formation via Maillard Reaction

The following diagram illustrates the simplified pathway for the formation of pyrazines during the roasting of nuts through the Maillard reaction.

Maillard_Reaction Reducing_Sugars Reducing Sugars (e.g., Glucose, Fructose) Amadori_Products Amadori/Heyns Products Reducing_Sugars->Amadori_Products Condensation Amino_Acids Amino Acids (e.g., Asparagine, Glutamine) Amino_Acids->Amadori_Products Strecker_Degradation Strecker Degradation Amadori_Products->Strecker_Degradation Heat Alpha_Aminoketones α-Aminoketones Strecker_Degradation->Alpha_Aminoketones Strecker_Aldehydes Strecker Aldehydes (Flavor Compounds) Strecker_Degradation->Strecker_Aldehydes Pyrazine_Precursors Dihydropyrazine Intermediates Alpha_Aminoketones->Pyrazine_Precursors Self-condensation Pyrazines Pyrazines (Nutty, Roasted Aroma) Pyrazine_Precursors->Pyrazines Oxidation

Caption: Simplified pathway of pyrazine formation.

Experimental Workflow for Pyrazine Analysis

The diagram below outlines the typical experimental workflow for the quantitative analysis of pyrazines in nut samples.

Experimental_Workflow Start Nut Sample (e.g., Almonds, Peanuts) Grinding Grinding Start->Grinding Sample_Vial Weighing & Addition to Headspace Vial Grinding->Sample_Vial Internal_Standard Addition of Internal Standard Sample_Vial->Internal_Standard HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Internal_Standard->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Analysis Data Processing & Quantification GC_MS->Data_Analysis End Quantitative Results Data_Analysis->End

Caption: Workflow for pyrazine quantification in nuts.

References

Unraveling Acetylpyrazine Formation: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylpyrazines are significant heterocyclic aromatic compounds that contribute to the desirable roasted, nutty, and popcorn-like aromas in a variety of foods and are also of interest in pharmaceutical and fragrance applications. Their formation, primarily through the Maillard reaction, involves a complex network of reactions between amino acids and reducing sugars. Validating the proposed formation pathways is crucial for controlling their production and for understanding potential biological implications. Isotopic labeling studies offer a powerful approach to trace the incorporation of specific atoms from precursors into the final acetylpyrazine molecule, providing definitive evidence for reaction mechanisms.

This guide provides an objective comparison of common isotopic labeling strategies used to validate this compound formation pathways, supported by experimental data and detailed methodologies. We will explore the use of ¹³C-labeled glucose and ¹⁵N-labeled amino acids as tracers in Maillard reaction model systems.

Comparison of Isotopic Labeling Strategies

The two primary strategies for elucidating this compound formation pathways involve labeling either the sugar precursor (e.g., with ¹³C) or the amino acid precursor (e.g., with ¹⁵N). Each approach provides unique insights into the reaction mechanism.

Quantitative Data from Maillard Reaction Model Systems

The following table summarizes representative quantitative data from studies on pyrazine formation in Maillard reaction models. While specific data for this compound is limited in comparative studies, the data for total and major pyrazines serve as a strong indicator of the utility of these methods for tracking Maillard reaction products.

Isotopic Labeling Strategy Precursors Key Labeled Pyrazines Detected Isotopic Enrichment / Yield Information Analytical Method
¹³C-Labeling of Sugar D-glucose-¹³C₆ and L-glycineLabeled 2-methylpyrazine, 2,6-dimethylpyrazine, 2-ethyl-5-methylpyrazine, trimethylpyrazineAldol-type condensation promoted by high-intensity ultrasound led to the formation of labeled pyrazines with longer side chains from unlabeled pyrazines and labeled aldehydes.[1]GC-MS
¹⁵N-Labeling of Amino Acid Glucose and Lysine-α-amine-¹⁵NPyrazine, methylpyrazine, ethylpyrazine, 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, etc.Both α- and ε-amino groups of lysine were involved in pyrazine formation, with the ε-amino group being more reactive. No significant effect of temperature or pH on the relative contribution of the two amino groups was observed.GC-MS
¹⁵N-Labeling of Amino Acid Glucose and Glutamine-amide-¹⁵NPyrazine, methylpyrazine, ethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, etc.Over half of the nitrogen in the resulting pyrazines originated from the amide side chain of glutamine, demonstrating the significant role of deamidation.GC-MS

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling studies. Below are representative protocols for investigating this compound formation using ¹³C- and ¹⁵N-labeling.

Protocol 1: ¹³C-Labeling using [U-¹³C₆]Glucose

This protocol is adapted from studies investigating pyrazine formation in Maillard reaction model systems.

1. Preparation of the Maillard Reaction Model System:

  • In a sealed reaction vessel, combine 0.1 mol of [U-¹³C₆]glucose (or a 1:1 mixture of labeled and unlabeled glucose for comparative analysis) with 0.1 mol of an amino acid (e.g., glycine, alanine, or proline).

  • Dissolve the reactants in a suitable solvent, such as a phosphate buffer solution (pH 7-8), to a final volume of 100 mL.

2. Reaction Conditions:

  • Heat the reaction mixture at a controlled temperature, typically between 120°C and 180°C, for a defined period (e.g., 60-120 minutes). The reaction can be carried out in a conventional oven, an oil bath, or a specialized microwave reactor for accelerated heating.

3. Sample Extraction:

  • After cooling the reaction mixture to room temperature, extract the volatile compounds. A common method is headspace solid-phase microextraction (HS-SPME).

  • Place an aliquot of the reaction mixture in a sealed vial.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes).

  • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).

4. GC-MS Analysis:

  • Thermally desorb the extracted volatiles from the SPME fiber in the injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms) for the separation of the pyrazines.

  • The mass spectrometer is operated in electron ionization (EI) mode.

  • Identify the labeled and unlabeled this compound and other pyrazines by their mass spectra and retention times. The mass shift in the molecular ion and characteristic fragments will indicate the incorporation of ¹³C atoms.

Protocol 2: ¹⁵N-Labeling using ¹⁵N-Amino Acids

This protocol is based on studies investigating the contribution of amino acid nitrogen to pyrazine formation.

1. Preparation of the Maillard Reaction Model System:

  • In a sealed reaction vessel, combine 0.1 mol of glucose with 0.1 mol of a ¹⁵N-labeled amino acid (e.g., [¹⁵N]-glycine, [α-¹⁵N]-lysine, or [amide-¹⁵N]-glutamine).

  • The reaction can be performed in a dry system by thoroughly mixing the crystalline reactants or in an aqueous system as described in Protocol 1.

2. Reaction Conditions:

  • Follow the same heating procedure as described in Protocol 1.

3. Sample Extraction:

  • Employ the HS-SPME method as detailed in Protocol 1 for the extraction of volatile pyrazines.

4. GC-MS Analysis:

  • Analyze the extracted compounds using GC-MS as described in Protocol 1.

  • The incorporation of ¹⁵N into the this compound molecule will be evident from the mass shift of the molecular ion and nitrogen-containing fragments in the mass spectra. By comparing the mass spectra of pyrazines formed from labeled and unlabeled amino acids, the number of nitrogen atoms contributed by the amino acid can be determined.

Visualizing Formation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures.

Acetylpyrazine_Formation_from_13C_Glucose cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 13C_Glucose [U-13C6]Glucose Amadori_Product 13C-labeled Amadori Product 13C_Glucose->Amadori_Product Amino_Acid Amino Acid Amino_Acid->Amadori_Product Dicarbonyls 13C-labeled α-Dicarbonyls Amadori_Product->Dicarbonyls Aminoketone 13C-labeled α-Aminoketone Dicarbonyls->Aminoketone This compound 13C-labeled This compound Aminoketone->this compound

Caption: ¹³C-labeling pathway for this compound formation.

Acetylpyrazine_Formation_from_15N_Amino_Acid cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Glucose Glucose Amadori_Product 15N-labeled Amadori Product Glucose->Amadori_Product 15N_Amino_Acid [15N]Amino Acid 15N_Amino_Acid->Amadori_Product Dicarbonyls α-Dicarbonyls Amadori_Product->Dicarbonyls Aminoketone 15N-labeled α-Aminoketone Dicarbonyls->Aminoketone This compound 15N-labeled This compound Aminoketone->this compound Experimental_Workflow Start Start: Prepare Maillard Reaction Model System Reaction Controlled Heating (e.g., 120-180°C) Start->Reaction Extraction Volatile Extraction (HS-SPME) Reaction->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Interpretation: Identify Labeled Products and Pathways Analysis->Data End End: Pathway Validation Data->End

References

A Researcher's Guide to Inter-Laboratory Comparison of Acetylpyrazine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of acetylpyrazine, a key aroma compound and potential process indicator, is critical. This guide provides an objective comparison of the two primary analytical techniques for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented herein is supported by a review of publicly available experimental data and aims to assist laboratories in selecting the appropriate methodology and understanding the expected performance parameters.

This compound is a vital component in the flavor profile of many thermally processed foods, such as coffee, popcorn, and baked goods, contributing a characteristic nutty and roasted aroma. Its presence and concentration can be indicative of the processing conditions and quality of the product. Consequently, robust and reliable analytical methods for its quantification are essential for quality control, product development, and research.

This guide delves into a comparative analysis of GC-MS and UPLC-MS/MS, summarizing their performance characteristics, providing detailed experimental protocols, and discussing the importance and implications of inter-laboratory comparisons for ensuring data consistency and reliability across different testing facilities.

Comparative Overview of Analytical Techniques

The choice between GC-MS and UPLC-MS/MS for this compound quantification depends on several factors, including the sample matrix, required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance metrics for each technique based on available literature.

Performance MetricGC-MSUPLC-MS/MS
Limit of Detection (LOD) Typically in the low µg/kg (ppb) range. For example, a headspace solid-phase microextraction (HS-SPME) GC-MS method for pyrazine reported a LOD of 0.0047 mg/kg[1].Can achieve lower detection limits, often in the ng/kg (ppt) range.
Limit of Quantification (LOQ) Generally in the low to mid µg/kg (ppb) range.Can offer lower quantification limits, often in the low ng/kg (ppt) range. For a similar compound, 2-acetyl-1-pyrroline, an LC-MS/MS method reported an LOQ of 0.6 μg/kg.
**Linearity (R²) **Typically ≥ 0.99 over the defined concentration range[1].Consistently ≥ 0.99, often exceeding 0.999, over a wide dynamic range.
Precision (RSD%) Repeatability (intra-day) and intermediate precision (inter-day) are generally expected to be < 15%.High precision with RSD values often below 10% for both repeatability and intermediate precision.
Accuracy (Recovery %) Recoveries typically range from 80-120%, depending on the sample matrix and extraction method.High accuracy with recoveries generally within the 90-110% range.
Sample Throughput Lower, with longer chromatographic run times.Higher, with shorter run times, making it suitable for high-throughput analysis.
Matrix Effects Can be significant, often requiring matrix-matched calibration or stable isotope dilution analysis (SIDA) for accurate quantification.Also susceptible to matrix effects (ion suppression or enhancement), necessitating similar mitigation strategies.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are representative methodologies for the quantification of this compound using GC-MS and UPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

1. Sample Preparation:

  • Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • Seal the vial immediately with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Incubate the vial at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 20-30 minutes) to allow for equilibration of the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 15-30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 122, 80, 53) and the internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

This protocol describes a general method for the quantification of this compound in a liquid or solid food matrix.

1. Sample Preparation:

  • For liquid samples (e.g., beverages), a simple dilution with the initial mobile phase may be sufficient.

  • For solid samples, perform a solvent extraction. Weigh a homogenized sample (e.g., 1-5 grams) and extract with a suitable solvent (e.g., acetonitrile/water mixture).

  • Incorporate an internal standard (e.g., deuterated this compound) at the beginning of the extraction process.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before analysis. A clean-up step using dispersive solid-phase extraction (d-SPE) may be necessary for complex matrices.

2. UPLC-MS/MS Analysis:

  • Column: Use a reversed-phase column (e.g., C18, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using two solvents is common:

    • A: Water with a small amount of formic acid (e.g., 0.1%)

    • B: Acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%)

  • Gradient Program: Start with a high percentage of mobile phase A, then increase the percentage of mobile phase B over a few minutes to elute the analytes.

  • Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

  • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualization

To facilitate a clearer understanding of the analytical workflows, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Incubation Incubation Vial->Incubation IS_Salt Internal Standard + Salt Solution IS_Salt->Vial Adsorption SPME Adsorption Incubation->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection MS Detection (SIM) Separation->Detection Data Data Detection->Data Data Acquisition & Processing

GC-MS with HS-SPME workflow for this compound analysis.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Homogenized Sample Extraction Solvent Extraction + Internal Standard Sample->Extraction Cleanup Centrifugation & Filtration/d-SPE Extraction->Cleanup Injection UPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data Data Detection->Data Data Acquisition & Processing

UPLC-MS/MS workflow for this compound analysis.

Inter-laboratory Comparison: Ensuring Data Comparability

While individual laboratory validation is crucial, inter-laboratory comparison studies or proficiency tests are the gold standard for assessing the broader reliability and comparability of analytical methods. In such studies, a homogenous sample is sent to multiple laboratories, and the results are statistically analyzed to evaluate the performance of each laboratory and the method as a whole.

Although publicly available inter-laboratory comparison data specifically for this compound is scarce, studies on other volatile flavor compounds have highlighted key sources of variability, including:

  • Sample Preparation: Differences in extraction efficiency and techniques can introduce significant bias.

  • Calibration: The use of different calibration standards and methodologies (e.g., external standard vs. matrix-matched vs. isotope dilution) is a major factor.

  • Instrumentation: Variations in instrument sensitivity and settings can affect results.

  • Data Processing: Differences in integration parameters and quantification software can lead to discrepancies.

Participation in proficiency testing schemes, such as those offered by organizations like Fapas and Bipea, is highly recommended for laboratories conducting routine analysis of food components. These programs provide an external and objective assessment of a laboratory's performance and can help identify areas for improvement.

Conclusion

Both GC-MS and UPLC-MS/MS are powerful techniques for the quantification of this compound. UPLC-MS/MS generally offers higher sensitivity and throughput, making it well-suited for laboratories analyzing a large number of samples or requiring very low detection limits. GC-MS, particularly when coupled with headspace sampling techniques like SPME, is a robust and well-established method for volatile compound analysis and may be more readily available in some laboratories.

The choice of method should be guided by the specific analytical requirements and validated appropriately within the laboratory. Furthermore, participation in inter-laboratory comparison studies is strongly encouraged to ensure the accuracy and comparability of results, which is paramount for regulatory compliance, quality assurance, and advancing scientific research.

References

Comparative Genotoxicity of Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genotoxic potential of various pyrazine derivatives. The information is supported by experimental data from key genotoxicity assays, including the Ames test, micronucleus assay, and comet assay.

Pyrazine derivatives are a class of heterocyclic aromatic compounds commonly used as flavoring agents in food products and are also present in some pharmaceuticals.[1][2] Due to their widespread human exposure, a thorough evaluation of their genotoxic potential is crucial. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. This guide summarizes available data on the genotoxicity of selected pyrazine derivatives and outlines the experimental protocols for the assays used in their evaluation.

Comparative Genotoxicity Data

The following tables summarize the available quantitative and qualitative data from Ames, micronucleus, and comet assays for selected pyrazine derivatives. It is important to note that comprehensive quantitative data for all pyrazine derivatives across all assays is not always available in the public domain.

Table 1: Ames Test Results for Selected Pyrazine Derivatives

Pyrazine DerivativeStrain(s)Metabolic Activation (S9)Concentration RangeResultQuantitative Data (Revertant Colonies/Plate)Reference(s)
2-AcetylpyrazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not available[3]
2,3,5-TrimethylpyrazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not available
2-Ethyl-3-methylpyrazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not available
2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazineTA100, TA1537WithNot SpecifiedPositiveDose-dependent increase[4]
FructosazineNot SpecifiedNot SpecifiedNot SpecifiedPositive (DNA strand breakage)Not applicable (plasmid-based assay)[5]
DeoxyfructosazineNot SpecifiedNot SpecifiedNot SpecifiedPositive (DNA strand breakage)Not applicable (plasmid-based assay)

Table 2: Micronucleus Assay Results for Selected Pyrazine Derivatives

Pyrazine DerivativeCell TypeMetabolic Activation (S9)Concentration RangeResultQuantitative Data (% Micronucleated Cells)Reference(s)
2-AcetylpyrazineData not availableData not availableData not availableData not availableData not available
2,3,5-TrimethylpyrazineData not availableData not availableData not availableData not availableData not available
2-Ethyl-3-methylpyrazineData not availableData not availableData not availableData not availableData not available

Table 3: Comet Assay Results for Selected Pyrazine Derivatives

Pyrazine DerivativeCell TypeAssay ConditionsConcentration RangeResultQuantitative Data (% Tail DNA, Tail Moment, etc.)Reference(s)
Dihydropyrazines (general)Not SpecifiedNot SpecifiedNot SpecifiedPositive (DNA strand breaks)Data not available
2-AcetylpyrazineData not availableData not availableData not availableData not availableData not available
2,3,5-TrimethylpyrazineData not availableData not availableData not availableData not availableData not available
2-Ethyl-3-methylpyrazineData not availableData not availableData not availableData not availableData not available

Mechanisms of Genotoxicity and Signaling Pathways

The genotoxicity of some pyrazine derivatives and related heterocyclic aromatic amines is linked to their metabolic activation into reactive intermediates that can interact with DNA. This process often involves cytochrome P450 enzymes, which can lead to the formation of DNA adducts.

Another proposed mechanism is the induction of oxidative stress. Some pyrazine derivatives may undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA bases and induce DNA strand breaks.

Upon DNA damage, cells activate complex signaling networks known as DNA Damage Response (DDR) pathways. These pathways involve sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which detect DNA lesions and initiate a cascade of signaling events to arrest the cell cycle and promote DNA repair.

DNA_Damage_Response cluster_0 Genotoxic Insult cluster_1 Cellular Processes cluster_2 DNA Damage cluster_3 DNA Damage Response (DDR) Pyrazine Pyrazine Derivatives Metabolism Metabolic Activation (CYP450) Pyrazine->Metabolism ROS Reactive Oxygen Species (ROS) Production Pyrazine->ROS Adducts DNA Adducts Metabolism->Adducts OxidativeDamage Oxidative DNA Damage (e.g., 8-oxoG) ROS->OxidativeDamage DSB Double-Strand Breaks (DSBs) ROS->DSB SSB Single-Strand Breaks (SSBs) Adducts->SSB OxidativeDamage->SSB ATR ATR SSB->ATR ATM ATM DSB->ATM Checkpoint Cell Cycle Checkpoint Activation (p53, Chk1/2) ATM->Checkpoint Repair DNA Repair (BER, NER, HR, NHEJ) ATM->Repair ATR->Checkpoint ATR->Repair Checkpoint->Repair Allows time for

Proposed DNA damage signaling pathway for pyrazine derivatives.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific pyrazine derivative being tested and the laboratory's standard operating procedures.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow A 1. Prepare Tester Strains (e.g., S. typhimurium TA98, TA100) Overnight culture D 4. Exposure Mix bacteria, test compound, and S9 mix (or buffer) in molten top agar A->D B 2. Prepare Test Compound Serial dilutions in a suitable solvent B->D C 3. Metabolic Activation Prepare S9 mix (rat liver homogenate) C->D E 5. Plating Pour the mixture onto minimal glucose agar plates D->E F 6. Incubation Incubate plates at 37°C for 48-72 hours E->F G 7. Scoring Count the number of revertant colonies F->G H 8. Data Analysis Compare colony counts of treated plates to negative and positive controls G->H

Workflow for the Ames Test.

Detailed Protocol:

  • Strain Preparation: Inoculate the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.

  • Test Compound and S9 Mix Preparation: Prepare a series of dilutions of the pyrazine derivative in a suitable solvent (e.g., water, DMSO). If metabolic activation is required, prepare the S9 mix containing liver homogenate from induced rats, cofactors, and buffer.

  • Exposure: In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix or a buffer (for experiments without metabolic activation). Add molten top agar containing a trace amount of histidine.

  • Plating: Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is generally indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Detailed Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) to a sufficient density.

  • Treatment: Expose the cells to at least three concentrations of the pyrazine derivative, along with negative and positive controls, for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score a predetermined number of cells (e.g., 2000 binucleated cells per concentration) for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Detailed Protocol:

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat the cells with various concentrations of the pyrazine derivative.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the extent of DNA damage, typically by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

  • Data Analysis: A statistically significant, dose-dependent increase in the chosen DNA damage parameter compared to the negative control indicates a genotoxic effect.

Conclusion

The available data on the genotoxicity of pyrazine derivatives is varied, with some compounds showing evidence of mutagenicity, particularly after metabolic activation. The primary mechanisms appear to involve the formation of reactive metabolites and the induction of oxidative stress, leading to DNA damage and the activation of cellular DNA damage response pathways. However, for many commonly used pyrazine flavoring agents, comprehensive quantitative genotoxicity data is lacking. Further studies employing standardized protocols, such as those outlined in this guide, are necessary to conduct a more thorough risk assessment of this important class of compounds. Researchers are encouraged to report quantitative data to facilitate robust comparative analyses and a deeper understanding of the structure-activity relationships related to the genotoxicity of pyrazine derivatives.

References

Safety Operating Guide

Proper Disposal of Acetylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of acetylpyrazine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.

Immediate Safety and Handling

This compound is a combustible solid that can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] When handling this compound, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

Disposal Overview

The primary and mandatory procedure for the disposal of this compound and its containers is through your institution's Environmental Health and Safety (EHS) or hazardous waste collection program.[5] Do not dispose of this compound down the drain or in regular trash. Empty containers that have held this compound should also be treated as hazardous waste and disposed of through the same channels.

Step-by-Step Disposal Procedure

  • Waste Collection :

    • Collect waste this compound, including contaminated materials (e.g., weighing boats, gloves, absorbent pads), in a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred over glass for hazardous waste.

    • Ensure the container is clean and in good condition before adding waste.

    • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.

  • Labeling :

    • Clearly label the waste container with a hazardous waste tag provided by your EHS office.

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations).

      • The words "Hazardous Waste".

      • The date of waste generation.

      • The location of origin (building, room number).

      • The Principal Investigator's name and contact information.

      • Check marks for the appropriate hazard pictograms (e.g., irritant, harmful).

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must be inspected weekly for any signs of leakage.

    • Keep the container closed except when adding waste.

    • Store the waste away from heat, sparks, and open flames.

  • Disposal Request :

    • Once the container is full or you are ready for disposal, submit a waste collection request to your institution's EHS or hazardous waste management office.

This compound Properties for Disposal Consideration

For your reference, the following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 75-78 °C
Boiling Point 190 °C
Flash Point 77 °C
Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.

Experimental Protocols for Waste Treatment (for informational purposes only)

Disclaimer: The following protocols are provided for informational purposes only and are based on general chemical degradation methods. They are not a substitute for professional hazardous waste disposal. All disposal of this compound must be conducted through your institution's certified hazardous waste management program and in accordance with all local, regional, and national regulations. Before considering any in-lab treatment of hazardous waste, you must consult with and receive approval from your institution's Environmental Health and Safety office. In-lab treatment may require special permits and can increase the volume of waste.

Hypothetical Oxidation Protocol for Small-Scale this compound Waste

Pyrazines can be oxidized to their N-oxides, which may be more amenable to further degradation. This hypothetical protocol is adapted from general oxidation procedures for aromatic diazines.

Objective: To oxidize a small quantity of this compound in an aqueous solution to potentially less hazardous byproducts.

Materials:

  • Waste this compound solution

  • Sodium hypochlorite solution (bleach) or another suitable oxidizing agent

  • Sodium hydroxide solution (for pH adjustment)

  • Stir plate and stir bar

  • Beaker

  • pH meter or pH paper

  • Appropriate PPE (chemical fume hood, safety goggles, gloves, lab coat)

Methodology:

  • Place the beaker containing the aqueous this compound waste on a stir plate within a chemical fume hood.

  • Begin stirring the solution.

  • Slowly add the sodium hypochlorite solution dropwise to the this compound solution.

  • Monitor the reaction temperature. If the reaction is exothermic, use an ice bath to maintain a controlled temperature.

  • Periodically check the pH of the solution. If the pH drops below 7, add sodium hydroxide solution to maintain a neutral or slightly basic pH, as hypochlorite can be less effective under acidic conditions.

  • Continue the reaction with stirring for a predetermined amount of time, based on small-scale trials, to ensure complete oxidation.

  • The resulting solution must be collected as hazardous waste and disposed of through your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated collect Collect in a designated, compatible, and sealed hazardous waste container. start->collect label_waste Label container with a 'Hazardous Waste' tag, including full chemical name, date, and location. collect->label_waste store Store in a designated satellite accumulation area. label_waste->store inspect Inspect container weekly for leaks. store->inspect request Submit a waste collection request to your institution's EHS office. inspect->request pickup EHS collects the waste for proper disposal. request->pickup end_point Disposal Complete pickup->end_point

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acetylpyrazine, ensuring the protection of researchers and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Use Cases
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[1][2]Should conform to EN 166 (EU) or NIOSH (US) standards.[1] Use when there is a risk of dust or vapor contact with the eyes.
Skin Protection Chemical-resistant gloves and protective clothing.[2][3]Wear impervious and, if necessary, fire/flame-resistant clothing. The specific glove material should be chosen based on the potential for direct contact and breakthrough time.
Respiratory Protection A full-face respirator or a mask with an activated charcoal filter.Required if exposure limits are exceeded, if irritation is experienced, or if dust formation is likely. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.

Hazard Identification and First Aid

This compound is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation. It is also harmful if swallowed. In case of exposure, the following first aid measures should be taken immediately:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible.

  • Minimize dust generation and accumulation. If possible, handle in a closed system.

2. Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • Use non-sparking tools to prevent ignition sources, as this compound may form combustible dust concentrations in the air.

  • Wash hands thoroughly with soap and water after handling.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

  • Store apart from foodstuff containers.

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all local, regional, national, and international regulations.

  • Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

  • Environmental Precautions: Do not allow the chemical to enter drains or sewer systems. Prevent spillage from entering waterways.

  • Container Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Acetylpyrazine_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer Prepare_Work_Area->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Properly Segregate_Waste->Dispose End End Dispose->End Start Start Start->Assess_Risks

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.